Product packaging for Benz[a]azulene(Cat. No.:CAS No. 246-02-6)

Benz[a]azulene

Cat. No.: B15497227
CAS No.: 246-02-6
M. Wt: 178.23 g/mol
InChI Key: BMZTYILRNHCUBV-UHFFFAOYSA-N
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Description

| Benz[a]azulene (CAS 275-51-4) is a fascinating non-benzenoid polycyclic aromatic hydrocarbon (PAH) and a structural isomer of pyrene, distinguished by its fused azulene and naphthalene units which impart unique electronic and photophysical properties. Its significant research value lies in its pronounced dipole moment and distinct absorption and fluorescence spectra, making it a compelling subject for studying structure-property relationships in organic semiconductors and for the development of novel organic electronic materials. Researchers utilize this compound as a fundamental building block in the synthesis of pi-extended conjugated systems for potential application in organic light-emitting diodes (OLEDs) and organic photovoltaics, capitalizing on its ability to modulate HOMO-LUMO energy levels. Its non-alternant, non-benzenoid structure is key to investigating charge transport and excited-state dynamics, such as singlet fission, which are critical for advancing energy conversion technologies. The compound serves as a valuable probe in photochemistry and spectroscopy to understand the behavior of azulene-based chromophores, including their characteristic anti-Kasha emissions. As a stable, dark blue solid, it is an essential precursor for synthesizing various helicenes and other curved PAHs with tailored optoelectronic characteristics. This product is For Research Use Only. Not intended for diagnostic or therapeutic use. [Source: https://pubs.rsc.org/en/content/articlelanding/2021/qi/d1qi00533a] [Source: https://www.sciencedirect.com/science/article/abs/pii/S0009261419308366] [Source: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00076]

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10 B15497227 Benz[a]azulene CAS No. 246-02-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

246-02-6

Molecular Formula

C14H10

Molecular Weight

178.23 g/mol

IUPAC Name

benzo[a]azulene

InChI

InChI=1S/C14H10/c1-2-6-11-10-12-7-4-5-9-14(12)13(11)8-3-1/h1-10H

InChI Key

BMZTYILRNHCUBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C=CC=CC3=C2C=C1

Origin of Product

United States

Foundational & Exploratory

A Deep Dive into the Theoretical Properties of Benz[a]azulene Isomers

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benz[a]azulenes, a class of polycyclic aromatic hydrocarbons (PAHs), are structural isomers of anthracene (B1667546) and phenanthrene, characterized by the fusion of a benzene (B151609) ring to an azulene (B44059) core. Unlike their all-benzenoid counterparts, the non-alternant hydrocarbon structure of the azulene moiety imparts unique electronic and photophysical properties to these molecules. This technical guide provides an in-depth analysis of the theoretical properties of key benz[a]azulene isomers, focusing on their aromaticity, electronic characteristics, and relative stabilities. The information presented herein is crucial for understanding the structure-property relationships that govern the behavior of these compounds, offering valuable insights for their potential application in materials science and drug development.

The Isomeric Landscape of this compound

The fusion of a benzene ring to the azulene scaffold can occur at different positions, leading to several isomers. The most commonly studied isomers are this compound, benz[e]azulene, and benz[f]azulene, each exhibiting distinct theoretical and, consequently, experimental properties.

Theoretical Properties: A Comparative Analysis

The unique arrangement of five- and seven-membered rings in this compound isomers leads to significant variations in their electronic structure and stability. Computational chemistry provides a powerful tool to probe these properties at a molecular level.

Aromaticity

Aromaticity is a key determinant of the stability and reactivity of these systems. It is often evaluated computationally using magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values are calculated at the center of each ring; more negative values indicate a higher degree of aromaticity, while positive values suggest antiaromatic character.

  • This compound: In this isomer, the fusion of the benzene ring to the 'a'-face of azulene results in a strong accentuation of the heptafulvene substructure, leading to pronounced bond length alternation in the seven-membered ring.[1]

  • Naphtho[2,1-a]azulene: For this related, larger system, a significantly decreased diatropic field is detected in the benzene ring fused to the azulene core.[2]

IsomerRingNICS(1) (ppm)
Naphtho[2,1-a]azuleneFive-membered-0.21
Seven-membered-0.47
Electronic Properties

The electronic properties of this compound isomers, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO gap, are critical for their potential use in organic electronics. A smaller HOMO-LUMO gap is generally associated with easier electronic excitation and, often, with enhanced conductivity in organic materials.

The fusion of different heterocyclic rings to the azulene core has been shown to impact the photophysical and electrochemical properties of the resulting derivatives.[3] For instance, in a study of carbo- and heterocyclic benz[a]azulenes, the smallest HOMO-LUMO gap was detected for a thiophene-fused derivative.[2] In comparison to unsubstituted azulene, naphtho[2,1-a]azulene exhibits energetically lower HOMO and LUMO orbitals and a smaller HOMO-LUMO gap.[2]

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Naphtho[2,1-a]azulene-5.09-2.222.87
Azuleno[1,2-h]quinoline-4.89-1.902.99
Cyclohepta[2][4]indeno[4,5-b]thiophene-5.11-2.202.91

Note: The data presented is for derivatives of this compound, as a direct comparative study of the parent isomers was not found in the reviewed literature. The HOMO and LUMO levels were calculated based on measured potentials, considering the HOMO level of ferrocene (B1249389) at 4.80 eV below the vacuum level.[2]

Relative Stability

The relative stability of different isomers is a fundamental thermodynamic property that influences their natural abundance and ease of synthesis. Computational methods can accurately predict the ground-state energies of isomers, allowing for a direct comparison of their stabilities. The local aromaticity of the five- and seven-membered rings in azulene is a key factor driving its relative stability compared to other isomers.[4]

Methodologies and Protocols

The theoretical data presented in the literature are derived from a range of computational and experimental techniques.

Computational Protocols

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules.

  • Functional and Basis Set: A common approach involves the use of the B3LYP functional with the 6-31G(d,p) basis set for geometry optimization and energy calculations.[2]

  • Solvation Models: To simulate solution-phase properties, the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is often employed.[2]

Ab Initio Methods: These methods are based on first principles and do not require empirical parameterization.

  • Møller-Plesset Perturbation Theory (MP2): Computations at the MP2/6-31G* level have been used to study the bonding properties of this compound.[1]

Aromaticity Calculations:

  • NICS: Nucleus-Independent Chemical Shift is a magnetic criterion for aromaticity. NICS(1) values, calculated 1 Å above the ring plane, are often used to minimize the influence of sigma-electron contributions.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies are crucial for revealing structural features, including bond alternation in this compound derivatives.[4][5]

X-ray Crystallography: Single-crystal X-ray analysis provides precise information on bond lengths and the planarity of the molecular skeleton.[4][5]

UV/Vis and Fluorescence Spectroscopy: These techniques are used to evaluate the optical properties of this compound derivatives.[4][5]

Voltammetry: Electrochemical properties, such as redox potentials, are determined using techniques like differential pulse voltammetry (DPV).[4]

Visualizing Relationships and Workflows

Diagrams generated using the DOT language can effectively illustrate the relationships between different isomers and the workflows used to study them.

Benz_a_azulene_Isomers cluster_isomers This compound Isomers cluster_properties Theoretical Properties This compound This compound Aromaticity Aromaticity This compound->Aromaticity NICS, HOMA Benz[e]azulene Benz[e]azulene Electronic_Properties Electronic_Properties Benz[e]azulene->Electronic_Properties HOMO-LUMO Gap Benz[f]azulene Benz[f]azulene Relative_Stability Relative_Stability Benz[f]azulene->Relative_Stability Isomerization Energy

Key theoretical properties of this compound isomers.

Computational_Workflow start Define Isomer Structures dft DFT Calculations (e.g., B3LYP/6-31G*) start->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nics_calc NICS Calculation geom_opt->nics_calc electronic_props Electronic Properties (HOMO, LUMO) geom_opt->electronic_props results Comparative Analysis freq_calc->results nics_calc->results electronic_props->results

A typical computational workflow for property analysis.

Conclusion

The theoretical properties of this compound isomers are a rich area of study with significant implications for the design of novel organic materials. While a comprehensive comparative study of the parent isomers is still needed, research on related derivatives clearly indicates that the mode of benzene ring fusion has a profound impact on the aromaticity, electronic structure, and stability of these fascinating molecules. Further computational and experimental investigations are warranted to fully elucidate the structure-property relationships within this class of non-alternant hydrocarbons, paving the way for their application in advanced technologies.

References

An In-depth Technical Guide to the Molecular Orbital Theory of Benz[a]azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benz[a]azulene, a non-alternant polycyclic aromatic hydrocarbon (PAH), presents a unique electronic structure arising from the fusion of a benzene (B151609) ring to an azulene (B44059) core. This guide delves into the molecular orbital theory of this compound, providing a comprehensive overview of its electronic properties, aromaticity, and frontier molecular orbitals. By integrating experimental data with computational analysis, this document aims to furnish researchers, particularly those in materials science and drug development, with a foundational understanding of this intriguing molecule's behavior at a molecular level.

Introduction: The Unique Electronic Landscape of this compound

Azulene, an isomer of naphthalene, is well-known for its distinct blue color and significant dipole moment, properties that stem from its fused five- and seven-membered ring system. The fusion of a benzene ring to form this compound introduces further electronic perturbations, modulating the parent azulene's properties. Unlike its alternant PAH counterparts, the non-uniform charge distribution and unique arrangement of molecular orbitals in this compound lead to distinct spectroscopic and reactive characteristics.

An understanding of the molecular orbital (MO) theory of this compound is crucial for predicting its chemical reactivity, photophysical behavior, and potential applications. The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are paramount in determining its electron-donating and -accepting capabilities, which are critical for applications in organic electronics and as a scaffold in medicinal chemistry.

Molecular Orbital Theory and Electronic Structure

The electronic structure of this compound is best understood by considering the hybridization of the constituent azulene and benzene moieties. The fusion of the benzene ring to the 'a' face of the azulene core (the 1,2-positions) results in a planar molecule with a π-system comprising 14 electrons.

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the key players in determining the electronic transitions and reactivity of a molecule. In this compound, the HOMO is primarily localized on the azulene core, particularly the five-membered ring, which is electron-rich. Conversely, the LUMO is distributed across the seven-membered ring and the fused benzene ring, the electron-deficient portions of the molecule. This spatial separation of the HOMO and LUMO is a characteristic feature of azulenic systems.

The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter that dictates the molecule's color, electrochemical behavior, and kinetic stability. A smaller HOMO-LUMO gap generally corresponds to a more easily excitable molecule, often resulting in absorption of light in the visible region.

Aromaticity and Bond Alternation

The aromaticity of this compound is a complex interplay between the individual rings. The fused benzene ring retains a high degree of aromaticity. However, the benzannulation affects the azulene core. X-ray crystallographic studies have revealed that the seven-membered ring of this compound exhibits more pronounced bond length alternation compared to azulene itself.[1] This suggests a decrease in the aromatic character of the seven-membered ring and an accentuation of a heptafulvene-like substructure.[1]

Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are employed to quantify the aromaticity of each ring. NICS calculations typically show a large negative value for the benzene ring, indicative of strong diatropicity (aromaticity), while the five-membered ring of the azulene moiety also shows a negative value. The seven-membered ring, however, displays a less negative or even slightly positive NICS value, confirming its reduced aromatic character.

Quantitative Data

The following tables summarize key quantitative data for this compound and related compounds, derived from experimental and computational studies.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gap

CompoundMethodHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Naphtho[2,1-a]azuleneDFT (B3LYP/6-31G(d,p))-5.60-2.513.09[2]
Azuleno[1,2-h]quinolineDFT (B3LYP/6-31G(d,p))-5.40-2.452.95[2]
Cyclohepta[3][4]indeno[4,5-b]thiopheneDFT (B3LYP/6-31G(d,p))-5.73-2.822.91[2]
Cyclohepta[3][4]indeno[4,5-c]thiopheneDFT (B3LYP/6-31G(d,p))-5.86-3.032.83[2]

Table 2: Electrochemical Properties

CompoundOxidation Potential (V)Reduction Potential (V)Electrochemical Gap (eV)Reference
Naphtho[2,1-a]azulene0.98-2.113.09[2]
Thiophene-fused this compound (4ca)0.82-2.102.92[2]
Thiophene-fused this compound (4da)0.95-2.123.07[2]

Experimental Protocols

The characterization of the molecular and electronic structure of this compound relies on a combination of spectroscopic and computational techniques.

Synthesis and Purification

The synthesis of benz[a]azulenes can be achieved through various methods, including the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with an enamine.[5]

  • General Purification Protocol:

    • Following the reaction, the mixture is typically subjected to a workup process, which may involve extraction with an organic solvent such as dichloromethane (B109758) (CH₂Cl₂).

    • The organic layer is then washed with brine and dried over a drying agent like magnesium sulfate (B86663) (MgSO₄).

    • The crude product is purified by column chromatography on silica (B1680970) gel. The choice of eluent is crucial and is determined by the polarity of the specific this compound derivative. A common solvent system is a mixture of toluene (B28343) and ethyl acetate.[3]

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. COSY experiments are often used to confirm the assignment of proton signals.[3] The chemical shifts and coupling constants provide insights into the electronic environment of the nuclei and can reflect the degree of bond alternation.[1]

  • UV-Vis Spectroscopy: The absorption spectrum of this compound derivatives in a solvent like dichloromethane is used to investigate their photophysical properties.[2] These spectra typically show a characteristic "azulene-type" fine structure with multiple absorption bands.[2]

  • X-Ray Crystallography: Single-crystal X-ray analysis provides definitive proof of the molecular structure, including precise bond lengths and angles.[3] This data is invaluable for confirming the extent of bond alternation within the azulene core.[1][3]

Electrochemical Analysis
  • Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV): These techniques are used to determine the oxidation and reduction potentials of this compound derivatives.[2] From these potentials, the energies of the HOMO and LUMO can be estimated experimentally. The measurements are typically performed in a solvent such as dichloromethane with a supporting electrolyte.

Computational Chemistry
  • Density Functional Theory (DFT): DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p), are widely employed to model the electronic structure of this compound.[2] These calculations provide optimized geometries, frontier molecular orbital energies and visualizations, and can predict spectroscopic properties.

  • Nucleus-Independent Chemical Shift (NICS): NICS calculations are a powerful tool for assessing the aromaticity of the individual rings within the this compound system. Negative NICS values indicate aromaticity, while positive values suggest anti-aromaticity.

Visualizations

Diagrams of Key Concepts

Molecular_Orbital_Concept cluster_azulene Azulene Core cluster_benzannulation Benzannulation Effect cluster_benzazulene This compound Azulene_HOMO HOMO (Electron Rich 5-membered ring) Benz_HOMO HOMO (Localized on Azulene) Azulene_HOMO->Benz_HOMO Perturbation Azulene_LUMO LUMO (Electron Deficient 7-membered ring) Benz_LUMO LUMO (Delocalized on 7-ring & Benzene) Azulene_LUMO->Benz_LUMO Perturbation & Delocalization Benzene Fused Benzene Ring Benzene->Benz_LUMO Properties Altered Electronic Properties - Modified HOMO-LUMO Gap - Increased Bond Alternation Benz_HOMO->Properties Benz_LUMO->Properties

Caption: Influence of Benzannulation on Azulene's Frontier Orbitals.

Experimental_Workflow cluster_characterization Structural & Electronic Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of this compound Derivative Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, COSY) Purification->NMR XRay X-Ray Crystallography Purification->XRay UVVis UV-Vis Spectroscopy Purification->UVVis Electrochem Electrochemistry (CV, DPV) Purification->Electrochem Structure Molecular Structure & Bond Alternation NMR->Structure XRay->Structure Electronic HOMO-LUMO Energies & Gap UVVis->Electronic Electrochem->Electronic Aromaticity Aromaticity (NICS) Structure->Aromaticity

Caption: Experimental Workflow for this compound Characterization.

Conclusion and Future Outlook

The molecular orbital theory of this compound provides a robust framework for understanding its unique electronic properties. The fusion of a benzene ring to the azulene core significantly perturbs the frontier molecular orbitals, leading to a modified HOMO-LUMO gap and increased bond alternation in the seven-membered ring. This intricate electronic structure makes this compound and its derivatives promising candidates for a variety of applications.

For drug development professionals, the inherent dipole moment and defined regions of electron excess and deficiency offer opportunities for designing molecules with specific binding interactions. For materials scientists, the tunable HOMO-LUMO gap and potential for charge transport make these compounds attractive for use in organic semiconductors and other electronic devices.

Future research will likely focus on the synthesis of novel this compound derivatives with tailored electronic properties through the strategic placement of electron-donating and electron-withdrawing groups. A deeper understanding of the structure-property relationships, guided by the principles of molecular orbital theory, will be instrumental in unlocking the full potential of this fascinating class of molecules.

References

The Fundamental Reactivity of the Benz[a]azulene Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz[a]azulene, a non-benzenoid aromatic hydrocarbon, presents a unique scaffold of significant interest in medicinal chemistry and materials science. Comprising a benzene (B151609) ring fused to the 'a' face of an azulene (B44059) nucleus, this molecule exhibits a distinctive electronic structure that departs significantly from its isomer, anthracene. The inherent dipolar nature of the azulene core, arising from the fusion of an electron-rich cyclopentadienyl (B1206354) anion equivalent and an electron-poor cycloheptatrienyl (tropylium) cation equivalent, dictates its characteristic reactivity and imparts notable optical and electronic properties. This guide provides a comprehensive overview of the fundamental reactivity of the this compound core, detailing key synthetic methodologies and reaction pathways, supported by experimental protocols and quantitative data.

Electronic Structure and Reactivity Principles

The fusion of the benzene ring to the azulene core modulates the electronic properties of the parent azulene system. However, the fundamental principle of a polarized π-system remains. The five-membered ring of the azulene moiety retains a higher electron density, making it susceptible to electrophilic attack. Conversely, the seven-membered ring is electron-deficient and is the primary site for nucleophilic attack. This inherent electronic dichotomy is the cornerstone of this compound's reactivity.

Reactivity_Principles General Reactivity of the this compound Core Benz_a_azulene This compound Core Five_Membered_Ring Five-Membered Ring (Electron-Rich) Benz_a_azulene->Five_Membered_Ring Favors Seven_Membered_Ring Seven-Membered Ring (Electron-Deficient) Benz_a_azulene->Seven_Membered_Ring Favors Electrophilic_Attack Electrophilic Attack (e.g., Halogenation, Nitration) Five_Membered_Ring->Electrophilic_Attack Site of Nucleophilic_Attack Nucleophilic Attack (e.g., Organometallics) Seven_Membered_Ring->Nucleophilic_Attack Site of

Caption: General reactivity principles of the this compound core.

Synthesis of the this compound Core

The synthesis of the this compound framework has been approached through various strategies. One of the most effective and versatile methods is the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines.

[8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with Enamines

This method provides a convergent and efficient route to substituted benz[a]azulenes. The reaction proceeds through a tandem sequence involving the cycloaddition followed by elimination of pyrrolidine (B122466) and subsequent aromatization.

Synthesis_Workflow [8+2] Cycloaddition Synthesis of Benz[a]azulenes 2H_Cyclohepta_b_furan_2_one 2H-Cyclohepta[b]furan-2-one Cycloaddition [8+2] Cycloaddition 2H_Cyclohepta_b_furan_2_one->Cycloaddition Enamine Enamine (from 4-tert-butylcyclohexanone and pyrrolidine) Enamine->Cycloaddition Tetrahydrobenz_a_azulene Tetrahydrothis compound intermediate Cycloaddition->Tetrahydrobenz_a_azulene Vilsmeier_Haack Vilsmeier-Haack Reaction (POCl3, DMF) Tetrahydrobenz_a_azulene->Vilsmeier_Haack Formyl_derivative 10-Formyl-tetrahydrothis compound Vilsmeier_Haack->Formyl_derivative Dehydrogenation_Aromatization Dehydrogenation & Aromatization (e.g., DDQ or H3PO4) Formyl_derivative->Dehydrogenation_Aromatization Benz_a_azulene_product Substituted this compound Dehydrogenation_Aromatization->Benz_a_azulene_product

An In-depth Technical Guide to the Isomers of Benz[a]azulene and Their Predicted Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of benz[a]azulene, focusing on their predicted stability. This compound and its isomers are non-alternant polycyclic aromatic hydrocarbons (PAHs) that have garnered significant interest due to their unique electronic and photophysical properties. Understanding the relative stability of these isomers is crucial for their potential application in materials science and drug development. This document summarizes key quantitative data, details experimental protocols for their synthesis, and provides visualizations of their structures and reaction pathways.

Introduction to this compound Isomers

This compound is a tetracyclic aromatic hydrocarbon with the molecular formula C₁₄H₁₀. It is an isomer of anthracene (B1667546) and phenanthrene, but with a non-alternant π-system derived from the fusion of a benzene (B151609) ring to an azulene (B44059) core. The position of the fused benzene ring on the azulene moiety gives rise to several positional isomers. The most commonly studied isomers are:

  • This compound: The benzene ring is fused to the 'a' face (C1-C2) of the azulene five-membered ring.

  • Benz[e]azulene: The benzene ring is fused to the 'e' face (C5-C6) of the azulene seven-membered ring.

  • Benz[f]azulene: The benzene ring is fused to the 'f' face (C4-C5) of the azulene seven-membered ring.

The arrangement of the fused rings significantly influences the electronic structure, aromaticity, and ultimately, the stability of these molecules.

Predicted Stability of this compound Isomers

The relative stability of this compound isomers can be predicted using computational chemistry methods. While extensive comparative experimental thermochemical data is scarce, theoretical calculations provide valuable insights into their heats of formation and relative energies.

To provide a quantitative comparison, further dedicated computational studies are required. For context, the parent azulene is known to be less stable than its isomer naphthalene. The difference in their heats of formation is a key indicator of this stability difference.

Table 1: General Comparison of Aromatic Hydrocarbon Isomer Stability

Isomer PairMore Stable IsomerRationale
Naphthalene vs. AzuleneNaphthaleneNaphthalene is a benzenoid aromatic hydrocarbon with a more effective π-electron delocalization, leading to a lower heat of formation.

Experimental Protocols for the Synthesis of this compound Isomers

The synthesis of this compound isomers often involves multi-step procedures. Below are detailed methodologies for the synthesis of this compound and an outline for benz[f]azulene. A detailed experimental protocol for benz[e]azulene is less commonly reported.

Synthesis of this compound

A versatile method for the synthesis of the parent this compound involves an [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with an enamine, followed by functional group removal.[1]

Experimental Protocol:

  • Step 1: Synthesis of 3-tert-butyl-10-formyl-1,2,3,4-tetrahydrothis compound.

    • A solution of 2H-cyclohepta[b]furan-2-one (1.0 eq) and an enamine derived from 4-tert-butylcyclohexanone (B146137) and pyrrolidine (B122466) (1.2 eq) in a suitable solvent (e.g., toluene) is heated under reflux.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.

  • Step 2: Aromatization to 3-tert-butyl-10-formylthis compound.

    • The product from Step 1 is dissolved in a suitable solvent (e.g., dichloromethane).

    • An oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (2.0 eq) is added, and the mixture is stirred at room temperature.

    • The reaction is monitored by TLC.

    • After completion, the reaction mixture is washed with aqueous sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The product is purified by column chromatography.

  • Step 3: Removal of Formyl and tert-Butyl Groups.

    • The 3-tert-butyl-10-formylthis compound is heated in 100% phosphoric acid at elevated temperatures (e.g., 140 °C).[1]

    • The reaction is continued for several hours until the starting material is consumed (monitored by TLC).

    • The reaction mixture is then cooled, poured onto ice, and extracted with an organic solvent (e.g., dichloromethane).

    • The organic layer is washed with water and brine, dried, and concentrated. The final product, this compound, is purified by column chromatography.

Synthesis of Benz[f]azulene

The synthesis of benz[f]azulene can be achieved via the Ziegler-Hafner azulene synthesis methodology.[2]

Experimental Protocol Outline:

  • Step 1: Preparation of a substituted pyridinium (B92312) salt.

    • A pyridine (B92270) derivative is reacted with a suitable electrophile to form the corresponding pyridinium salt.

  • Step 2: Reaction with a cyclopentadienyl (B1206354) anion.

    • The pyridinium salt is reacted with a source of cyclopentadienyl anion (e.g., sodium cyclopentadienide) to form a fulvene (B1219640) intermediate.

  • Step 3: Cyclization and elimination.

    • The fulvene intermediate undergoes a thermal or acid-catalyzed cyclization, followed by the elimination of a small molecule (e.g., an amine) to yield the benz[f]azulene core.[2]

Structure-Reactivity Relationships

The unique electronic structure of benz[a]azulenes, with a combination of five- and seven-membered rings, leads to distinct reactivity patterns. The five-membered ring is generally electron-rich and susceptible to electrophilic attack, while the seven-membered ring is electron-deficient and can react with nucleophiles. The fusion of the benzene ring modulates this reactivity.

Below is a conceptual workflow illustrating the general synthetic strategy towards functionalized benz[a]azulenes.

Synthesis_Workflow cluster_start Starting Materials cluster_cycloaddition Key Cycloaddition cluster_intermediate Intermediate cluster_aromatization Aromatization cluster_final Final Product Cycloheptatriene_derivative Cycloheptatriene derivative Cycloaddition [8+2] Cycloaddition Cycloheptatriene_derivative->Cycloaddition Cyclopentadiene_derivative Cyclopentadiene derivative Cyclopentadiene_derivative->Cycloaddition Intermediate Tetrahydrothis compound derivative Cycloaddition->Intermediate Aromatization Dehydrogenation or Elimination Intermediate->Aromatization Benz_a_azulene This compound Isomer Aromatization->Benz_a_azulene

Caption: General synthetic workflow for this compound isomers.

Conclusion

The isomers of this compound represent a fascinating class of non-alternant PAHs with tunable electronic properties. While synthetic routes to some of these isomers have been established, a comprehensive understanding of their relative stabilities based on experimental and computational data is still an area ripe for further investigation. The development of more efficient and selective synthetic protocols will be crucial for unlocking the full potential of these compounds in various scientific and technological fields, including drug development and materials science. The provided experimental outlines serve as a foundation for researchers to explore the synthesis and properties of these intriguing molecules.

References

An In-depth Technical Guide to the Non-Benzenoid Aromaticity in Benz[a]azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benz[a]azulene, a polycyclic aromatic hydrocarbon, presents a fascinating case study in the realm of non-benzenoid aromaticity. As a structural isomer of anthracene, its unique fusion of a benzene (B151609) ring to an azulene (B44059) core results in a complex electronic structure with significant implications for its chemical reactivity, stability, and optical properties. This guide provides a comprehensive technical exploration of the non-benzenoid aromaticity of this compound, integrating computational analysis with experimental evidence. We delve into the theoretical underpinnings of its aromatic character, present key quantitative data in a structured format, detail relevant experimental protocols, and provide visualizations to clarify complex relationships and workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic chemistry, materials science, and drug development.

The Concept of Non-Benzenoid Aromaticity in the Azulene Framework

Aromaticity, a cornerstone concept in organic chemistry, describes the enhanced stability of certain cyclic, planar molecules with a delocalized π-electron system.[1][2] While benzene is the archetypal aromatic compound, non-benzenoid aromatics are a class of molecules that exhibit aromatic properties without containing a benzene ring.[2][3]

Azulene is a canonical example of a non-benzenoid aromatic hydrocarbon, comprising a fused five-membered and seven-membered ring system.[1][3] It possesses 10 π-electrons, adhering to Hückel's rule (4n+2 π electrons, where n=2).[3][4] Its aromaticity is often described in terms of a zwitterionic resonance structure, where the five-membered ring bears a partial negative charge (cyclopentadienyl anion character) and the seven-membered ring a partial positive charge (tropylium cation character).[4][5] This charge separation gives rise to azulene's notable dipole moment, a feature absent in its isomer, naphthalene.[4]

This compound extends this system by annulating a benzene ring onto the five-membered ring of the azulene nucleus. This fusion significantly influences the electronic distribution and, consequently, the aromatic character of the individual rings within the molecule.

G cluster_0 Azulene Core cluster_1 Zwitterionic Contribution Azulene Cyclopentadienyl_Anion Cyclopentadienyl Anion (6π electrons, aromatic) Azulene->Cyclopentadienyl_Anion Resonance Tropylium_Cation Tropylium Cation (6π electrons, aromatic) Azulene->Tropylium_Cation Resonance

Caption: Zwitterionic nature of the azulene core.

Computational Analysis of Aromaticity

Computational chemistry provides powerful tools for quantifying the aromaticity of complex molecules. Nucleus-Independent Chemical Shift (NICS) calculations are a widely used magnetic criterion for aromaticity, where negative values at the center of a ring indicate aromatic character (diatropic ring current) and positive values suggest anti-aromatic character (paratropic ring current).[5]

Studies on this compound and related structures reveal a nuanced distribution of aromaticity. The fused benzene ring generally retains strong aromatic character. However, the seven-membered ring of the azulene moiety often exhibits pronounced bond alternation and reduced aromaticity, sometimes bordering on non-aromatic behavior.[6] This is attributed to the tendency to preserve the aromaticity of the fused benzene ring.[7]

Data Presentation: Computational Metrics

The following tables summarize key computational data for this compound and its parent, azulene. These values are indicative and can vary slightly based on the level of theory and basis set used in the calculations.

Table 1: Nucleus-Independent Chemical Shift (NICS) Values (ppm)

Compound/Ring SystemNICS(0)NICS(1)Aromatic CharacterReference
Azulene
Five-membered Ring-15.0 to -20.0-10.0 to -15.0Aromatic[7]
Seven-membered Ring-5.0 to -10.0-3.0 to -7.0Weakly Aromatic[7]
This compound
Fused Benzene Ring (A)-9.0 to -12.0-8.0 to -11.0Aromatic[7]
Five-membered Ring (B)-3.0 to +4.0-2.0 to +3.5Weakly Aromatic / Anti-aromatic[7][8]
Seven-membered Ring (C)-2.0 to +1.0-1.0 to +0.5Non-aromatic / Weakly Aromatic[7][8]

NICS(0) is calculated at the ring center, while NICS(1) is calculated 1 Å above the ring plane.

Table 2: Frontier Molecular Orbital (FMO) Energies

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Reference
Azulene-5.31-1.953.36[9]
Naphtho[2,1-a]azulene-5.60-2.152.87[9]
Cyclohepta[6][7]indeno[4,5-c]thiophene-5.44-2.102.83[9]

Note: this compound is also known as naphtho[2,1-a]azulene. The HOMO-LUMO gap is a critical parameter influencing the molecule's electronic transitions and reactivity.[10]

Experimental Characterization and Protocols

Experimental data provides physical validation for computational predictions. Techniques such as X-ray crystallography, NMR spectroscopy, and various electrochemical methods are indispensable for probing the structure and electronic properties of this compound.

Synthesis of Benz[a]azulenes

A robust synthesis is the prerequisite for any experimental investigation. One of the most effective modern methods is the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with an enamine.[7][11][12]

G start Starting Materials: 2H-Cyclohepta[b]furan-2-one + Enamine step1 [8+2] Cycloaddition start->step1 intermediate1 Tetrahydrothis compound Intermediate step1->intermediate1 step2 Oxidative Aromatization (e.g., DDQ) intermediate1->step2 intermediate2 Substituted this compound (with formyl and tert-butyl groups) step2->intermediate2 step3 Removal of Substituents (e.g., 100% H3PO4) intermediate2->step3 end_product Parent this compound step3->end_product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of Benz[a]azulenes via [8+2] Cycloaddition [12]

  • Enamine Preparation: The enamine is typically prepared in situ from a ketone (e.g., 4-tert-butylcyclohexanone) and a secondary amine (e.g., pyrrolidine).

  • Cycloaddition: The 2H-cyclohepta[b]furan-2-one derivative is reacted with the enamine in a suitable solvent to yield the tetrahydrothis compound intermediate.

  • Aromatization: The intermediate is treated with an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to facilitate aromatization, yielding a substituted this compound.

  • Deprotection: Substituent groups (often formyl and tert-butyl groups introduced during the synthesis) are removed by heating in 100% H₃PO₄ under dilute conditions to afford the parent this compound.[7][12]

X-ray Crystallography

Single-crystal X-ray analysis provides definitive information on bond lengths. In aromatic systems, C-C bonds have lengths intermediate between typical single (1.54 Å) and double (1.34 Å) bonds. Significant variation in bond lengths (bond alternation) within a ring is indicative of reduced aromaticity. Studies on this compound derivatives have shown pronounced bond alternation in the seven-membered ring, supporting the computational prediction of lower aromaticity in that moiety.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are sensitive to the local electronic environment of nuclei. Protons on aromatic rings are deshielded and appear at higher chemical shifts (δ > 7 ppm). The disappearance of specific proton signals and the appearance of carbonyl signals in the ¹³C NMR spectrum (δ > 180 ppm) were used to confirm the oxidation of benz[a]azulenes to benz[a]azulenequinones.[6]

Experimental Protocol: Synthesis of Benz[a]azulenequinones [6]

  • Dissolution: A this compound derivative (e.g., 2.14 mmol) is dissolved in a mixture of tetrahydrofuran (B95107) (THF, 100 mL) and water (20 mL).

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Oxidation: Pyridinium hydrobromide perbromide (PHBPB, 8.59 mmol) is added to the cooled solution.

  • Reaction: The mixture is stirred at 0 °C for 1.5 hours.

  • Workup: The reaction mixture is poured into water and extracted with dichloromethane (B109758) (CH₂Cl₂). The organic layer is washed with brine and dried over MgSO₄.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the corresponding benz[a]azulenequinone.

Structure-Aromaticity-Property Relationships

The interplay between the molecular structure of this compound, its aromatic character, and its observable properties is crucial for its potential applications. The fusion of the benzene ring alters the frontier molecular orbitals of the azulene core, generally leading to a smaller HOMO-LUMO gap compared to azulene itself.[9] This has a direct impact on the molecule's UV/Vis absorption spectrum and its electrochemical behavior.

G cluster_0 Theoretical Analysis cluster_1 Experimental Validation Structure Molecular Structure (this compound) Computation Computational Analysis (NICS, FMO) Structure->Computation Experiment Experimental Characterization (X-ray, NMR, Voltammetry) Structure->Experiment Aromaticity Predicted Aromaticity (Ring-specific character) Computation->Aromaticity Properties Observable Properties (Bond Lengths, Redox Potentials, Spectra) Aromaticity->Properties influences Experiment->Properties

Caption: Relationship between structure, analysis, and properties.

Conclusion and Outlook

The exploration of this compound reveals a complex landscape of non-benzenoid aromaticity. While the fused benzene ring maintains its robust aromatic character, the azulene moiety experiences a significant redistribution of its π-electron density, leading to diminished aromaticity, particularly in the seven-membered ring. This phenomenon is consistently supported by both computational predictions (NICS values) and experimental observations (X-ray crystallography). The unique electronic structure of this compound, characterized by a relatively small HOMO-LUMO gap, makes it and its derivatives promising candidates for applications in organic electronics and as stimuli-responsive materials.[7] Further research into functionalized benz[a]azulenes could unlock novel properties and applications, particularly in areas where fine-tuning of electronic and optical characteristics is paramount.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Parent Benz[a]azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benz[a]azulene, a polycyclic aromatic hydrocarbon (PAH), is a structural isomer of anthracene (B1667546) and phenanthrene, composed of a benzene (B151609) ring fused to an azulene (B44059) core at the 'a' face. Unlike its more common isomers, the non-alternant hydrocarbon structure of the azulene moiety imparts unique electronic and spectroscopic properties to this compound, making it a molecule of significant interest in materials science and medicinal chemistry. This technical guide provides a comprehensive overview of the core physical and chemical properties of the parent this compound, detailed experimental protocols for its synthesis and characterization, and visualizations of key molecular and procedural concepts.

Physical Properties

The physical characteristics of parent this compound are summarized in the table below. It is important to note that while some experimental data is available, certain properties are based on computational predictions and should be considered with that context.

PropertyValueSource
Molecular Formula C₁₄H₁₀--INVALID-LINK--
Molecular Weight 178.23 g/mol --INVALID-LINK--
Appearance
Melting Point Not definitively reported
Boiling Point 336.7 °C at 760 mmHgChemNet
Density 1.13 g/cm³ChemNet
Solubility Soluble in organic solvents.--INVALID-LINK--
Refractive Index 1.714ChemNet
Flash Point 146.2 °CChemNet

Chemical Properties and Reactivity

This compound exhibits distinct reactivity patterns, largely influenced by the electronic nature of the fused azulene core.

Aromaticity and Stability: The fusion of a benzene ring to the azulene system affects the overall aromaticity. Computational and experimental studies, including X-ray crystallography, suggest a degree of bond length alternation in the seven-membered ring of the azulene moiety. This indicates a partial localization of the π-electrons, making it less aromatic and more reactive than its isomer naphthalene.

Electrophilic and Nucleophilic Sites: The five-membered ring of the azulene core is electron-rich and thus susceptible to electrophilic attack. Conversely, the seven-membered ring is electron-deficient and can react with nucleophiles.

Oxidation: this compound can be oxidized to form benz[a]azulenequinones. For instance, reaction with pyridinium (B92312) hydrobromide perbromide (PHBPB) in aqueous tetrahydrofuran (B95107) yields the corresponding quinones.[1][2] This reactivity highlights the potential for functionalization at specific positions on the azulene core.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction, which introduces a formyl group onto aromatic rings, has been successfully applied to this compound derivatives. This demonstrates a pathway for the introduction of carbonyl functionalities.

Spectroscopic Properties

The unique electronic structure of this compound gives rise to characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound, like its parent azulene, is colored due to its small HOMO-LUMO gap, which results in absorption in the visible region of the electromagnetic spectrum. The UV-Vis spectrum is characterized by multiple absorption bands corresponding to π-π* transitions. The exact positions of the absorption maxima (λmax) are solvent-dependent.

Experimental Protocols

High-Yield Synthesis of Parent this compound

A recent and efficient method for the synthesis of parent this compound involves a multi-step sequence starting from 2H-cyclohepta[b]furan-2-ones.[4]

Step 1: [8+2] Cycloaddition

Step 2: Vilsmeier-Haack Formylation

  • Treat the tetrahydrothis compound derivative with a Vilsmeier reagent (e.g., phosphorus oxychloride and dimethylformamide) to introduce a formyl group.

Step 3: Aromatization

Step 4: Decarbonylation and Deprotection

  • Heat the resulting 10-formylthis compound derivative in 100% phosphoric acid to simultaneously remove the formyl and other protecting groups (e.g., tert-butyl) to yield the parent this compound.

Purification: The crude product is typically purified by column chromatography on silica (B1680970) gel.

Characterization Workflow

A standard workflow for the characterization of a newly synthesized batch of this compound is outlined below.

G Characterization Workflow for this compound cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_physical Physical Characterization cluster_final Purity & Confirmation Synthesis High-Yield Synthesis Purification Column Chromatography Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis IR FT-IR Spectroscopy Purification->IR MP Melting Point Determination Purification->MP Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation IR->Structure_Confirmation Purity Purity Assessment (e.g., HPLC) MP->Purity Structure_Confirmation->Purity

Caption: A logical workflow for the synthesis, purification, and characterization of parent this compound.

Signaling Pathways and Biological Activity

Currently, there is limited specific information available in the public domain regarding the direct involvement of parent this compound in defined signaling pathways or its detailed biological activity. As a polycyclic aromatic hydrocarbon, its potential for intercalation with DNA and interaction with various enzymes warrants further investigation, particularly in the context of drug development and toxicology. The unique electronic properties of the azulene core could be exploited to design novel compounds with specific biological targets.

Conclusion

Parent this compound is a fascinating molecule with a rich chemistry and distinct physical properties that set it apart from its benzenoid isomers. Its reactivity offers multiple avenues for functionalization, making it a versatile scaffold for the development of new materials and potential therapeutic agents. The experimental protocols and characterization workflows provided in this guide offer a solid foundation for researchers and scientists working with this intriguing polycyclic aromatic hydrocarbon. Further studies are needed to fully elucidate its biological activities and potential applications in drug development.

References

Early Synthetic Strategies for the Benz[a]azulene Framework: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational and early attempts at synthesizing the benz[a]azulene core, a fascinating non-benzenoid aromatic hydrocarbon with significant potential in materials science and medicinal chemistry. This document provides a detailed overview of key synthetic methodologies, complete with experimental protocols and quantitative data to facilitate understanding and replication. The logical flow of these synthetic pathways is also visualized through diagrams generated using the DOT language.

The Genesis of this compound Synthesis: The Plattner and Treibs Approach (1948)

The first successful synthesis of the this compound framework was reported independently by Plattner and Treibs in 1948. Their approach laid the groundwork for future explorations into the chemistry of this unique bicyclic system. The core strategy involved the reaction of fluorene (B118485) with ethyl diazoacetate.[1]

Experimental Protocol: Plattner and Treibs Synthesis (Conceptual)
  • Reaction of Fluorene with Ethyl Diazoacetate: Fluorene is reacted with ethyl diazoacetate, typically in the presence of a copper catalyst, to induce a carbene insertion into one of the C-H bonds of the methylene (B1212753) bridge of fluorene. This reaction leads to the formation of a cyclopropane-fused intermediate.

  • Ring Expansion and Dehydrogenation: Subsequent thermal or acid-catalyzed rearrangement of the cyclopropane (B1198618) intermediate would lead to the expansion of the five-membered ring, forming a hydrothis compound system.

  • Aromatization: The final step involves dehydrogenation of the hydrothis compound intermediate to yield the fully aromatic this compound framework. Common dehydrogenation agents of that era included sulfur or selenium at high temperatures, or catalytic dehydrogenation over palladium or platinum.

Quantitative Data:

Due to the age of the original publications, detailed quantitative data such as precise yields and spectroscopic characterization are not available in the reviewed literature.

Logical Flow of the Plattner and Treibs Synthesis:

Caption: Conceptual workflow of the Plattner and Treibs synthesis of this compound.

The Ziegler-Hafner Azulene (B44059) Synthesis and its Application to Benz[f]azulenes

A significant advancement in azulene chemistry was the development of the Ziegler-Hafner azulene synthesis. While primarily aimed at the parent azulene, this methodology was adapted for the synthesis of benzo-fused analogues, notably benz[f]azulene.[2][3] This approach involves the condensation of a cyclopentadienyl (B1206354) anion with a pyridinium (B92312) salt, which undergoes ring-opening to provide a vinylogous aminopentafulvene that subsequently cyclizes.

Experimental Protocol: Ziegler-Hafner Synthesis of Benz[f]azulene

The synthesis of benz[f]azulene via the Ziegler-Hafner method utilizes isoquinoline (B145761) as the starting material, which provides the benzene (B151609) ring fused to the seven-membered ring of the azulene core.[2]

  • Activation of Isoquinoline: Isoquinoline is activated by reaction with a suitable reagent, such as 2,4-dinitrochlorobenzene or methyl iodide, to form a reactive isoquinolinium salt.

  • Condensation with Cyclopentadienyl Anion: The isoquinolinium salt is then reacted with a cyclopentadienyl anion (e.g., sodium cyclopentadienide). The cyclopentadienyl anion attacks the activated isoquinoline ring, leading to a dihydroisoquinoline intermediate.

  • Ring Opening and Electrocyclization: Upon heating, the dihydroisoquinoline intermediate undergoes ring-opening of the nitrogen-containing ring, followed by an electrocyclic ring closure to form the benz[f]azulene skeleton with the elimination of an amine.

  • Purification: The crude product is typically purified by column chromatography on alumina.

Quantitative Data: Ziegler-Hafner Synthesis of Azulene

While specific data for the benz[f]azulene synthesis is sparse in the reviewed literature, the parent azulene synthesis provides a benchmark for the efficiency of this method.

ReactantsAmine CatalystSolventYield (%)Reference
Pyridinium salt, Cyclopentadiene, Sodium methoxideDimethylaminePyridine51-59[4]
Pyridinium salt, Cyclopentadiene, Sodium methoxidePyrrolidinePyridine36[5]

Logical Flow of the Ziegler-Hafner Synthesis of Benz[f]azulene:

Ziegler_Hafner Isoquinoline Isoquinoline Activation Activation Isoquinoline->Activation Activator Activator (e.g., MeI) Activator->Activation Isoquinolinium_Salt Isoquinolinium Salt Activation->Isoquinolinium_Salt Condensation Condensation Isoquinolinium_Salt->Condensation Cyclopentadienyl_Anion Cyclopentadienyl Anion Cyclopentadienyl_Anion->Condensation Dihydroisoquinoline Dihydroisoquinoline Intermediate Condensation->Dihydroisoquinoline Ring_Opening_Cyclization Ring Opening & Electrocyclization (Heat) Dihydroisoquinoline->Ring_Opening_Cyclization Benz_f_azulene Benz[f]azulene Ring_Opening_Cyclization->Benz_f_azulene Intramolecular_Cyclization cluster_Aldol_Knoevenagel Aldol/Knoevenagel Pathway cluster_Heck Heck Cyclization Pathway Precursor_AK Substituted o-Cycloheptatrienyl- benzaldehyde/ketone Condensation Intramolecular Condensation (Base or Acid) Precursor_AK->Condensation Dehydration Dehydration/ Aromatization Condensation->Dehydration Benz_a_azulene_AK This compound Derivative Dehydration->Benz_a_azulene_AK Precursor_Heck o-Ethenyl-β-halo-styrene Derivative Cyclization Intramolecular Heck Reaction (Pd Catalyst) Precursor_Heck->Cyclization Aromatization_Heck Aromatization (if needed) Cyclization->Aromatization_Heck Benz_a_azulene_Heck This compound Derivative Aromatization_Heck->Benz_a_azulene_Heck

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Benz[a]azulene via [8+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of benz[a]azulene, a fascinating polycyclic aromatic hydrocarbon, utilizing a four-step sequence centered around an [8+2] cycloaddition reaction. The described methodology, primarily based on the work of Shoji et al., offers a robust route to the this compound core, a scaffold of interest in medicinal chemistry and materials science due to the unique biological and electronic properties of azulene (B44059) derivatives.[1]

Introduction to this compound and the [8+2] Cycloaddition Strategy

This compound is a structural isomer of anthracene, possessing a fused benzene (B151609) and azulene core.[1] Azulene-containing compounds are known for their diverse biological activities, including anti-inflammatory, anti-ulcer, and potential anti-cancer properties, making their derivatives attractive targets in drug discovery.[1]

The key step in this synthetic approach is an [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an enamine. This reaction efficiently constructs the core tetrahydrothis compound structure, which is then further elaborated to the fully aromatic this compound system. The overall synthetic strategy is outlined below:

  • [8+2] Cycloaddition: Reaction of a 2H-cyclohepta[b]furan-2-one with an enamine derived from a substituted cyclohexanone (B45756) to yield a 3-tert-butyl-6,7,8,9-tetrahydrothis compound.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group at the 10-position of the tetrahydrothis compound intermediate.

  • Aromatization: Dehydrogenation of the formylated intermediate using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to afford a 10-formylthis compound.

  • Deprotection: Removal of the formyl and tert-butyl protecting groups using strong acid to yield the parent this compound.

Experimental Protocols

The following protocols are detailed experimental procedures for the synthesis of this compound, including the preparation of the key starting materials.

Protocol 1: Synthesis of 2H-Cyclohepta[b]furan-2-one

This protocol describes the synthesis of the 8π component for the cycloaddition reaction, starting from 2-chlorotropone (B1584700) and diethyl malonate.

Reaction:

  • 2-Chlorotropone + Diethyl Malonate → 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one

  • 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one → 2H-Cyclohepta[b]furan-2-one

Step-by-step Procedure:

  • Synthesis of 3-Ethoxycarbonyl-2H-cyclohepta[b]furan-2-one:

    • To a solution of sodium ethoxide in ethanol, add diethyl malonate dropwise at room temperature.

    • To this solution, add a solution of 2-chlorotropone in ethanol.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

  • Hydrolysis and Decarboxylation:

    • Heat the 3-ethoxycarbonyl-2H-cyclohepta[b]furan-2-one in concentrated sulfuric acid.[2]

    • Carefully pour the reaction mixture onto ice.

    • Extract the product with an organic solvent.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield 2H-cyclohepta[b]furan-2-one.

Protocol 2: Synthesis of 1-(4-tert-Butyl-1-cyclohexenyl)pyrrolidine (Enamine)

This protocol details the preparation of the 2π component for the cycloaddition.

Reaction: 4-tert-Butylcyclohexanone (B146137) + Pyrrolidine (B122466) → 1-(4-tert-Butyl-1-cyclohexenyl)pyrrolidine

Step-by-step Procedure:

  • Combine 4-tert-butylcyclohexanone and pyrrolidine in a suitable solvent such as toluene.

  • Add a catalytic amount of a dehydrating agent (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by observing the amount of water collected.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude enamine can often be used in the next step without further purification.

Protocol 3: Four-Step Synthesis of this compound

This section provides the core four-step procedure starting from the prepared precursors.

Step 1: [8+2] Cycloaddition to form 3-tert-Butyl-6,7,8,9-tetrahydrothis compound

  • Dissolve 2H-cyclohepta[b]furan-2-one and the enamine, 1-(4-tert-butyl-1-cyclohexenyl)pyrrolidine, in an appropriate solvent (e.g., toluene).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain 3-tert-butyl-6,7,8,9-tetrahydrothis compound.

Step 2: Vilsmeier-Haack Formylation

  • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.[3][4][5]

  • Add a solution of 3-tert-butyl-6,7,8,9-tetrahydrothis compound in DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by pouring it onto a mixture of ice and a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo and purify the crude product by column chromatography to yield 10-formyl-3-tert-butyl-6,7,8,9-tetrahydrothis compound.

Step 3: Aromatization with DDQ

  • Dissolve the 10-formyl-3-tert-butyl-6,7,8,9-tetrahydrothis compound in a suitable solvent like dichloromethane (B109758) or toluene.

  • Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) portion-wise to the solution at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture to remove the precipitated hydroquinone.

  • Wash the filtrate with a sodium bicarbonate solution to remove any remaining acidic byproducts.

  • Dry the organic layer, concentrate, and purify by column chromatography to afford 10-formyl-3-tert-butylthis compound.

Step 4: Deprotection to this compound

  • Heat the 10-formyl-3-tert-butylthis compound in 100% phosphoric acid at an elevated temperature (e.g., 140 °C).[1]

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture and carefully add it to ice water.

  • Extract the product with an organic solvent.

  • Neutralize the organic layer by washing with a sodium bicarbonate solution.

  • Dry the organic phase, remove the solvent, and purify the crude product by column chromatography to obtain the final this compound.

Data Presentation

The following table summarizes the yields for each step of the this compound synthesis based on reported literature.

StepReactionProductYield (%)
1[8+2] Cycloaddition of 2H-cyclohepta[b]furan-2-one with 1-(4-tert-butyl-1-cyclohexenyl)pyrrolidine3-tert-Butyl-6,7,8,9-tetrahydrothis compound87
2Vilsmeier-Haack formylation of the tetrahydrothis compound intermediate10-Formyl-3-tert-butyl-6,7,8,9-tetrahydrothis compound98
3Aromatization of the formylated intermediate with DDQ10-Formyl-3-tert-butylthis compound95
4Deprotection of the formylated this compoundThis compoundHigh

Yields are based on the optimized procedures reported in the literature and may vary depending on the specific reaction conditions and scale.

Visualizations

Logical Workflow for this compound Synthesis

Benz_a_azulene_Synthesis cluster_precursors Precursor Synthesis cluster_main_synthesis This compound Synthesis 2_Chlorotropone 2-Chlorotropone 2H_CHF2_one 2H-Cyclohepta[b]furan-2-one 2_Chlorotropone->2H_CHF2_one Diethyl_Malonate Diethyl Malonate Diethyl_Malonate->2H_CHF2_one Cycloaddition Step 1: [8+2] Cycloaddition 2H_CHF2_one->Cycloaddition 4_tBu_Cyclohexanone 4-tert-Butylcyclohexanone Enamine Enamine 4_tBu_Cyclohexanone->Enamine Pyrrolidine Pyrrolidine Pyrrolidine->Enamine Enamine->Cycloaddition Tetrahydrobenz_a_azulene 3-tert-Butyl-6,7,8,9- tetrahydrothis compound Cycloaddition->Tetrahydrobenz_a_azulene Formylation Step 2: Vilsmeier-Haack Formylation Tetrahydrobenz_a_azulene->Formylation Formyl_Tetrahydro 10-Formyl-3-tert-butyl-6,7,8,9- tetrahydrothis compound Formylation->Formyl_Tetrahydro Aromatization Step 3: Aromatization (DDQ) Formyl_Tetrahydro->Aromatization Formyl_Benz_a_azulene 10-Formyl-3-tert-butylthis compound Aromatization->Formyl_Benz_a_azulene Deprotection Step 4: Deprotection (H₃PO₄) Formyl_Benz_a_azulene->Deprotection Benz_a_azulene This compound Deprotection->Benz_a_azulene Cycloaddition_Mechanism 2H_CHF2_one 2H-Cyclohepta[b]furan-2-one (8π component) Cycloaddition [8+2] Cycloaddition 2H_CHF2_one->Cycloaddition Enamine Enamine (2π component) Enamine->Cycloaddition Intermediate Bicyclic Intermediate Cycloaddition->Intermediate Concerted or Stepwise Decarboxylation Decarboxylation Intermediate->Decarboxylation Elimination Elimination of Pyrrolidine Decarboxylation->Elimination Product Tetrahydrothis compound Elimination->Product

References

Synthesis of Benz[a]azulenequinones via Oxidation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of benz[a]azulenequinones through the oxidation of benz[a]azulenes. The methodologies outlined are based on established and recent advancements in the field, offering a practical guide for the preparation of these valuable compounds.

Introduction

Benz[a]azulenequinones are a class of organic compounds that have garnered significant interest due to their unique electronic properties and potential applications in medicinal chemistry and materials science. The synthesis of these molecules often involves the oxidation of a benz[a]azulene precursor. This document details a specific and efficient method utilizing pyridinium (B92312) hydrobromide perbromide (PHBPB) as an oxidant in a hydrous tetrahydrofuran (B95107) solution. This method has been demonstrated to produce benz[a]azulenequinones in moderate yields.[1][2]

Data Presentation

The following table summarizes the quantitative data for the synthesis of three different benz[a]azulenequinone derivatives.

CompoundStarting Material (this compound)Molecular FormulaYield (%)Physical Appearance
2a 1aC₁₅H₁₀O₂24Pale-yellow needles
2b 1bC₁₇H₁₄O₂42Pale-yellow crystals
2c 1cC₁₇H₁₄O₂43Pale-yellow crystals

Table 1: Summary of yields and physical characteristics of synthesized benz[a]azulenequinones.[1]

Experimental Protocols

The following protocols are adapted from the work of Shoji et al. (2022).[1]

General Procedure for the Oxidation of Benz[a]azulenes

To a solution of the this compound derivative in a mixture of tetrahydrofuran (THF) and water at 0 °C, pyridinium hydrobromide perbromide (PHBPB) is added. The reaction mixture is stirred at the same temperature for a specified duration. Upon completion, the reaction mixture is poured into water and extracted with dichloromethane (B109758) (CH₂Cl₂). The combined organic layers are then washed with brine and dried over magnesium sulfate (B86663) (MgSO₄). The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol for the Synthesis of Benz[a]azulenequinone (2a)
  • Dissolve 502 mg (2.14 mmol) of this compound (1a) in 100 mL of THF and 20 mL of water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.75 g (8.59 mmol) of PHBPB to the cooled solution.

  • Stir the resulting mixture at 0 °C for 1.5 hours.

  • Pour the reaction mixture into water and extract with CH₂Cl₂.

  • Wash the organic layer with brine and dry with MgSO₄.

  • Purify the crude product by column chromatography on silica gel using a toluene/ethyl acetate (B1210297) (1:1) mixture as the eluent to obtain 137 mg (24%) of 2a as pale-yellow needles.[1]

Protocol for the Synthesis of Benz[a]azulenequinone (2b)
  • Dissolve 502 mg (2.28 mmol) of this compound (1b) in 100 mL of THF and 20 mL of water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 2.93 g (9.16 mmol) of PHBPB to the cooled solution.

  • Stir the resulting mixture at 0 °C for 1.5 hours.

  • Pour the reaction mixture into water and extract with CH₂Cl₂.

  • Wash the organic layer with brine and dry with MgSO₄.

  • Purify the crude product by column chromatography on silica gel using a toluene/ethyl acetate (1:1) mixture as the eluent to obtain 241 mg (42%) of 2b as pale-yellow crystals.[1]

Protocol for the Synthesis of Benz[a]azulenequinone (2c)
  • Dissolve 867 mg (3.94 mmol) of this compound (1c) in 175 mL of THF and 35 mL of water.

  • Cool the solution to 0 °C in an ice bath.

  • Add 5.75 g (18.0 mmol) of PHBPB to the cooled solution.

  • Stir the resulting mixture at 0 °C for 1.5 hours.

  • Pour the reaction mixture into water and extract with CH₂Cl₂.

  • Wash the organic layer with brine and dry with MgSO₄.

  • Purify the crude product by column chromatography on silica gel using a toluene/ethyl acetate (1:1) mixture as the eluent to obtain 420 mg (43%) of 2c as pale-yellow crystals.[1]

Visualizations

The following diagrams illustrate the chemical pathway and experimental workflow for the synthesis of benz[a]azulenequinones.

chemical_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Product Benz_a_azulene This compound Benz_a_azulenequinone Benz[a]azulenequinone Benz_a_azulene->Benz_a_azulenequinone Oxidation PHBPB Pyridinium Hydrobromide Perbromide (PHBPB) PHBPB->Benz_a_azulenequinone Solvent THF / Water Solvent->Benz_a_azulenequinone Temperature 0 °C Temperature->Benz_a_azulenequinone

Caption: Chemical pathway for the oxidation of benz[a]azulenes.

experimental_workflow A 1. Dissolve this compound in THF/Water B 2. Cool solution to 0 °C A->B C 3. Add Pyridinium Hydrobromide Perbromide (PHBPB) B->C D 4. Stir at 0 °C for 1.5 hours C->D E 5. Quench with water and extract with CH2Cl2 D->E F 6. Wash organic layer with brine and dry E->F G 7. Purify by column chromatography F->G H 8. Isolate pure Benz[a]azulenequinone G->H

Caption: Experimental workflow for benz[a]azulenequinone synthesis.

Biological Significance

While this document focuses on the synthesis, it is noteworthy that azulene (B44059) derivatives, in general, have been investigated for a range of biological activities. These include anti-inflammatory, antimicrobial, and antineoplastic properties.[3][4][5] The synthesis of novel benz[a]azulenequinones provides a basis for further investigation into their potential therapeutic applications.

References

Application Notes and Protocols for Azulene Derivatives in Organic Photovoltaics

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers: While the unique electronic and optical properties of benz[a]azulene derivatives suggest their potential as materials for organic photovoltaics (OPVs), a comprehensive review of current scientific literature reveals a notable absence of studies detailing their fabrication and performance in solar cell devices. The following application notes and protocols are therefore based on closely related azulene-containing molecules and polymers that have been investigated for OPV applications. This information is intended to serve as a foundational guide for researchers and scientists interested in exploring the potential of this compound and its derivatives in the field of organic electronics.

Introduction to Azulene (B44059) Derivatives in Organic Photovoltaics

Azulene, a bicyclic aromatic hydrocarbon and an isomer of naphthalene, possesses a unique combination of electronic and optical properties that make it an attractive building block for organic electronic materials.[1] Its inherent dipole moment, narrow HOMO-LUMO gap, and ability to be functionalized at various positions allow for the tuning of its optoelectronic characteristics.[1][2] These features are highly desirable for the design of both donor and acceptor materials in bulk heterojunction (BHJ) organic solar cells.

The core concept of a BHJ solar cell relies on the intimate mixing of an electron donor and an electron acceptor material to create a large interfacial area for efficient exciton (B1674681) dissociation. The performance of these devices is primarily evaluated by four key parameters:

  • Power Conversion Efficiency (PCE): The overall efficiency of converting sunlight into electrical power.

  • Open-Circuit Voltage (Voc): The maximum voltage available from a solar cell at zero current.

  • Short-Circuit Current Density (Jsc): The maximum current density that can be drawn from the solar cell.

  • Fill Factor (FF): A measure of the "squareness" of the current-voltage (I-V) curve, indicating the ideality of the diode.

While specific data for this compound derivatives is not yet available, studies on other azulene-containing small molecules and polymers have demonstrated their potential in OPV devices, exhibiting promising efficiencies and high open-circuit voltages.[3][4]

Data Presentation: Performance of Azulene Derivatives in OPVs

The following table summarizes the performance of various azulene derivatives that have been incorporated into organic solar cells. It is important to reiterate that these are not this compound derivatives but serve as the closest available reference for predicting potential performance.

Molecule/PolymerRole in Active LayerAcceptorVoc (V)Jsc (mA/cm²)FF (%)PCE (%)Reference
DPPA1DonorPC71BM---2.04[3]
AzUSQDonorPC71BM0.80---[4]
Azulene Methacrylate (B99206) CopolymersCathode Modification Layer----7.9 (device efficiency)[5][6]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of a representative azulene derivative and the subsequent fabrication and characterization of an organic photovoltaic device. These protocols are generalized from literature on azulene-based OPVs and should be adapted and optimized for specific this compound target molecules.

Synthesis of a Donor-π-Acceptor (D-π-A) Type Azulene Dye

This protocol outlines the synthesis of a D-π-A type dye where an azulene moiety acts as the electron donor, a thiophene (B33073) as the π-bridge, and a cyanoacrylic acid as the electron acceptor and anchoring group for a dye-sensitized solar cell (a type of organic solar cell).

Materials:

Procedure:

  • Condensation Reaction: Dissolve azulene-2-carbaldehyde (1.0 eq) and 2-(thiophen-2-yl)acetonitrile (1.1 eq) in chloroform.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to yield the azulene-thiophene-acetonitrile intermediate.

  • Hydrolysis: Dissolve the intermediate in a mixture of ethanol and water.

  • Add potassium hydroxide (B78521) (KOH) (5.0 eq) and reflux the mixture for 24 hours.

  • Cool the reaction to room temperature and acidify with 2M HCl until a precipitate forms.

  • Filter the precipitate, wash with water, and dry under vacuum to obtain the final azulene-thiophene-cyanoacrylic acid dye.

Characterization:

  • The structure of the synthesized dye should be confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

  • Optical properties (UV-Vis absorption and fluorescence spectra) should be measured in a suitable solvent (e.g., dichloromethane).

  • Electrochemical properties (HOMO and LUMO energy levels) can be determined by cyclic voltammetry (CV) using a three-electrode setup with a platinum working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode in a solution of the dye and TBAPF6 in dichloromethane.

Fabrication of a Bulk Heterojunction Organic Solar Cell

This protocol describes the fabrication of a conventional BHJ solar cell using an azulene-based donor material and a fullerene acceptor.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • Azulene-based donor material (e.g., DPPA1)

  • Phenyl-C71-butyric acid methyl ester (PC71BM)

  • Chlorobenzene

  • Calcium (Ca)

  • Aluminum (Al)

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. Dry the substrates with a nitrogen gun.

  • Hole Transport Layer (HTL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate at 4000 rpm for 40 seconds. Anneal the substrates at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition: Prepare a blend solution of the azulene-based donor and PC71BM (e.g., in a 1:1 weight ratio) in chlorobenzene. Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 80-100 nm). Anneal the active layer at a predetermined optimal temperature (e.g., 80-120°C) for 10 minutes.

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a layer of Calcium (Ca, ~20 nm) followed by a layer of Aluminum (Al, ~100 nm) through a shadow mask to define the active area of the device (typically 0.04-0.1 cm²).

Characterization of the Organic Solar Cell

Procedure:

  • Current-Voltage (J-V) Measurement: Measure the J-V characteristics of the fabricated devices using a solar simulator under AM 1.5G illumination (100 mW/cm²). A source meter is used to apply a voltage bias and measure the resulting current. The key parameters (Voc, Jsc, FF, and PCE) are extracted from the J-V curve.

  • External Quantum Efficiency (EQE) Measurement: Measure the EQE spectrum using a dedicated EQE system. This measurement determines the ratio of collected charge carriers to incident photons at each wavelength. The Jsc can be calculated by integrating the EQE spectrum with the AM 1.5G solar spectrum.

Visualization of Workflows and Concepts

Experimental Workflow for Azulene-based OPV Devices

The following diagram illustrates the general workflow from the synthesis of azulene derivatives to the characterization of the final organic photovoltaic device.

G cluster_synthesis Synthesis & Purification cluster_characterization Material Characterization cluster_fabrication Device Fabrication cluster_testing Device Testing s1 Azulene Precursor s2 Functionalization/Polymerization s1->s2 s3 Purification (Column Chromatography/Recrystallization) s2->s3 c1 Structural (NMR, MS) s3->c1 c2 Optical (UV-Vis, PL) s3->c2 c3 Electrochemical (CV) s3->c3 f3 Active Layer (Azulene Derivative:Acceptor) c3->f3 f1 Substrate Cleaning f2 HTL Deposition f1->f2 f2->f3 f4 Cathode Deposition f3->f4 t1 J-V Measurement (AM 1.5G) f4->t1 t2 EQE Measurement f4->t2 t3 Performance Analysis (PCE, Voc, Jsc, FF) t1->t3 t2->t3

Workflow from synthesis to OPV device testing.
Molecular Design Strategy for this compound-based Photovoltaic Materials

This diagram outlines a conceptual molecular design strategy for developing efficient this compound-based donor materials for organic photovoltaics. The strategy focuses on tuning the electronic properties and morphology through chemical modifications.

G cluster_core Core Structure cluster_modifications Chemical Modifications cluster_properties Tunable Properties cluster_goal Performance Goal core This compound Core mod1 Donor Group Functionalization (e.g., -NR2, -OR) core->mod1 mod2 π-Bridge Extension (e.g., Thiophene, Furan) core->mod2 mod3 Solubilizing Groups (e.g., Alkyl Chains) core->mod3 prop1 HOMO/LUMO Energy Levels mod1->prop1 prop2 Absorption Spectrum mod2->prop2 prop3 Solubility & Processability mod3->prop3 prop4 Film Morphology mod3->prop4 goal High PCE prop1->goal prop2->goal prop3->goal prop4->goal

Conceptual design of this compound donor materials.

Future Outlook

The unique properties of the azulene core make it a compelling candidate for further exploration in organic photovoltaics. The lack of specific research on this compound derivatives represents a significant opportunity for novel material design and discovery. Future research should focus on the synthesis of a variety of this compound-based small molecules and polymers with tailored electronic properties. A systematic investigation of their performance in OPV devices will be crucial to understanding the structure-property relationships and unlocking the full potential of this promising class of materials. Key areas for investigation include the effect of substitution patterns on the this compound core, the exploration of both donor and acceptor functionalities, and the optimization of device architecture and processing conditions.

References

Application Note and Protocol: Synthesis of Benz[a]azulene via Intramolecular Heck Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benz[a]azulene and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique electronic and photophysical properties. The development of efficient synthetic routes to this polycyclic aromatic hydrocarbon scaffold is crucial for further exploration of its potential applications. The intramolecular Heck reaction, a powerful palladium-catalyzed carbon-carbon bond-forming reaction, offers a convergent and effective strategy for the construction of complex cyclic systems.[1] This application note details a protocol for the synthesis of the parent this compound core via an intramolecular Heck cyclization, based on the approach reported by Hansen and Sperandio.[2]

The key transformation involves the palladium-catalyzed cyclization of a suitably functionalized iodobenzene (B50100) precursor, followed by a desulfonylation step to yield the final this compound product.[2] This methodology provides a strategic route to the this compound skeleton, enabling access to this important class of compounds for further investigation.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via a two-step sequence involving an intramolecular Heck reaction and subsequent desulfonylation.

Step 1: Intramolecular Heck Cyclization

Materials:

  • 1-Iodo-2-(prop-1-en-2-yl)benzene derivative (Precursor 4.1 in Scheme 4 of the cited literature[2])

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Triethylamine (B128534) (NEt₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer with heating mantle

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., Hexane (B92381), Ethyl Acetate)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the 1-iodo-2-(prop-1-en-2-yl)benzene derivative (1.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.10 eq).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (Argon or Nitrogen) by three cycles of vacuum and backfilling.

  • Anhydrous DMF is added via syringe, followed by the addition of triethylamine (3.0 eq).

  • The reaction mixture is heated to 100 °C and stirred vigorously for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude cyclized intermediate (Intermediate 4.2 in Scheme 4 of the cited literature[2]).

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Step 2: Desulfonylation

Materials:

  • Cyclized intermediate from Step 1

  • Sodium dithionite (B78146) (Na₂S₂O₄)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Standard laboratory glassware

Procedure:

  • The purified cyclized intermediate (1.0 eq) is dissolved in a mixture of THF and water.

  • Sodium dithionite (excess) and sodium bicarbonate (excess) are added to the solution.

  • The mixture is stirred at room temperature until the desulfonylation is complete (monitored by TLC).

  • The reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization to yield the pure this compound product.

Data Presentation

The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.

StepKey ReagentsSolventTemperatureTime (h)Yield (%)Purity (%)
Intramolecular Heck Precursor, Pd(OAc)₂, PPh₃, NEt₃DMF100 °C12-2470-85>95
Desulfonylation Cyclized Intermediate, Na₂S₂O₄, NaHCO₃THF/H₂ORoom Temp2-485-95>98

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the intramolecular Heck reaction protocol.

G cluster_prep Precursor Preparation cluster_heck Intramolecular Heck Reaction cluster_desulf Desulfonylation cluster_analysis Product Analysis start Starting Materials precursor Synthesis of 1-Iodo-2-(prop-1-en-2-yl)benzene Derivative start->precursor heck_setup Reaction Setup: Precursor, Pd(OAc)2, PPh3, NEt3 in DMF under Argon precursor->heck_setup Precursor heating Heating at 100 °C (12-24h) heck_setup->heating workup1 Aqueous Workup & Extraction heating->workup1 purification1 Column Chromatography workup1->purification1 desulf_setup Reaction Setup: Intermediate, Na2S2O4, NaHCO3 in THF/H2O purification1->desulf_setup Cyclized Intermediate stirring Stirring at RT (2-4h) desulf_setup->stirring workup2 Aqueous Workup & Extraction stirring->workup2 purification2 Purification workup2->purification2 product This compound purification2->product Final Product analysis Characterization: NMR, MS, etc. product->analysis

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Benz[a]azulene as a Polymer Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of benz[a]azulene, a non-benzenoid aromatic hydrocarbon, as a monomer for the synthesis of novel polymers. The unique electronic and optical properties of the azulene (B44059) core, arising from the fusion of a five-membered and a seven-membered ring, make it an attractive candidate for the development of advanced materials. While the primary applications of azulene-based polymers are currently focused on organic electronics, their inherent biocompatibility and responsiveness to stimuli suggest potential, yet largely unexplored, applications in the biomedical field.

Introduction to this compound-Based Polymers

This compound is a polycyclic aromatic hydrocarbon consisting of a benzene (B151609) ring fused to an azulene core. This fusion extends the π-conjugated system, influencing the optoelectronic properties of the molecule. As a polymer building block, this compound can be incorporated into polymer chains to impart unique characteristics such as intense color, redox activity, and environmental sensitivity.

Polymers derived from azulene derivatives have been synthesized through various methods, including free-radical polymerization of methacrylate-substituted azulenes and cross-coupling strategies for conjugated polymers.[1] These polymers often exhibit good solubility in common organic solvents and high thermal stability.[1] The properties of the resulting polymers can be tuned by modifying the substitution pattern on the azulene core and the choice of comonomers.

Synthesis of this compound Monomers

A common and effective route for the synthesis of this compound derivatives is through an [8+2] cycloaddition reaction. A typical precursor is 2H-cyclohepta[b]furan-2-one, which reacts with an enamine in a multi-step sequence to yield the this compound scaffold.[2] Subsequent functionalization can be performed to introduce polymerizable groups, such as a vinyl or methacrylate (B99206) moiety.

Polymerization of Azulene-Containing Monomers

While specific protocols for the polymerization of this compound-functionalized monomers are not extensively reported, the polymerization of azulene-substituted methacrylates provides a well-documented and adaptable methodology. Free-radical polymerization is a common and effective technique.

Data Presentation: Properties of Azulene-Methacrylate Polymers

The following table summarizes the properties of representative azulene-methacrylate homopolymers and copolymers, demonstrating the tunability of their characteristics.

PolymerMonomer Feed Ratio (AzM:MMA)Mn (Da)PDITd (°C)
Poly(Azulen-2-yl methacrylate)100:013,5002.5>300
Copolymer 175:2514,2002.3>300
Copolymer 250:5015,1002.1>300
Copolymer 325:7516,5002.0>300

AzM: Azulen-2-yl methacrylate; MMA: Methyl methacrylate; Mn: Number-average molecular weight; PDI: Polydispersity index; Td: Decomposition temperature.

Experimental Protocols

Protocol 1: Synthesis of Azulen-2-yl methacrylate Monomer

This protocol is adapted from the synthesis of azulene-2-yl methacrylate.[1]

Materials:

Procedure:

  • Dissolve 2-hydroxyazulene in anhydrous chloroform in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Add a catalytic amount of BHT to inhibit premature polymerization.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the solution with stirring.

  • Add methacryloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the organic layer.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure azulen-2-yl methacrylate monomer.

Protocol 2: Free-Radical Polymerization of Azulen-2-yl methacrylate

Materials:

  • Azulen-2-yl methacrylate monomer

  • Azobisisobutyronitrile (AIBN) as initiator

  • Anhydrous toluene (B28343) or other suitable solvent

  • Methanol (B129727) for precipitation

  • Argon or Nitrogen gas

Procedure:

  • Dissolve the azulen-2-yl methacrylate monomer and AIBN in anhydrous toluene in a Schlenk flask.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to 60-70 °C and stir under an inert atmosphere.

  • Allow the polymerization to proceed for 12-24 hours.

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer precipitate by filtration, wash with methanol, and dry under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from monomer synthesis to polymer characterization.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Polymer Characterization Monomer_Synthesis Synthesis of This compound Monomer Purification_Monomer Purification (Column Chromatography) Monomer_Synthesis->Purification_Monomer Characterization_Monomer Characterization (NMR, MS) Purification_Monomer->Characterization_Monomer Polymerization Free-Radical Polymerization Characterization_Monomer->Polymerization Precipitation Precipitation and Washing Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying GPC GPC/SEC (Mn, PDI) Drying->GPC TGA TGA (Thermal Stability) Drying->TGA Spectroscopy UV-Vis, Fluorescence (Optical Properties) Drying->Spectroscopy CV Cyclic Voltammetry (Electrochemical Properties) Drying->CV

Workflow for this compound Polymer Synthesis and Characterization.

Applications in Drug Development: A Prospective Outlook

While the direct application of this compound-based polymers in drug development is a nascent field with limited published research, the known biological activities of azulene derivatives provide a strong rationale for their future investigation in this area.[3][4]

Potential Applications:

  • Drug Delivery: The unique structure of this compound could be exploited to create amphiphilic block copolymers that self-assemble into nanoparticles for encapsulating therapeutic agents.[5] The stimuli-responsive nature of the azulene core could be harnessed for triggered drug release in response to changes in pH or redox potential within the body.

  • Bioimaging: Some this compound derivatives exhibit remarkable luminescence, suggesting their potential use as fluorescent probes for bioimaging applications.[2]

  • Anticancer and Antimicrobial Agents: Azulene derivatives have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][6] Incorporating these moieties into a polymer backbone could lead to the development of novel therapeutic materials.

It is important to note that for any biomedical application, extensive studies on the biocompatibility and toxicity of this compound-based polymers would be required.

Conceptual Signaling Pathway Interaction

The following diagram illustrates a hypothetical scenario where a this compound-based nanocarrier could interact with a cell, leading to a therapeutic effect. This is a conceptual representation and does not depict a specific, validated pathway.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Nanocarrier This compound Nanocarrier + Drug Receptor Cell Surface Receptor Nanocarrier->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (pH-triggered) Endosome->Drug_Release Target Intracellular Target Drug_Release->Target Effect Therapeutic Effect Target->Effect

Conceptual pathway of a this compound nanocarrier for drug delivery.

Conclusion

This compound presents a promising platform for the development of novel polymers with tunable properties. While current research is heavily focused on materials science applications, the inherent characteristics of the azulene core suggest significant potential in the biomedical field. Further research into the synthesis, characterization, and biological evaluation of this compound-based polymers is warranted to unlock their full potential for applications in drug development and beyond.

References

Application Notes and Protocols for the Synthesis of Substituted Benz[a]azulenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of modern synthetic methods for the preparation of substituted benz[a]azulenes, valuable scaffolds in medicinal chemistry and materials science. The following sections detail prominent synthetic strategies, including comprehensive experimental protocols, quantitative data for reaction efficiency, and visual representations of the synthetic workflows.

Synthesis via [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with Enamines

This method, extensively developed by Shoji et al., is a robust and high-yielding approach to synthesize the benz[a]azulene core. The strategy involves a three-step sequence: an initial [8+2] cycloaddition, followed by formylation, and subsequent deprotection to yield the target this compound.

Logical Workflow:

G cluster_0 Step 1: [8+2] Cycloaddition cluster_1 Step 2: Formylation cluster_2 Step 3: Aromatization & Deprotection A 2H-Cyclohepta[b]furan-2-one C Tetrahydrothis compound Intermediate A->C [8+2] Cycloaddition B Enamine (from 4-tert-butylcyclohexanone) B->C E 10-Formyl-tetrahydrothis compound C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E G 10-Formylthis compound E->G Aromatization F DDQ (Oxidation) F->G I Parent this compound G->I Deformylation & Debutylation H 100% H3PO4 H->I G A 2-Iodobenzyl Alcohol & Tropylium Tetrafluoroborate B Substituted Heptafulvene A->B Multi-step preparation D 10-(Phenylsulfonyl)this compound B->D Intramolecular Heck Cyclization C Pd(OAc)2, P(o-tol)3 C->D F Parent this compound D->F Desulfonylation E Na2S2O4 / NaHCO3 E->F G cluster_0 Suzuki-Miyaura Coupling cluster_1 Sonogashira Coupling cluster_2 Cycloisomerization A 2-Bromo-aryl Derivative C 2-(Aryl)azulene A->C B Azulene-2-boronic acid B->C E Aryl-substituted Azulene with Alkyne Moiety C->E D Terminal Alkyne D->E F Aryl-substituted Naphtho[2,1-a]azulene E->F G A o-(2-Furyl)cycloheptatrienylbenzene B Tropylium Ion Intermediate A->B Acid Catalyst C Intramolecular Attack on Furan Ring B->C D Ring Opening & Recyclization C->D E β-(Benz[a]azulen-10-yl)-α,β-unsaturated ketone D->E

Growing Single Crystals of Benz[a]azulene Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for growing single crystals of benz[a]azulene derivatives, a class of non-benzenoid aromatic hydrocarbons of significant interest in materials science and drug development. The successful cultivation of high-quality single crystals is a critical prerequisite for unambiguous structure determination via X-ray crystallography, which in turn elucidates structure-property relationships and informs rational drug design.

Introduction

This compound and its derivatives possess unique electronic and photophysical properties stemming from their azulene (B44059) core. These properties can be fine-tuned through synthetic modifications, leading to a wide array of potential applications. Obtaining single crystals of these compounds can be challenging due to factors such as polymorphism, solvent inclusion, and the inherent flexibility of certain derivatives. The protocols outlined below provide a systematic approach to overcoming these challenges.

General Considerations for Crystallization

Successful crystallization is often described as both a science and an art. Several factors can significantly influence the outcome of a crystallization experiment:

  • Purity of the Compound: The starting material should be of the highest possible purity. Impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.

  • Solvent Selection: The choice of solvent is paramount. An ideal solvent will dissolve the compound to a moderate extent. Forcing crystallization from a highly soluble solution often leads to the formation of amorphous powder or very small crystals. A systematic screening of solvents with varying polarities is recommended.

  • Supersaturation: Crystallization occurs from a supersaturated solution. The rate at which supersaturation is achieved is a critical parameter. Slow changes in conditions (e.g., slow evaporation of the solvent, slow cooling) generally yield larger and higher-quality crystals.

  • Nucleation: The formation of the initial crystal nucleus is a key step. This can be spontaneous or induced. Minimizing dust and other particulates is crucial to control nucleation.

  • Environment: Crystallization setups should be left undisturbed in a location with minimal vibrations and stable temperature.

Experimental Protocols

The following are established methods for growing single crystals of organic compounds, with specific examples for this compound derivatives where available.

Protocol 1: Slow Evaporation

This is often the simplest and most common crystallization technique.

Methodology:

  • Prepare a saturated or near-saturated solution of the this compound derivative in a suitable solvent or solvent mixture.

  • Filter the solution through a small plug of cotton or a syringe filter to remove any particulate matter.

  • Transfer the clear solution to a clean crystallization vessel (e.g., a small vial, test tube, or beaker).

  • Cover the vessel in a manner that allows for slow evaporation of the solvent. This can be achieved by using a cap with a small hole, covering with parafilm and piercing it with a needle, or placing it in a larger, partially sealed container.

  • Place the vessel in a quiet, undisturbed location at a constant temperature.

  • Monitor the vessel periodically for crystal growth. Once suitable crystals have formed, they can be carefully removed from the mother liquor.

Example: Single crystals of a benz[a]azulenequinone derivative have been successfully grown from methanol (B129727) using the slow evaporation method.[1][2][3]

Protocol 2: Vapor Diffusion

This technique is particularly useful for small amounts of material and for compounds that are highly soluble in a particular solvent.

Methodology:

  • Dissolve the this compound derivative in a small amount of a "good" solvent (a solvent in which it is readily soluble).

  • Place this solution in a small, open container (e.g., a small vial).

  • Place the small container inside a larger, sealable container (e.g., a beaker or jar).

  • Add a larger volume of a "poor" or "anti-solvent" (a solvent in which the compound is poorly soluble and which is miscible with the "good" solvent) to the bottom of the larger container, ensuring the level is below the top of the inner vial. The anti-solvent should be more volatile than the good solvent.

  • Seal the larger container.

  • The more volatile anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

  • Allow the setup to remain undisturbed until crystals form.

Example: Single crystals of a 1,2,3-triarylazulene derivative were obtained by the slow diffusion of methanol (anti-solvent) vapors into a solution of the compound in ortho-dichlorobenzene (good solvent).[4]

Protocol 3: Slow Cooling

This method is suitable for compounds that exhibit a significant increase in solubility with temperature.

Methodology:

  • Prepare a saturated solution of the this compound derivative in a suitable solvent at an elevated temperature (e.g., just below the boiling point of the solvent).

  • Ensure all the solid has dissolved. If necessary, filter the hot solution to remove any insoluble impurities.

  • Allow the solution to cool slowly to room temperature. This can be achieved by placing the flask in an insulated container (e.g., a Dewar flask filled with warm water) or by simply allowing it to cool on the benchtop, protected from drafts.

  • For further cooling, the vessel can be transferred to a refrigerator or freezer. The slower the cooling rate, the better the chances of obtaining large, well-defined crystals.

  • Once crystals have formed, they should be isolated from the cold mother liquor.

Data Presentation: Crystallization Conditions for this compound Derivatives

The following table summarizes reported crystallization conditions for various this compound derivatives. This data can serve as a starting point for optimizing the crystal growth of new derivatives.

CompoundMethodSolvent SystemTemperatureObservationsReference
Benz[a]azulenequinone Derivative (2a)Slow EvaporationMethanolAmbientPale-yellow needles suitable for X-ray analysis.[1][2][3]
1,2,3-Triarylazulene Derivative (4e)Vapor Diffusionortho-Dichlorobenzene / MethanolAmbientCrystals suitable for X-ray experiments.[4]
9-Phenylthis compound (4)Not SpecifiedNot SpecifiedNot SpecifiedX-ray quality crystals obtained.[2]
N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazideSlow EvaporationChloroform / CyclohexaneAmbientCrystals suitable for X-ray diffraction.[5]

Visualization of Experimental Workflows

Slow Evaporation Workflow

Slow_Evaporation A Dissolve this compound Derivative in Solvent B Filter Solution A->B Ensure complete dissolution C Transfer to Crystallization Vessel B->C Remove particulates D Cover for Slow Evaporation C->D Control evaporation rate E Incubate at Constant Temperature D->E Undisturbed environment F Monitor for Crystal Growth E->F G Isolate Single Crystals F->G Harvest suitable crystals Vapor_Diffusion cluster_0 Inner Vial cluster_1 Outer Chamber A Dissolve this compound Derivative in 'Good' Solvent C Place Inner Vial in Outer Chamber A->C B Add 'Poor' Anti-Solvent B->C D Seal Outer Chamber C->D E Incubate Undisturbed D->E F Vapor Diffusion and Supersaturation E->F Anti-solvent vapor diffuses into solution G Crystal Nucleation and Growth F->G H Isolate Single Crystals G->H

References

The Rising Azure: Harnessing Azulene Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Azulene (B44059), a striking blue bicyclic aromatic hydrocarbon, and its derivatives have emerged from the realm of natural products to become a focal point of significant interest in medicinal chemistry. Naturally occurring in plants like chamomile (Matricaria chamomilla) and yarrow (Achillea millefolium), these compounds have long been associated with traditional remedies. Modern research is now unlocking their vast therapeutic potential, revealing potent anti-inflammatory, anti-cancer, and antimicrobial properties that position them as promising candidates for novel drug development. This document provides a detailed overview of the applications of azulene derivatives, complete with quantitative data, experimental protocols, and visual representations of their mechanisms of action to guide researchers in this exciting field.

Therapeutic Potential Across a Spectrum of Diseases

Azulene derivatives have demonstrated a remarkable breadth of biological activities, making them attractive scaffolds for drug design. Their unique electronic structure, a fusion of a five-membered and a seven-membered ring, contributes to their distinct reactivity and biological interactions.

Anti-inflammatory Activity

A hallmark of azulene derivatives is their significant anti-inflammatory effect. This activity is mediated through various mechanisms, including the inhibition of key inflammatory enzymes and the modulation of pro-inflammatory cytokine production. For instance, certain azulene derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the biosynthesis of prostaglandins, which are crucial mediators of inflammation. Furthermore, studies have demonstrated the ability of azulene and its derivatives to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Some derivatives, like 5,6-dicyanoazulene, exert their anti-inflammatory effects by activating the p38 and PI3K signaling pathways.

Anti-cancer Activity

The anti-cancer potential of azulene derivatives is a rapidly expanding area of research. These compounds have shown cytotoxicity against a range of cancer cell lines, with some exhibiting promising selectivity for tumor cells over normal cells. One notable derivative, N-propylguaiazulenecarboxamide, has demonstrated significant tumor-specificity and the ability to induce apoptosis in oral squamous cell carcinoma cell lines. The mechanisms underlying their anti-cancer effects are diverse and include the induction of apoptosis, inhibition of cell proliferation, and interference with crucial signaling pathways. For example, the guaiazulene (B129963) derivative 1,2,3,4-tetrahydroazuleno[1,2-b]tropone has been found to inhibit mitochondrial electron transfer complex II, leading to reduced ATP production and subsequent apoptosis in cancer cells. Other azulene derivatives have been identified as potent inhibitors of receptor tyrosine kinases like FMS-like tyrosine kinase 3 (FLT-3), which is implicated in the development of leukemia.

Antimicrobial Activity

Azulene derivatives also possess a broad spectrum of antimicrobial activity against bacteria and fungi. Azulene-containing chalcones, for instance, have shown promising inhibitory effects against Gram-negative bacteria and good antifungal activity against Candida parapsilosis. The introduction of different substituents to the azulene scaffold allows for the fine-tuning of their antimicrobial properties, offering a versatile platform for the development of new anti-infective agents.

Quantitative Biological Data

To facilitate the comparison of the biological activities of various azulene derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Anti-cancer Activity of Azulene Derivatives (IC50 values)

CompoundCancer Cell LineIC50 (µM)Reference
N-PropylguaiazulenecarboxamideOral Squamous CarcinomaNot specified, but showed highest tumor specificity
1,2,3,4-tetrahydroazuleno[1,2-b]tropone (TAT)Cancer cell linesNot specified, but inhibited proliferation
Azulene-organobismuth(III) carboxylatesNot specifiedNot specified, but exhibited antiproliferative activity
Azulene bis-thiosemicarbazoneOsteosarcoma MG63472.40
Azulene bis-semicarbazoneOsteosarcoma MG63473.08
Bromo-substituted azuleneMCF7 (breast), DU145 (prostate)Showed anti-proliferative effect
Cyano-substituted azuleneMCF7 (breast), DU145 (prostate)Showed anti-proliferative effect

Table 2: Antimicrobial Activity of Azulene-Containing Chalcones (MIC values)

CompoundMicroorganismMIC (mg/mL)Reference
(E)-1,3-Di(azulen-1-yl)prop-2-en-1-one (6)Staphylococcus aureus0.625
Escherichia coli0.625
Pseudomonas aeruginosa0.625
Candida parapsilosis0.156
Various Azulene-Containing Chalcones (1-10)Candida parapsilosis0.156 - 0.312

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative bioactive azulene derivative and for key biological assays used to evaluate their medicinal properties.

Synthesis of Azulene-Containing Chalcones

General Procedure for Claisen-Schmidt Condensation:

  • Dissolve the appropriate 1-azulenecarbaldehyde (10 mmol) in ethanol (B145695) (10 mL) with stirring.

  • After complete dissolution, add the appropriate aromatic or azulenic ketone (10 mmol).

  • Add a catalytic amount of a suitable base (e.g., aqueous sodium hydroxide (B78521) solution).

  • Stir the reaction mixture at room temperature for the appropriate time (monitor by TLC).

  • Upon completion, neutralize the reaction mixture with a dilute acid (e.g., HCl).

  • Collect the precipitated product by filtration.

  • Wash the product with water and then with a small amount of cold ethanol.

  • Purify the crude product by recrystallization or column chromatography.

  • Characterize the final product using spectroscopic methods (e.g., 1H-NMR, 13C-NMR, IR, and MS).

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1.5 x 105 cells/mL in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the azulene derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 4 mM HCl and 0.1% NP40) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Apoptosis Detection by Western Blotting

Western blotting can be used to detect the cleavage of key apoptotic proteins, such as caspases and poly(ADP-ribose) polymerase (PARP), which is indicative of apoptosis induction.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the azulene derivative at the desired concentrations for a specified time. Harvest the cells and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the cleaved forms of apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the intensity of the bands corresponding to the cleaved proteins to assess the level of apoptosis induction. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Signaling Pathways and Mechanisms of Action

To visualize the complex interactions of azulene derivatives with cellular machinery, the following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanism Mechanism of Action Start Starting Materials (Azulene Precursors) Synthesis Chemical Synthesis (e.g., Claisen-Schmidt) Start->Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Assay (MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial AntiInflammatory Anti-inflammatory Assay Characterization->AntiInflammatory Apoptosis Apoptosis Assay (Western Blot) Cytotoxicity->Apoptosis Signaling Signaling Pathway Analysis Apoptosis->Signaling

Caption: Experimental workflow for the development and evaluation of azulene derivatives.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Macrophage cluster_response Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK p38_PI3K p38 / PI3K MyD88->p38_PI3K NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation p38_PI3K->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Azulene Azulene Derivatives Azulene->IKK inhibition Azulene->p38_PI3K modulation

Caption: Anti-inflammatory mechanism of azulene derivatives.

anticancer_pathway cluster_cell_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT-3 Receptor Mitochondrion Mitochondrion Caspase9 Caspase-9 Mitochondrion->Caspase9 activation ETC Electron Transport Complex II ETC->Mitochondrion Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis execution Azulene_FLT3 Azulene Derivative (FLT-3 Inhibitor) Azulene_FLT3->FLT3 inhibition Azulene_Mito Azulene Derivative (e.g., TAT) Azulene_Mito->ETC inhibition

Caption: Anti-cancer mechanisms of azulene derivatives.

Conclusion and Future Perspectives

The unique chemical properties and diverse biological activities of azulene derivatives make them a highly promising class of compounds for medicinal chemistry and drug discovery. Their demonstrated efficacy in preclinical models for inflammatory diseases, cancer, and microbial infections warrants further investigation. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action. With continued exploration, the vibrant blue of azulene may translate into a new spectrum of therapeutic agents for a variety of human diseases.

Application Notes and Protocols: Synthesis of Benz[a]azulene-Based Ligands for Organometallics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of benz[a]azulene-based ligands and their potential applications in organometallic chemistry. The unique electronic and structural properties of benz[a]azulenes make them intriguing ligands for the development of novel catalysts and materials.

Introduction

This compound, a non-benzenoid aromatic hydrocarbon consisting of a benzene (B151609) ring fused to an azulene (B44059) core, presents a unique scaffold for ligand design. The inherent dipole moment and the distinct reactivity of the five- and seven-membered rings of the azulene moiety offer opportunities for selective metal coordination. This document outlines key synthetic strategies for preparing this compound ligands and general protocols for their incorporation into organometallic complexes.

Synthesis of this compound Ligands

Several synthetic routes to this compound derivatives have been reported, primarily involving multi-step organic reactions. Below are detailed protocols for two common approaches.

Method 1: Multi-step Synthesis from 2-Borylazulene

This method involves a sequence of Suzuki-Miyaura coupling, Sonogashira coupling, and a final cycloisomerization reaction to construct the this compound framework.[1]

Experimental Protocol:

Step 1: Synthesis of 2-(2-Bromophenyl)azulene

  • To a solution of 2-borylazulene (1.0 equiv) in a 2:1:1 mixture of toluene (B28343), ethanol, and water, add 1,2-dibromobenzene (B107964) (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 90 °C for 12 hours under an argon atmosphere.

  • After cooling to room temperature, extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to yield 2-(2-bromophenyl)azulene.

Step 2: Sonogashira Coupling

  • To a solution of 2-(2-bromophenyl)azulene (1.0 equiv) and the desired terminal alkyne (1.2 equiv) in a 2:1 mixture of toluene and triethylamine, add Pd(PPh₃)₂Cl₂ (0.05 equiv) and CuI (0.1 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Stir the reaction at 60 °C for 8 hours under an argon atmosphere.

  • After cooling, filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the corresponding 2-(2-(alkynyl)phenyl)azulene.

Step 3: Cycloisomerization to this compound

  • Dissolve the 2-(2-(alkynyl)phenyl)azulene derivative (1.0 equiv) in anhydrous dichloromethane.

  • Add a solution of a gold(I) catalyst, such as [Au(PPh₃)Cl]/AgSbF₆ (0.05 equiv), to the reaction mixture.

  • Stir the reaction at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify by column chromatography to afford the desired this compound ligand.

Quantitative Data for Ligand Synthesis (Method 1)

StepReactant 1Reactant 2ProductYield (%)
12-Borylazulene1,2-Dibromobenzene2-(2-Bromophenyl)azulene80-90
22-(2-Bromophenyl)azulenePhenylacetylene2-(2-(Phenylethynyl)phenyl)azulene75-85
32-(2-(Phenylethynyl)phenyl)azulene-12-Phenylthis compound85-95
Method 2: [8+2] Cycloaddition

This approach utilizes the reaction of a 2H-cyclohepta[b]furan-2-one with an enamine to construct the this compound core.[2]

Experimental Protocol:

  • Prepare the enamine by reacting a suitable ketone (e.g., cyclohexanone) with a secondary amine (e.g., pyrrolidine) in toluene with azeotropic removal of water.

  • In a separate flask, dissolve 2H-cyclohepta[b]furan-2-one (1.0 equiv) in anhydrous acetonitrile.

  • Add the freshly prepared enamine (1.5 equiv) to the solution of 2H-cyclohepta[b]furan-2-one.

  • Reflux the reaction mixture for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the tetrahydrothis compound intermediate.

  • Dehydrogenate the intermediate using a reagent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) in an inert solvent like benzene or toluene at reflux to afford the final this compound ligand.

Quantitative Data for Ligand Synthesis (Method 2)

StepReactant 1Reactant 2ProductYield (%)
1 & 22H-Cyclohepta[b]furan-2-oneCyclohexanone-derived enamineTetrahydrothis compound derivative60-70
3Tetrahydrothis compound derivativeDDQThis compound derivative70-80

Synthesis of this compound-Based Organometallics

The coordination of this compound ligands to metal centers can proceed through various modes, including η⁵-coordination to the five-membered ring, η⁷-coordination to the seven-membered ring, or η⁶-coordination to the benzene ring. A general protocol for the synthesis of a (η⁶-benz[a]azulene)tricarbonylchromium(0) complex is provided below, based on established methods for arene-chromium complexes.[3]

Experimental Protocol: Synthesis of (η⁶-Benz[a]azulene)tricarbonylchromium(0)

  • In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the synthesized this compound ligand (1.0 equiv) and chromium hexacarbonyl (Cr(CO)₆, 1.2 equiv).

  • Add a high-boiling solvent mixture, typically di-n-butyl ether and tetrahydrofuran (B95107) (10:1 v/v).

  • Reflux the reaction mixture for 24-48 hours. The reaction progress can be monitored by the sublimation of unreacted Cr(CO)₆ in the condenser.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • The crude product is purified by column chromatography on silica gel under an inert atmosphere, eluting with a non-polar solvent system (e.g., hexane/dichloromethane).

  • The resulting solid is collected and dried under vacuum to yield the (η⁶-benz[a]azulene)tricarbonylchromium(0) complex.

Characterization Data for a Representative Organometallic Complex

ComplexAppearance¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν(CO), cm⁻¹)
(η⁶-Benz[a]azulene)Cr(CO)₃Yellow-orange solidComplex multiplets in aromatic regionSignals for coordinated arene and carbonyls~1980, 1910

Potential Applications in Organometallics

While the exploration of this compound-based organometallics is an emerging field, their unique electronic and steric properties suggest potential in several areas:

  • Catalysis: The ability of the this compound ligand to stabilize different metal oxidation states could be exploited in catalytic cycles. For instance, rhodium and iridium complexes could be investigated for hydroformylation or C-H activation reactions.[4]

  • Materials Science: The intense color and potential for redox activity of this compound-metal complexes make them candidates for new dyes, pigments, and electronic materials.

  • Bioorganometallic Chemistry: The this compound scaffold could be functionalized to introduce biocompatibility, leading to potential applications in medicinal chemistry and as imaging agents.

Visualizing the Workflow

experimental_workflow Experimental Workflow: Synthesis of this compound and its Chromium Complex cluster_ligand_synthesis Ligand Synthesis cluster_complex_synthesis Organometallic Complex Synthesis cluster_analysis Characterization start Start: Azulene Derivative suzuki Suzuki-Miyaura Coupling start->suzuki 1,2-Dibromoarene, Pd catalyst sonogashira Sonogashira Coupling suzuki->sonogashira Terminal Alkyne, Pd/Cu catalyst cyclo Cycloisomerization sonogashira->cyclo Au(I) or other catalyst ligand This compound Ligand cyclo->ligand reaction Complexation Reaction ligand->reaction metal_precursor Cr(CO)6 metal_precursor->reaction High-boiling solvent, heat complex (η6-Benz[a]azulene)Cr(CO)3 reaction->complex nmr NMR Spectroscopy complex->nmr ir IR Spectroscopy complex->ir mass_spec Mass Spectrometry complex->mass_spec xray X-ray Crystallography complex->xray

Caption: Workflow for the synthesis of a this compound ligand and its chromium complex.

signaling_pathway Conceptual Application Pathway for a this compound-Metal Catalyst cluster_catalysis Catalytic Cycle cluster_inputs_outputs Inputs & Outputs cluster_applications Potential Applications catalyst This compound-Metal Complex (Pre-catalyst) activation Catalyst Activation catalyst->activation substrate_binding Substrate Binding activation->substrate_binding Reactants catalytic_transformation Catalytic Transformation substrate_binding->catalytic_transformation product_release Product Release catalytic_transformation->product_release Products catalyst_regeneration Catalyst Regeneration product_release->catalyst_regeneration products Products (e.g., Aldehydes) product_release->products catalyst_regeneration->substrate_binding reactants Reactants (e.g., Alkenes, CO, H2) reactants->activation fine_chemicals Fine Chemical Synthesis products->fine_chemicals pharma Pharmaceutical Intermediate Synthesis products->pharma materials Polymer Synthesis products->materials

Caption: Conceptual catalytic cycle for a this compound-metal complex.

References

Troubleshooting & Optimization

overcoming dimerization in benz[a]azulene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benz[a]azulene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of dimerization during the synthesis of this compound and its derivatives.

Introduction to the Dimerization Challenge

This compound, a non-benzenoid isomer of benz[a]anthracene, possesses unique electronic and photophysical properties that make it an attractive scaffold for materials science and pharmaceutical development. However, its synthesis is often complicated by a propensity for dimerization, particularly under thermal or oxidative conditions. The electron-rich five-membered ring of the azulene (B44059) core, specifically at the 1- and 3-positions, is highly reactive and can undergo intermolecular cycloaddition or coupling reactions to form unwanted dimeric byproducts. This not only reduces the yield of the desired monomeric product but also complicates purification due to the often-low solubility of the dimer. This guide provides practical strategies to diagnose, prevent, and mitigate dimerization in your this compound synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My reaction mixture has turned dark, and I've isolated a significant amount of an insoluble, high-molecular-weight byproduct. What is the likely cause?

Answer: The formation of a dark, insoluble material is a strong indication of dimerization or polymerization. The extended π-conjugation in the dimer often leads to a darker color and reduced solubility in common organic solvents compared to the monomer.

Probable Cause: Dimerization is likely occurring through a [4+2] cycloaddition (Diels-Alder type) reaction or an oxidative coupling between two this compound molecules at their reactive 1- and 3-positions. This is often promoted by elevated temperatures or the presence of oxidizing agents.

Recommended Actions:

  • Characterization of the Byproduct:

    • Mass Spectrometry: Attempt to obtain a mass spectrum of the byproduct. The molecular ion peak (M+) of the dimer should correspond to twice the mass of the expected this compound monomer.

    • NMR Spectroscopy: If the byproduct has sufficient solubility in a deuterated solvent (e.g., DMSO-d6, CDCl3), acquire a 1H NMR spectrum. The spectrum of the dimer is typically more complex than that of the monomer and may show an absence or upfield shift of the signals corresponding to the protons at the dimerization sites (1- and 3-positions).

  • Reaction Condition Optimization:

    • Lower the reaction temperature: Dimerization often has a higher activation energy than the desired intramolecular cyclization to form the this compound. Running the reaction at a lower temperature can favor the monomer (kinetic control).

    • Reduce reaction time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of the more thermodynamically stable dimer.

    • Degas solvents: Remove dissolved oxygen from your solvents to minimize oxidative dimerization pathways.

Question 2: How can I definitively confirm that the byproduct is a dimer and not another side product?

Answer: A combination of spectroscopic techniques is the most effective way to confirm the identity of the byproduct as a dimer.

Recommended Analytical Workflow:

  • Mass Spectrometry (MS): This is the most direct method. Compare the molecular weight of your product with the byproduct.

    • Expected Result: The dimer will have a molecular weight that is double that of the monomer. For example, if your target this compound has a mass of 204.26 g/mol , the dimer would be expected at 408.52 g/mol .

  • 1H NMR Spectroscopy:

    • Expected Result for Monomer: The 1H NMR spectrum of a simple this compound will show distinct signals for the protons on the azulene core.

    • Expected Result for Dimer: In a 1,1'-biazulene (B14431524) type dimer, you would expect to see a disappearance of the H1 proton signal and a downfield shift of the H8 proton due to the anisotropic effect of the second azulene moiety. The overall spectrum will likely be more complex due to the increased number of non-equivalent protons.

  • UV-Vis Spectroscopy:

    • Expected Result: Dimerization can lead to a significant change in the electronic structure. The UV-Vis spectrum of the dimer may show broadened absorption bands and a shift in the maximum absorption wavelength (λmax) compared to the monomer.

Question 3: I observe the formation of the desired this compound monomer, but it seems to dimerize during workup or purification. What can I do?

Answer: The this compound core can be sensitive to air, light, and heat, leading to post-synthesis dimerization.

Recommended Actions:

  • Inert Atmosphere: Perform all workup and purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.

  • Temperature Control: Keep the product cold during extraction, concentration, and chromatography.

  • Rapid Purification: Minimize the time the product spends in solution and on the chromatography column.

  • Choice of Chromatography Stationary Phase: Use a less acidic stationary phase, such as deactivated silica (B1680970) gel or alumina, as acidic surfaces can sometimes promote dimerization.

FAQs: Strategies to Overcome Dimerization

This section provides answers to frequently asked questions about preventative strategies.

Question 1: What are the main strategies to prevent dimerization in this compound synthesis?

Answer: There are three primary strategies to prevent dimerization:

  • Steric Hindrance: Introduce bulky substituents at the reactive 1- and/or 3-positions of the azulene precursor. These groups physically block the approach of another molecule, preventing dimerization.

  • Kinetic Control: Manipulate reaction conditions (e.g., lower temperature, shorter reaction time) to favor the faster-forming monomeric product over the more thermodynamically stable dimer.

  • Reversibility (Retro-Diels-Alder): In some cases, dimerization via a Diels-Alder reaction is reversible. Heating the dimer to a high temperature can induce a retro-Diels-Alder reaction, regenerating the monomer, which can then be trapped or used in situ.

Question 2: How effective is steric hindrance, and what are some suitable bulky groups?

Answer: Steric hindrance is a very effective strategy. The bulkier the group, the more effective it is at preventing dimerization.

  • Effective Bulky Groups:

    • tert-Butyl (-C(CH3)3)

    • Triisopropylsilyl (-Si(iPr)3)

    • Phenyl (-C6H5) and other aryl groups

Quantitative Comparison of Steric Hindrance on Yields:

Substituent at 1,3-positionsReaction TemperatureExpected Monomer YieldExpected Dimer Formation
-H (unsubstituted)HighLowHigh
-H (unsubstituted)LowModerateModerate
-CH3 (methyl)HighModerateLow
-C(CH3)3 (tert-butyl)HighHighNegligible

Question 3: Can you provide a detailed experimental protocol for a synthesis that minimizes dimerization?

Answer: Yes, here is a protocol for the synthesis of a sterically hindered azulene derivative, which can be adapted for this compound synthesis. This protocol is based on the principle of introducing bulky tert-butyl groups to prevent dimerization.

Experimental Protocol: Synthesis of 1,3-Di-tert-butylazulene

This protocol is a representative example of a method to synthesize a sterically hindered azulene and should be adapted based on the specific this compound target.

Materials:

  • Azulene

  • tert-Butyl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Anhydrous carbon disulfide (CS2)

  • Dichloromethane (CH2Cl2)

  • Hexane (B92381)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve azulene (1.0 g, 7.8 mmol) in anhydrous CS2 (50 mL).

  • Friedel-Crafts Alkylation: Cool the solution to 0 °C in an ice bath. Add anhydrous AlCl3 (2.1 g, 15.6 mmol) portion-wise.

  • Addition of Alkylating Agent: Add a solution of tert-butyl chloride (1.8 g, 19.5 mmol) in anhydrous CS2 (20 mL) dropwise over 30 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Quenching: Carefully pour the reaction mixture over a mixture of crushed ice (100 g) and 1 M HCl (50 mL).

  • Extraction: Extract the aqueous layer with CH2Cl2 (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO3 solution (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent. The blue band corresponding to 1,3-di-tert-butylazulene should be collected.

  • Characterization: Confirm the structure and purity of the product by 1H NMR, 13C NMR, and mass spectrometry. The absence of a significant amount of a higher molecular weight product confirms the suppression of dimerization.

Visualizations

Logical Workflow for Troubleshooting Dimerization

G A High MW, insoluble byproduct observed B Perform Mass Spectrometry on byproduct A->B C Is MW ≈ 2x Monomer MW? B->C D Dimerization Confirmed C->D Yes E Other side reaction C->E No F Implement Prevention Strategies D->F G Lower Temperature Shorter Reaction Time Inert Atmosphere F->G Kinetic Control H Introduce Steric Hindrance (e.g., -tBu, -TIPS groups) F->H Steric Shielding I Consider Retro-Diels-Alder (High Temperature, short time) F->I Reversibility G A Overcoming Dimerization B Steric Hindrance A->B C Kinetic Control A->C D Retro-Diels-Alder A->D E Bulky Substituents (-tBu, -TIPS, -Ph) B->E F Low Temperature Short Reaction Time C->F G High Temperature (Reversible Reaction) D->G

Technical Support Center: Optimizing Benz[a]azulene Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for benz[a]azulene synthesis. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of synthesizing this compound derivatives. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and comparative data to help optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the this compound core?

A1: Several effective strategies exist for constructing the this compound skeleton. The most prominent methods include:

  • [8+2] Cycloaddition: This is a powerful method that typically involves the reaction of a 2H-cyclohepta[b]furan-2-one with an enamine. This approach is noted for providing high yields of the parent this compound.[1][2]

  • Palladium-Catalyzed Cross-Coupling and Cyclization: Techniques such as Suzuki-Miyaura and Sonogashira couplings, followed by cycloisomerization or Heck cyclization, are used to build the fused ring system.[3][4][5]

  • Ziegler-Hafner Azulene (B44059) Synthesis: This classic method involves the condensation of a cyclopentadienyl (B1206354) anion with a pyrylium (B1242799) salt and can be adapted for this compound synthesis.[4][6]

  • Intramolecular C-H Arylation/Scholl Reaction: For precursors with appropriately positioned aryl groups, oxidative C-H activation can be used to form the final fused ring, although this can sometimes result in low yields or side products.[7][8]

Q2: How does the choice of starting materials affect the synthesis?

A2: The choice of starting materials is critical as it dictates the substitution pattern of the final product and can influence reaction efficiency. For instance, in the [8+2] cycloaddition method, substituents on the 2H-cyclohepta[b]furan-2-one will be incorporated into the seven-membered ring of the resulting azulene.[9] Similarly, the choice of enamine determines the substituents on the five-membered ring. The electronic nature and steric bulk of substituents can significantly impact yields and may necessitate adjustments to reaction conditions.[10]

Q3: What are the key parameters to optimize for improving reaction yield?

A3: Key parameters for optimization include:

  • Temperature: Many azulene syntheses are temperature-sensitive. For example, [8+2] cycloadditions may require high temperatures (160–190 °C), while certain oxidation or cyclization steps may need carefully controlled, lower temperatures to prevent decomposition.[7][9]

  • Catalyst System: In palladium-catalyzed reactions, the choice of ligand, palladium source (e.g., Pd(PPh₃)₄), and base (e.g., Cs₂CO₃) is crucial for efficient coupling and cyclization.[3]

  • Solvent: The polarity and boiling point of the solvent can dramatically affect reaction outcomes. For instance, in some cycloadditions, the choice of solvent can influence the ratio of different cycloadducts formed.[9]

  • Reaction Time: Monitoring the reaction by techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time, preventing the formation of degradation products due to prolonged heating.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of benz[a]azulenes.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalyst or reagents.Ensure the use of fresh, high-purity reagents and solvents. For Pd-catalyzed reactions, use freshly prepared catalysts or store them under an inert atmosphere.
Harsh reaction conditions leading to decomposition.Traditional methods often require high temperatures.[6][8] Consider lowering the reaction temperature and extending the reaction time. If using strong acids or oxidants, add them slowly at a reduced temperature.
Incorrect stoichiometry.Carefully verify the molar ratios of all reactants, especially for multi-component reactions.
Formation of Multiple Products / Isomers Competing reaction pathways.The reaction of substituted cyclopentadienyl anions can lead to a mixture of 1- and 2-substituted isomers.[10] Modifying the solvent or temperature may favor one pathway over another.
Non-selective oxidation.In Scholl-type reactions, oxidation can occur at multiple sites. Using a milder oxidant (e.g., DDQ in specific conditions) or pre-blocking highly reactive positions on the azulene core can improve selectivity.[6][7]
Significant Side Product Formation (e.g., Dimerization) High reactivity of the azulene core.The 1 and 3 positions of the azulene are highly electron-rich and prone to dimerization.[7] Running the reaction at a lower concentration (high dilution) can favor intramolecular cyclization over intermolecular dimerization. Protecting these positions beforehand is another effective strategy.
Difficulty in Product Purification Presence of closely related byproducts or starting material.Optimize the reaction to drive it to completion. For purification, employ multi-step column chromatography with different solvent systems. Recrystallization from a suitable solvent like ethanol (B145695) can be effective for crystalline products.[11]
Product instability on silica (B1680970) gel.Some azulene derivatives can decompose on silica gel. Consider using a different stationary phase like alumina (B75360) or performing a quick filtration through a plug of silica instead of a long column.

Data Presentation: Comparison of Reaction Conditions

The tables below summarize quantitative data from various synthetic methodologies to provide a comparative overview.

Table 1: Optimization of Scholl Reaction for Tri(phenyl)azulene (1a) to Dibenzo[a,e]azulene (2a)

EntryOxidantAcidTemperature (°C)Time (h)Yield of 2a (%)
1DDQMsOH2524No reaction
2FeCl₃-2524Decomposition
3MoCl₅CH₂Cl₂0185
4MoCl₅CH₂Cl₂25191

Data adapted from a study on Scholl reactions for azulene-embedded PAHs.[7] This table highlights the critical role of the oxidant and temperature in achieving high yields for this specific transformation.

Table 2: Synthesis of Benz[a]azulenequinones via Oxidation

Starting this compoundOxidantSolventTime (h)Yield (%)
1a (unsubstituted)PHBPBTHF/H₂O1.524
1b (isopropyl-substituted)PHBPBTHF/H₂O1.542
1c (isopropyl-substituted)PHBPBTHF/H₂O1.543

Data adapted from Shoji et al.[12] PHBPB (Pyridinium hydrobromide perbromide) serves as a mild oxidant. The presence of an electron-donating isopropyl group on the seven-membered ring appears to improve the stability and yield of the quinone product.

Experimental Protocols

Protocol 1: Synthesis of Parent this compound via [8+2] Cycloaddition and Defunctionalization

This protocol is based on the high-yield synthesis reported by Shoji et al.[1][2] and involves three main stages: cycloaddition, aromatization, and defunctionalization.

Stage 1: Synthesis of Tetrahydrothis compound Intermediate

  • Prepare the enamine by reacting 4-tert-butylcyclohexanone (B146137) with pyrrolidine.

  • In a reaction vessel, dissolve 2H-cyclohepta[b]furan-2-one in a suitable high-boiling solvent (e.g., xylene).

  • Add the freshly prepared enamine to the solution.

  • Heat the reaction mixture under reflux and monitor the reaction progress using TLC.

  • Upon completion, cool the mixture and perform an aqueous workup.

  • Purify the crude product via column chromatography on silica gel to obtain the tetrahydrothis compound intermediate.

Stage 2: Aromatization

  • Dissolve the tetrahydrothis compound intermediate from Stage 1 in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂).

  • Add an oxidant such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) at room temperature.

  • Stir the mixture until the starting material is fully consumed (monitor by TLC).

  • Quench the reaction and purify the resulting formyl- and tert-butyl-substituted this compound by column chromatography. A near-quantitative yield (98%) has been reported for this step.[2]

Stage 3: Defunctionalization to Parent this compound

  • Place the substituted this compound from Stage 2 into a reaction flask.

  • Add 100% phosphoric acid (H₃PO₄).

  • Heat the mixture to facilitate the elimination of both the formyl and tert-butyl groups.

  • After the reaction is complete, carefully pour the mixture into water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and remove the solvent under reduced pressure to yield the parent this compound in high yield.[1]

Visualizations

Below are diagrams illustrating key workflows and logical relationships in this compound synthesis.

G cluster_prep Preparation cluster_rxn Reaction & Monitoring cluster_workup Workup & Purification cluster_analysis Analysis Start Select Synthetic Route ([8+2], Pd-coupling, etc.) Reagents Prepare Starting Materials & Reagents Start->Reagents Setup Assemble Reaction Under Inert Atmosphere (if needed) Reagents->Setup Reaction Execute Reaction: Control T, Time, Stoichiometry Setup->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Adjust Conditions Workup Quench Reaction & Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography, Recrystallization) Workup->Purify Characterize Characterize Product (NMR, MS, X-ray) Purify->Characterize End Optimized Product Characterize->End

Caption: General experimental workflow for this compound synthesis and optimization.

G Start Low or No Yield? Cause1 Check Reagent/Catalyst Quality Start->Cause1 Possible Cause Cause2 Review Reaction Conditions (Temp, Time, Solvent) Start->Cause2 Possible Cause Cause3 Analyze for Side Products (TLC, NMR of crude) Start->Cause3 Possible Cause Sol1 Use Fresh Reagents/ Activate Catalyst Cause1->Sol1 Solution Sol2 Systematically Vary Conditions (e.g., lower T, longer time) Cause2->Sol2 Solution Sol3 Is Dimerization Occurring? Cause3->Sol3 Analysis Sol4 Modify Reaction to Minimize Side Products (e.g., high dilution) Sol3->Sol4 Yes Sol5 Characterize Byproducts to Understand Competing Pathways Sol3->Sol5 No

Caption: Troubleshooting decision tree for addressing low product yield.

References

troubleshooting low yields in the Ziegler-Hafner azulene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Ziegler-Hafner Azulene (B44059) Synthesis

This technical support center provides troubleshooting guidance for common issues encountered during the Ziegler-Hafner azulene synthesis, addressing challenges that may lead to low product yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My azulene yield is significantly lower than expected. What are the most common causes?

Low yields in the Ziegler-Hafner synthesis can stem from several factors. One of the most critical is the choice of the secondary amine, which acts as a catalyst in the ring-opening of the pyridinium (B92312) salt and subsequent steps.[1] The steric and electronic properties of the amine have a significant impact on the overall yield.[1] Additionally, the accumulation of the azulene product in the reaction mixture can lead to its decomposition under the thermal conditions of the synthesis.[1] Inefficient purification, particularly mechanical losses during extraction and chromatography, can also substantially reduce the isolated yield.[2]

Q2: I am observing a significant amount of black, tarry residue after the reaction. Is this normal and how can I minimize it?

The formation of a black, gummy solid residue is a common observation in the Ziegler-Hafner synthesis.[2] This is often due to polymerization and side reactions occurring at the high temperatures required for the final cyclization and elimination steps. While some formation of this residue is expected, excessive amounts may indicate that the reaction temperature was too high or maintained for too long, leading to product degradation. To minimize this, ensure precise temperature control and adhere to the recommended reaction time.

Q3: Which secondary amine should I use to maximize my yield?

The choice of secondary amine is crucial for optimizing the yield. While dimethylamine (B145610) is commonly used, its gaseous nature makes it difficult to handle.[1][3] Research has shown that cyclic amines can offer improved yields and easier handling.[1] Pyrrolidine has been identified as an optimal choice, providing significantly higher yields compared to other amines like diethylamine, azetidine, piperidine, and morpholine.[1] The use of bulky amines such as diisopropylamine (B44863) can completely inhibit the reaction.[1]

Q4: My final product is difficult to purify. What is the best method for isolating pure azulene?

Purification of azulene from the crude reaction mixture can be challenging. A highly effective method involves continuous steam distillation to separate the volatile azulene from the non-volatile tars and salts.[1] This is often followed by extraction of the distillate with a nonpolar solvent like hexane (B92381).[1][2] The combined organic extracts are then typically washed with dilute acid to remove any remaining pyridine (B92270), followed by a water wash.[2] Final purification is achieved by column chromatography on alumina (B75360).[2] Sublimation at reduced pressure can be used for further purification of the isolated azulene.[2]

Q5: Does the reaction scale affect the final yield?

Yes, the scale of the reaction can influence the isolated yield. It has been observed that mechanical losses during the workup and purification steps can lead to a reduction in yield at smaller scales.[2] Larger scale reactions tend to have proportionally smaller losses, resulting in higher percentage yields.[2]

Data Presentation

Table 1: Effect of Secondary Amine on Azulene Yield

Secondary AmineYield (%)Reference
Diethylamine13[1]
Azetidine10[1]
Pyrrolidine40[1]
PiperidineLower than Pyrrolidine[1]
Morpholine3[1]
Diisopropylamine0[1]

Table 2: Impact of Reaction Scale on Azulene Yield

Molar Scale (mol)Yield (%)Reference
0.139[2]
0.543[2]
0.879[2]

Experimental Protocols

Detailed Methodology for the Ziegler-Hafner Azulene Synthesis

This protocol is a generalized procedure based on established methods.[1][2]

  • Preparation of the Pyridinium Salt: In a suitable reaction vessel, a mixture of pyridine and 2,4-dinitrochlorobenzene is heated to form N-(2,4-dinitrophenyl)pyridinium chloride. This typically results in the formation of a thick yellow precipitate.[2]

  • Formation of the Zincke Salt Intermediate: The reaction mixture is cooled, and a pre-chilled solution of the chosen secondary amine (e.g., pyrrolidine) in dry pyridine is added dropwise with stirring. The mixture is then allowed to warm to room temperature and stirred for several hours, resulting in a brownish-red liquid.[2]

  • Reaction with Cyclopentadiene (B3395910): The system is flushed with an inert gas (e.g., dry nitrogen). Freshly distilled, ice-cold cyclopentadiene is added, followed by the slow, dropwise addition of a sodium methoxide (B1231860) solution.[2] The temperature should be monitored and may rise during the addition. Stirring is continued for several hours after the addition is complete.[2]

  • Cyclization and Azulene Formation: The reaction vessel is fitted with a distillation head, and a mixture of pyridine and methanol (B129727) is distilled off until the reaction mixture reaches a temperature of 105–110°C.[2] After removing the distillation head, dry pyridine is added, and the mixture is heated under a nitrogen atmosphere for an extended period (e.g., 4 days) at around 125°C.[2]

  • Workup and Purification:

    • The reaction mixture is cooled, and the pyridine is removed under reduced pressure.[2]

    • The resulting gummy black solid residue is removed and rinsed with hexanes.[2]

    • The residue is then subjected to extraction, for example, in a Soxhlet apparatus with hexanes.[2]

    • Alternatively, continuous steam distillation can be employed to separate the azulene.[1]

    • The combined hexane extracts are washed with dilute hydrochloric acid and then with water.[2]

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation.[2]

    • The crude azulene is purified by column chromatography on alumina using hexane as the eluent.[2] The blue azulene fraction is collected.

    • Further purification can be achieved by sublimation.[2]

Mandatory Visualization

ZieglerHafner_Troubleshooting start Low Azulene Yield check_amine 1. Verify Secondary Amine start->check_amine Potential Cause check_temp 2. Check Reaction Temperature start->check_temp Potential Cause check_workup 3. Review Workup & Purification start->check_workup Potential Cause amine_issue Suboptimal Amine Used (e.g., Diethylamine, Bulky Amines) check_amine->amine_issue Identified Issue temp_issue Excessive Heat or Reaction Time check_temp->temp_issue Identified Issue workup_issue Mechanical Losses or Inefficient Purification check_workup->workup_issue Identified Issue solution_amine Solution: Use Pyrrolidine for Optimal Yield amine_issue->solution_amine Corrective Action solution_temp Solution: Precise Temperature Control & Adherence to Reaction Time temp_issue->solution_temp Corrective Action solution_workup Solution: Employ Continuous Steam Distillation & Careful Handling workup_issue->solution_workup Corrective Action

A troubleshooting workflow for low yields in the Ziegler-Hafner azulene synthesis.

References

Technical Support Center: Synthesis of Benz[a]azulene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benz[a]azulene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for synthesizing the this compound core include:

  • [8+2] Cycloaddition: This is a widely used and effective method, often starting from 2H-cyclohepta[b]furan-2-ones and an enamine. This route allows for the construction of the azulene (B44059) core with subsequent aromatization to form the this compound system.[1][2][3]

  • Aldol Condensation and Knoevenagel Cyclization: These classic reactions can be employed to build the this compound skeleton from appropriately substituted azulene precursors.[4][5]

  • Intramolecular Heck Cyclization: This palladium-catalyzed reaction provides a powerful method for ring closure to form the this compound structure.[6][7]

Q2: What are the primary byproducts observed during this compound synthesis?

A2: The formation of byproducts is highly dependent on the synthetic route and reaction conditions. Common byproducts include:

  • Benz[a]azulenequinones: These are major byproducts resulting from the oxidation of the this compound product. Various oxidizing agents, including atmospheric oxygen or specific reagents like manganese dioxide (MnO₂) and pyridinium (B92312) hydrobromide perbromide (PHBPB), can lead to their formation.[8][9]

  • Fluorenone: This can be a minor byproduct when using strong oxidizing agents like MnO₂.[9]

  • Incomplete Cyclization/Aromatization Products: In multi-step syntheses, intermediates such as tetrahydrobenz[a]azulenes may persist if the final cyclization or aromatization steps are incomplete.[1]

  • Isomeric Cycloadducts: In cycloaddition reactions, the formation of undesired regioisomers or different cycloaddition products (e.g., [4+2] vs. [8+2]) can occur depending on the substrates and reaction conditions.

Q3: How can I minimize the formation of oxidation byproducts?

A3: To minimize the formation of benz[a]azulenequinones and other oxidation byproducts, consider the following precautions:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric oxygen, especially during purification and handling of the final product.

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.

  • Avoid Strong Oxidizing Agents: If possible, avoid the use of strong oxidizing agents, particularly during workup and purification. If an oxidation step is intended, carefully control the stoichiometry of the oxidant.

  • Prompt Purification: Purify the crude product as soon as possible after the reaction is complete to minimize exposure to air and light.

Q4: What are the recommended methods for purifying this compound?

A4: Silica (B1680970) gel column chromatography is the most common and effective method for purifying this compound and separating it from polar byproducts like benz[a]azulenequinones.[8][9] A typical eluent system is a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate. The polarity of the eluent can be gradually increased to first elute the non-polar this compound and then the more polar quinone byproducts.

Troubleshooting Guides

Problem 1: Low yield of this compound in the [8+2] cycloaddition route.
Possible Cause Troubleshooting Suggestion
Incomplete reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider increasing the reaction temperature or time. Ensure the enamine is freshly prepared and of high quality.
Decomposition during aromatization Direct aromatization of the tetrahydrothis compound intermediate with strong oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can lead to significant decomposition.[1] A two-step procedure involving an intermediate functionalization (e.g., Vilsmeier formylation) before the final acid-catalyzed dehydration and aromatization can significantly improve the yield.[1]
Side reactions of the starting materials Ensure that the 2H-cyclohepta[b]furan-2-one and the enamine are pure. Impurities can lead to undesired side reactions.
Problem 2: Formation of significant amounts of benz[a]azulenequinone byproducts.
Possible Cause Troubleshooting Suggestion
Oxidation during reaction or workup As mentioned in the FAQs, perform the reaction and workup under an inert atmosphere and use degassed solvents.
Use of an oxidizing reagent If an oxidizing agent is used (e.g., MnO₂ or PHBPB), carefully control the stoichiometry and reaction temperature to favor the desired product. For instance, PHBPB is a milder oxidizing agent than MnO₂ and may lead to a cleaner reaction profile.[8]
Prolonged exposure to air and light Store the crude and purified product under an inert atmosphere and protect it from light to prevent slow oxidation over time.
Problem 3: Intramolecular Heck cyclization fails or gives low yields.
Possible Cause Troubleshooting Suggestion
Inactive catalyst Ensure the palladium catalyst is active. The active catalyst is typically a Pd(0) species. If using a Pd(II) precatalyst, ensure the conditions are suitable for its reduction in situ.
Poor ligand choice The choice of phosphine (B1218219) ligand is crucial. Experiment with different ligands (e.g., PPh₃, P(o-tol)₃, or bidentate ligands like BINAP) to optimize the reaction.
Incorrect ligand-to-palladium ratio The ratio of ligand to palladium can significantly impact the reaction outcome. A common starting point is a 2:1 or 4:1 ratio of monodentate ligand to palladium.
Formation of undesired isomers In some cases, endo-cyclization products can form as byproducts. The addition of silver salts can sometimes suppress this side reaction by promoting an exo-cyclization pathway.[10]
Substrate reactivity Aryl or vinyl halides have different reactivities (I > Br > Cl). If using a less reactive halide, consider converting it to a more reactive one (e.g., via Finkelstein reaction) or using a more active catalyst system.

Data Presentation

Table 1: Byproduct Formation in the Oxidation of this compound

Oxidizing AgentByproduct(s)Yield (%)Reference
MnO₂Mixture of 5 benz[a]azulenequinone isomers + FluorenoneVery Low[9]
PHBPB6,10-Benz[a]azulenequinone24 - 43[8][9]

Experimental Protocols

Key Experiment: Synthesis of this compound via [8+2] Cycloaddition

This protocol is adapted from the literature and involves a three-step sequence starting from a 2H-cyclohepta[b]furan-2-one.[1]

Step 1: [8+2] Cycloaddition

  • To a solution of the 2H-cyclohepta[b]furan-2-one derivative in a suitable solvent (e.g., toluene), add the freshly prepared enamine (derived from a cyclohexanone (B45756) derivative and a secondary amine like pyrrolidine).

  • Heat the reaction mixture under an inert atmosphere at a temperature and for a duration sufficient to drive the cycloaddition to completion (e.g., reflux for several hours).

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude tetrahydrothis compound intermediate can be purified by column chromatography on silica gel or used directly in the next step.

Step 2: Vilsmeier-Haack Formylation

  • Dissolve the crude tetrahydrothis compound from the previous step in a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath and add the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).

  • Stir the reaction mixture at room temperature until the formylation is complete (monitor by TLC).

  • Carefully quench the reaction with an aqueous solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer, remove the solvent, and purify the resulting formylated intermediate by column chromatography.

Step 3: Aromatization

  • Treat the purified formyl-tetrahydrothis compound with a strong acid, such as 100% phosphoric acid.

  • Heat the mixture at an elevated temperature (e.g., 100-140 °C) for several hours to effect dehydration and aromatization.

  • Cool the reaction mixture, pour it onto ice, and neutralize with a base.

  • Extract the this compound product with an organic solvent, dry the organic layer, and remove the solvent.

  • Purify the final this compound product by column chromatography on silica gel.

Visualizations

Signaling Pathways and Workflows

Benz_a_azulene_Synthesis_Byproducts Start This compound Synthesis Cycloaddition [8+2] Cycloaddition Start->Cycloaddition Heck Heck Cyclization Start->Heck Aldol Aldol/Knoevenagel Start->Aldol Product This compound Cycloaddition->Product Incomplete Incomplete Reaction Products Cycloaddition->Incomplete Isomers Isomeric Byproducts Cycloaddition->Isomers Heck->Product Heck->Incomplete Aldol->Product Aldol->Incomplete Oxidation Oxidation Product->Oxidation O₂ / Reagents Quinones Benz[a]azulenequinones Oxidation->Quinones Troubleshooting_Workflow Start Experiment Start Reaction Perform Synthesis Start->Reaction Analysis Analyze Crude Product (TLC, NMR, LC-MS) Reaction->Analysis Pure Product is Pure? Analysis->Pure Purify Purify Product (Column Chromatography) Pure->Purify Yes Byproducts Identify Byproducts Pure->Byproducts No End Pure Product Purify->End Optimize Optimize Reaction Conditions Byproducts->Optimize Optimize->Reaction

References

strategies to avoid over-oxidation in benz[a]azulene reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding over-oxidation during reactions involving benz[a]azulene and its derivatives.

Troubleshooting Guide: Over-Oxidation in this compound Reactions

This guide addresses common issues encountered during the oxidation of benz[a]azulenes and provides systematic steps to identify and resolve them.

Question: My this compound starting material is completely degrading upon addition of the oxidizing agent. What could be the cause and how can I fix it?

Answer:

Complete decomposition of the starting material is a common issue when the reaction conditions are too harsh for the sensitive this compound core. The electron-rich nature of the azulene (B44059) moiety, particularly at positions 1 and 3, makes it highly susceptible to strong oxidants.

Troubleshooting Steps:

  • Evaluate the Oxidizing Agent: Strong oxidizing agents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can lead to significant decomposition of benz[a]azulenes, especially during aromatization reactions of tetrahydrothis compound precursors.[1][2]

    • Recommendation: Switch to a milder oxidizing agent. Pyridinium (B92312) hydrobromide perbromide (PHBPB) has been successfully used for the synthesis of benz[a]azulenequinones from benz[a]azulenes in moderate yields, suggesting it is a less aggressive reagent.[3][4] Other mild oxidizing agents for sensitive alcohols that could be adapted include Dess-Martin periodinane (DMP) or tetra-n-propylammonium perruthenate (TPAP).[5][6]

  • Control the Reaction Temperature: Higher temperatures can accelerate decomposition pathways.

    • Recommendation: Perform the reaction at a lower temperature. For instance, in Scholl-type oxidations of 1,2,3-triarylazulenes, reducing the reaction temperature from 80 °C to 0 °C resulted in the selective formation of the desired product and minimized decomposition.[7] The reaction with PHBPB is also conducted at 0 °C.[3]

  • Consider the Solvent: The solvent can influence the reactivity of both the substrate and the oxidizing agent.

    • Recommendation: Use a less polar or aprotic solvent. Autoxidation of 4,6,8-trimethylazulene (B1196119) has been observed in polar aprotic solvents like N,N-dimethylformamide at high temperatures.[8] Reactions with PHBPB are typically performed in a mixture of tetrahydrofuran (B95107) (THF) and water.[3]

Question: I am observing the formation of multiple products, including dimers/oligomers and undesired quinones. How can I improve the selectivity of my reaction?

Answer:

The formation of multiple products indicates a lack of selectivity in the oxidation process. The high electron density at positions 1 and 3 of the azulene ring can lead to dimerization or polymerization.[9] Additionally, oxidation can occur at various positions on the this compound skeleton, leading to a mixture of quinone isomers.

Troubleshooting Steps:

  • Protecting Groups: If a specific part of the molecule needs to be preserved from oxidation, consider using protecting groups. While specific protecting group strategies for benz[a]azulenes are not extensively detailed in the provided results, the general principle of using protecting groups for azulenes is established.[10]

    • Recommendation: Introduce electron-withdrawing groups at the most reactive positions (1 and 3) of the azulene core to decrease their nucleophilicity and direct the oxidation to the desired position.

  • Choice of Oxidant: The choice of oxidizing agent can significantly influence the product distribution. For example, the oxidation of this compound with MnO2 yields five different benz[a]azulenequinone isomers and fluorenone in very low yields.[3] In contrast, using PHBPB can lead to the formation of a single benz[a]azulenequinone derivative.[3]

    • Recommendation: For the synthesis of benz[a]azulenequinones, PHBPB in aqueous THF is a more selective choice than MnO2.[3]

  • Substituent Effects: The substituents on the this compound ring play a crucial role in directing the outcome of the oxidation. For instance, in the Scholl oxidation of 1,2,3-triarylazulenes, replacing phenyl substituents with 2-pyrenyl groups shifted the reactivity towards the desired fused polycyclic aromatic hydrocarbons instead of azulen-1(8aH)-ones.[7]

    • Recommendation: Analyze the electronic and steric effects of your substituents. It may be necessary to modify the substitution pattern to favor the desired reaction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the most common over-oxidation products in this compound reactions?

A1: Common over-oxidation products include various benz[a]azulenequinones, where carbonyl groups are introduced onto the ring system.[1][3][11] In some cases, unexpected rearrangement products like azulen-1(8aH)-ones can form.[7] Severe oxidation can lead to complete decomposition of the starting material.[2][12] Dimerization and polymerization at the highly reactive 1 and 3 positions of the azulene moiety are also significant side reactions.[9]

Q2: Which oxidizing agents are recommended for a controlled oxidation of benz[a]azulenes?

A2: For the synthesis of benz[a]azulenequinones, pyridinium hydrobromide perbromide (PHBPB) in aqueous tetrahydrofuran has been shown to be effective and more selective than manganese dioxide (MnO2).[3] For other oxidative transformations, milder reagents should be considered. While not specifically reported for benz[a]azulenes, mild oxidizing agents used for other sensitive aromatic compounds, such as Dess-Martin periodinane (DMP) or Swern oxidation, could be explored.[6][10]

Q3: How can I monitor the progress of my this compound oxidation reaction to avoid over-oxidation?

A3: Thin-layer chromatography (TLC) is a valuable tool for monitoring the reaction. The distinct blue or green color of many this compound derivatives allows for easy visual tracking of the starting material. The formation of yellow or colorless products, such as quinones, can also be readily observed. It is crucial to quench aliquots of the reaction mixture at regular intervals and analyze them by TLC to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of byproducts.

Q4: Are there any specific positions on the this compound ring that are more susceptible to oxidation?

A4: Yes, the 1- and 3-positions of the azulene core are the most electron-rich and, therefore, the most susceptible to electrophilic attack and oxidation.[7][9] This high reactivity can lead to undesired side reactions like dimerization.[9] The seven-membered ring can also participate in oxidation reactions to form benz[a]azulenequinones.[11]

Quantitative Data Summary

The following tables summarize yields of different oxidation products under various reaction conditions.

Table 1: Oxidation of Benz[a]azulenes to Benz[a]azulenequinones

Starting MaterialOxidizing AgentSolventTemperatureProductYield (%)Reference
This compound (1a)PHBPBTHF/H₂O0 °CBenz[a]azulenequinone (2a)24[3]
Isopropyl-substituted this compound (1b)PHBPBTHF/H₂O0 °CIsopropyl-substituted benz[a]azulenequinone (2b)42[3]
Isopropyl-substituted this compound (1c)PHBPBTHF/H₂O0 °CIsopropyl-substituted benz[a]azulenequinone (2c)43[3]
This compoundMnO₂Not specifiedNot specifiedMixture of 5 benz[a]azulenequinone isomers + fluorenoneVery low[3]

Table 2: Scholl Oxidation of 1,2,3-Triarylazulenes

Starting MaterialTemperatureProduct(s)Yield (%)Reference
1,2,3-triphenylazulene (1a)Not specifiedAzulen-1(8aH)-one (3a)58[7]
1-(2-pyrenyl)-2,3-diphenylazulene (1d)Room TempSingle C-C bond formation (4d)30[7]
1-(2-pyrenyl)-2,3-diphenylazulene (1d)Room Temp (7 days)Double C-C bond formation (2d)36[7]
1,2-di(2-pyrenyl)-3-phenylazulene (1e)0 °CSingle C-C bond formation (4e)32[7]
1,2,3-tri(2-pyrenyl)azulene (1f)Not specifiedFully oxidized product (2f)46[7]

Experimental Protocols

Protocol 1: Synthesis of Benz[a]azulenequinone (2a) using PHBPB

  • Materials: this compound (1a), Pyridinium hydrobromide perbromide (PHBPB), Tetrahydrofuran (THF), Water (H₂O), Dichloromethane (CH₂Cl₂), Magnesium sulfate (B86663) (MgSO₄), Silica (B1680970) gel.

  • Procedure:

    • Dissolve this compound (1a) (1 equivalent) in a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add PHBPB (4 equivalents) to the cooled solution portion-wise.

    • Stir the resulting mixture at 0 °C for 1.5 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, pour the reaction mixture into water and extract with CH₂Cl₂.

    • Wash the organic layer with brine and dry over MgSO₄.

    • Filter and concentrate the solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the benz[a]azulenequinone derivative (2a).[3]

Visualizations

Troubleshooting_Overoxidation start Start: Over-oxidation Observed issue Identify the Primary Issue start->issue decomp Complete Decomposition issue->decomp Yes multi_prod Multiple Products / Low Selectivity issue->multi_prod No check_oxidant_decomp Is the oxidizing agent too strong? (e.g., DDQ) decomp->check_oxidant_decomp check_oxidant_select Is the oxidant known for low selectivity? (e.g., MnO2) multi_prod->check_oxidant_select solution_mild_oxidant Action: Use a milder oxidant (e.g., PHBPB, DMP) check_oxidant_decomp->solution_mild_oxidant Yes check_temp_decomp Is the reaction temperature too high? check_oxidant_decomp->check_temp_decomp No end End: Optimized Reaction solution_mild_oxidant->end solution_lower_temp Action: Lower the reaction temperature (e.g., to 0 °C) check_temp_decomp->solution_lower_temp Yes check_temp_decomp->end No solution_lower_temp->end solution_select_oxidant Action: Use a more selective oxidant (e.g., PHBPB) check_oxidant_select->solution_select_oxidant Yes check_protect Are highly reactive sites unprotected? check_oxidant_select->check_protect No solution_select_oxidant->end solution_protect Action: Introduce protecting or electron-withdrawing groups check_protect->solution_protect Yes check_substituents Do substituents favor undesired pathways? check_protect->check_substituents No solution_protect->end solution_modify_subst Action: Modify substituents to direct reactivity check_substituents->solution_modify_subst Yes check_substituents->end No solution_modify_subst->end

Caption: Troubleshooting workflow for over-oxidation in this compound reactions.

References

Technical Support Center: Improving the Solubility of Benz[a]azulene-Based Materials

Author: BenchChem Technical Support Team. Date: November 2025

Here is a technical support center for researchers, scientists, and drug development professionals working with benz[a]azulene-based materials.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address solubility challenges encountered when working with this compound and its derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are my this compound-based materials poorly soluble?

A: Benz[a]azulenes belong to the class of polycyclic aromatic hydrocarbons (PAHs). Their poor solubility, especially in aqueous media, stems from their molecular structure.[1][2] Key contributing factors include:

  • High Aromaticity and Planarity: The large, flat, and rigid structure of the molecule leads to strong intermolecular π-π stacking interactions, causing the molecules to aggregate and resist dissolution.

  • Non-polarity: The hydrocarbon backbone is inherently nonpolar, making it difficult to dissolve in polar solvents like water.[2] This low solubility can create significant challenges during synthesis, purification, and biological testing.[1]

Q2: What are the primary strategies to improve the solubility of this compound derivatives?

A: There are two main approaches: chemical modification of the molecule itself and advanced formulation strategies, which are particularly relevant for drug development.

  • Chemical Modification: This involves covalently attaching functional groups to the this compound core to alter its physicochemical properties. Common methods include:

    • Introduction of Polar Groups: Attaching polar functionalities like sulfonic acid groups (-SO₃H) can dramatically increase aqueous solubility.[3]

    • Attachment of Bulky Groups: Introducing bulky substituents, such as tert-butyl groups, can disrupt the planar stacking of the molecules, which often improves solubility in common organic solvents.[4]

    • Sulfoniumization: A one-step reaction can introduce sulfonium (B1226848) salts with solubilizing side-chains (like triethylene glycol ethers), rendering the PAH soluble in both organic and aqueous media.[1]

  • Formulation Strategies: For applications in drug development, if the active pharmaceutical ingredient (API) cannot be sufficiently modified, its solubility can be enhanced through formulation.[5] Techniques include:

    • Solid Dispersions: Dispersing the compound in a polymer matrix.

    • Nanotechnology-based Carriers: Encapsulating the compound in systems like solid lipid nanoparticles (SLNs).[5]

    • Co-crystals: Forming a crystalline structure with a pharmaceutically acceptable co-former.[5]

Q3: In which solvents should I test the solubility of my compound first?

A: A systematic approach using a range of solvents with varying polarities and pH is recommended. A standard panel includes:

  • Water (polar, neutral)

  • 5% w/v Sodium Hydroxide (aqueous base)

  • 5% v/v Hydrochloric Acid (aqueous acid)

  • Common organic solvents like diethyl ether, tetrahydrofuran (B95107) (THF), dimethyl sulfoxide (B87167) (DMSO), and hexane.[6][7]

This testing can help classify the compound and indicate the presence of acidic or basic functional groups.[7]

Q4: How can I get a precise, quantitative measure of my compound's solubility?

A: While qualitative tests are useful for initial screening, quantitative measurement requires more sophisticated techniques. High-Performance Liquid Chromatography (HPLC) is a widely used method for solubility screening.[8] The general principle involves creating a saturated solution, separating the undissolved solid, and then quantifying the concentration of the dissolved compound in the supernatant via HPLC analysis.[8]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Possible Cause Suggested Solution
Compound crashes out of solution during reaction workup. The solvent polarity changes unfavorably during extraction or washing steps.- Minimize the use of anti-solvents (e.g., water) during workup.- If possible, perform purification using methods that do not require precipitation, such as column chromatography on silica (B1680970) gel.[9]- Consider switching to a solvent system in which all components (starting material, product, impurities) are more soluble.
Product is insoluble in all common solvents for NMR analysis. The compound is highly crystalline or aggregated due to strong π-π stacking.- Attempt to use deuterated DMSO (DMSO-d₆) or heat the NMR tube gently to aid dissolution.- If solubility remains too low, consider performing solid-state NMR.- As a last resort, synthesize a more soluble derivative by adding solubilizing groups like tert-butyl or long alkyl chains.[4]
Low yield of a desired this compound derivative due to poor solubility of precursors. The starting materials are not sufficiently soluble in the reaction solvent, leading to an incomplete or slow reaction.- Select a higher-boiling point solvent (e.g., trichlorobenzene) that can increase solubility at elevated temperatures.[10]- Modify the precursors to include solubilizing groups. For example, starting a synthesis with 6-tert-butylazulene was shown to increase solubility compared to the unsubstituted parent azulene (B44059).[4]- Explore alternative synthetic routes that bypass problematic, insoluble intermediates.[1]
Summary of Solubility Enhancement Strategies
StrategyMechanismTarget SolventsKey Considerations
Sulfonation Adds highly polar sulfonic acid (-SO₃H) groups.[3]Aqueous (Water, Buffers)May alter the electronic properties and biological activity of the core molecule.
Alkylation Adds bulky groups (e.g., tert-butyl) to disrupt molecular stacking.[4]Organic Solvents (THF, CH₂Cl₂, Toluene)Can improve processability for materials science applications. Minimal change to electronic properties.
Sulfoniumization Attaches sulfonium salts with solubilizing chains (e.g., PEG).[1]Both Aqueous and OrganicProvides a handle for further functionalization and can be used for applications like bio-imaging.[1]
Formulation (e.g., SLNs) Encapsulates the API in a carrier system.[5]Aqueous (for delivery)Primarily for drug development; does not change the molecule itself. Requires specialized equipment.

Section 3: Experimental Protocols

Protocol 1: Qualitative Solubility Classification

This protocol provides a systematic way to classify an unknown organic compound based on its solubility in a series of solvents.[7]

  • Preparation: Label five micro test tubes.

  • Sample Addition: Add approximately 25 mg of your this compound compound to each tube.

  • Solvent Addition & Observation:

    • Tube 1 (Water): Add 0.75 mL of deionized water in three 0.25 mL portions. Shake vigorously after each addition. Observe if the compound dissolves completely.

    • Tube 2 (Diethyl Ether): If the compound was soluble in water, test its solubility in 0.75 mL of diethyl ether. Water and ether solubility suggests a low molecular weight compound with a polar functional group.[7]

    • Tube 3 (5% NaOH): If the compound was insoluble in water, add 0.75 mL of 5% NaOH solution. Solubility indicates the presence of a strong or weak acidic functional group.

    • Tube 4 (5% HCl): If the compound was insoluble in water, add 0.75 mL of 5% HCl solution. Solubility indicates the presence of a basic functional group (e.g., an amine).

    • Tube 5 (Conc. H₂SO₄): If the compound is insoluble in all the above, carefully add it to 0.75 mL of cold, concentrated sulfuric acid. Solubility (often with a color change) suggests the presence of a neutral compound containing oxygen, nitrogen, or sulfur, or a reactive hydrocarbon.

  • Classification: Use the results to assign your compound to a solubility class, which can guide further experiments.

Protocol 2: General Synthesis of a More Soluble this compound Derivative

This protocol is a representative example of how functional groups can be added. The synthesis of benz[a]azulenequinones from benz[a]azulenes demonstrates a modification in an aqueous/organic solvent mixture.[9]

  • Dissolution: Dissolve the starting this compound material (e.g., 1.0 mmol) in a mixture of tetrahydrofuran (THF, 50 mL) and water (10 mL) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add pyridinium (B92312) hydrobromide perbromide (PHBPB) (4.0 mmol) to the cooled solution.

  • Reaction: Stir the resulting mixture at 0 °C for 1.5 hours.

  • Quenching and Extraction: Pour the reaction mixture into water and extract with dichloromethane (B109758) (CH₂Cl₂).

  • Washing and Drying: Wash the organic layer with brine and dry it over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel to yield the functionalized benz[a]azulenequinone.[9]

Section 4: Visualized Workflows and Logic

The following diagrams illustrate key decision-making processes and workflows for addressing solubility issues.

Solubility_Troubleshooting_Workflow start Start: Poorly Soluble This compound Compound qual_test Perform Qualitative Solubility Tests (Water, HCl, NaOH, Ether) start->qual_test is_soluble Is compound soluble in any solvent? qual_test->is_soluble organic_soluble Soluble in Organic Solvent (e.g., Ether, THF) is_soluble->organic_soluble  Yes (Organic) aqueous_soluble Soluble in Aqueous (Acidic/Basic) is_soluble->aqueous_soluble  Yes (Aqueous) insoluble Insoluble in all screening solvents is_soluble->insoluble  No proceed Proceed with Experiment organic_soluble->proceed aqueous_soluble->proceed strategy Select Solubility Enhancement Strategy insoluble->strategy

Caption: Troubleshooting workflow for initial solubility assessment.

Enhancement_Strategy_Selection start Goal: Enhance Solubility application What is the final application? start->application drug_dev Drug Development / Biological Application application->drug_dev Pharma materials Organic Electronics / Materials Science application->materials Materials target_solvent Target Solvent? drug_dev->target_solvent alkylation Strategy: Chemical Mod. (Alkylation with bulky groups) materials->alkylation aqueous Aqueous Media target_solvent->aqueous Aqueous organic Organic Solvents target_solvent->organic Organic formulation Strategy: Formulation (SLNs, Co-crystals, etc.) aqueous->formulation sulfonation Strategy: Chemical Mod. (Sulfonation, Sulfoniumization) aqueous->sulfonation organic->alkylation Chemical_Modification_Approaches cluster_core This compound Core cluster_mods Modification Strategies cluster_results Resulting Properties core Core Structure (Planar, Nonpolar) mod1 Attach Bulky Groups (e.g., -C(CH₃)₃) core->mod1 mod2 Attach Polar Groups (e.g., -SO₃H) core->mod2 mod3 Attach Solubilizing Chains (e.g., Sulfonium-PEG) core->mod3 res1 Disrupts π-stacking -> Organic Solvent Solubility mod1->res1 res2 Increases Polarity -> Aqueous Solubility mod2->res2 res3 Dual Properties -> Broad Solubility mod3->res3

References

Technical Support Center: Purification of Benz[a]azulene Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of benz[a]azulene derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound derivatives?

A1: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of this compound derivatives.[1][2][3] In some cases, alumina (B75360) has also been used, particularly when compound stability on silica is a concern.[4]

Q2: My this compound derivative appears to be decomposing on the silica gel column. What can I do?

A2: Decomposition on silica gel can be a problem for sensitive compounds.[5] Here are a few strategies to mitigate this:

  • Deactivate the silica gel: You can reduce the acidity of silica gel by treating it with a base, such as triethylamine (B128534), mixed in with your eluent. A common practice is to add 0.1-1% triethylamine to the mobile phase.

  • Switch to a different stationary phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.[4][5]

  • Work quickly: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up elution.

Q3: The separation between my desired this compound derivative and an impurity is very poor, even though they have different Rf values on TLC. What's happening?

A3: Several factors could be contributing to poor separation on the column:

  • Column overloading: You may have loaded too much crude product onto the column. For difficult separations, reduce the amount of sample.

  • Improper column packing: Air bubbles or channels in the stationary phase can lead to band broadening and poor separation. Ensure your column is packed uniformly.

  • Co-elution: If the impurity has a very similar polarity to your product, you may need to optimize your mobile phase. Try using a solvent system with different selectivities (e.g., switching from ethyl acetate (B1210297)/hexane to dichloromethane (B109758)/hexane).

  • Compound degradation: One of the spots on your TLC plate could be a degradation product of the other, with the decomposition happening on the silica gel itself.[5]

Q4: My compound is not eluting from the column, even with a highly polar solvent system. What should I do?

A4: If your compound is not eluting, consider the following:

  • Irreversible adsorption: The compound may be irreversibly binding to the stationary phase. This can sometimes happen with very polar compounds or if there are strong interactions with the silica.

  • Incorrect solvent system: Double-check that you are using the intended solvent system.[5]

  • Compound decomposition: The compound may have decomposed at the top of the column.[5]

  • Consider reverse-phase chromatography: For very polar this compound derivatives, reverse-phase silica may be a more suitable stationary phase.[5]

Q5: The colorful nature of this compound derivatives is making it hard to see the separation on the column. Are there any tips for this?

A5: While the color can be a helpful visual guide, closely spaced bands of similar colors can be challenging.

  • Rely on TLC: Collect fractions systematically and analyze them using thin-layer chromatography (TLC) to determine the composition of each fraction.

  • Use a fraction collector: Automated fraction collectors can help ensure you don't miss any part of the elution profile.

  • The color change as an indicator: The color of the solution of benz[a]azulenes can change upon reaction, for example from blue to yellow during oxidation, which can be a useful visual cue during the workup and purification process.[1][3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of Bands - Inappropriate solvent system- Column overloading- Poorly packed column- Compound degradation on the column[5]- Optimize the mobile phase using TLC with different solvent mixtures.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully to ensure a homogenous stationary phase.- Test for compound stability on silica gel using a 2D TLC.[5] If unstable, consider deactivating the silica or using an alternative stationary phase like alumina.[4]
Compound Elutes Too Quickly (in the solvent front) - The mobile phase is too polar.- Start with a less polar solvent system. For example, if using 1:1 toluene (B28343)/EtOAc, try a 3:1 or 5:1 mixture.
Compound Elutes Too Slowly or Not at All - The mobile phase is not polar enough.- The compound may be insoluble in the mobile phase.- The compound may have decomposed on the column.[5]- Gradually increase the polarity of the eluent.[5]- Ensure your compound is soluble in the chosen mobile phase.- Check for compound stability on silica.[5]
Tailing of Bands - Strong interaction between the compound and the stationary phase.- The presence of highly polar impurities.- Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine to the eluent.- Pre-purify the crude mixture to remove baseline impurities.[5]
Cracks or Bubbles in the Column Bed - Improper packing technique.- The column has run dry.- Repack the column. Ensure the stationary phase is fully settled before loading the sample.- Always keep the top of the stationary phase covered with the eluent.

Experimental Protocols

Example Protocol 1: Purification of Benz[a]azulenequinone Derivatives

This protocol is adapted from the synthesis of benz[a]azulenequinones.[1][3]

  • Preparation of the Column:

    • A glass column is packed with silica gel as the stationary phase using a slurry method with the initial eluent.

    • The initial eluent is a 1:1 mixture of toluene and ethyl acetate (EtOAc).[1]

  • Sample Loading:

    • The crude product is dissolved in a minimal amount of the mobile phase or a suitable solvent like dichloromethane (CH₂Cl₂).

    • The solution is carefully loaded onto the top of the silica gel bed.

  • Elution:

    • The column is eluted with the toluene/EtOAc (1:1) mobile phase.

    • Fractions are collected as the colored bands move down the column.

  • Analysis:

    • The collected fractions are analyzed by TLC to identify those containing the pure product.

    • Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified benz[a]azulenequinone.

Example Protocol 2: Purification of a Bromo-Substituted Azulene Derivative

This protocol is adapted from the synthesis of 4,7-dimethyl-6-bromoazulene.[4]

  • Preparation of the Column:

    • A column is packed with neutral alumina.

    • The eluent is a 1:10 mixture of ethyl acetate (EtOAc) and hexane.[4]

  • Sample Loading:

    • The crude product is dissolved in a small amount of the eluent and loaded onto the alumina column.

  • Elution:

    • The column is eluted with the EtOAc/hexane (1:10) mixture.

    • The separation of the dark-colored product is monitored visually and by collecting fractions.

  • Analysis:

    • TLC is used to analyze the fractions.

    • Pure fractions are combined and concentrated to give the final product.

Quantitative Data Summary

Compound Type Stationary Phase Mobile Phase Yield (%) Reference
Benz[a]azulenequinone (2a)Silica GelToluene/EtOAc (1:1)24[1]
Benz[a]azulenequinone (2b)Silica GelToluene/EtOAc (1:1)42[1]
Benz[a]azulenequinone (2c)Silica GelToluene/EtOAc (1:1)43[1]
4,7-dimethyl-6-bromoazuleneAluminaEtOAc/Hexane (1:10)38[4]
5,7-Dibromo-6-methylazuleneAluminaHexanes11[4]
2,6-Azulene derivativeSilica GelEtOAc/Hexane (1:10)80[4]
5,7-Azulene derivativeSilica GelDichloromethane/Hexanes (1:3)78[4]

Visualized Workflows

Purification_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation start Crude this compound Mixture pack_column Pack Column (Silica or Alumina) start->pack_column dissolve_sample Dissolve Sample in Minimum Solvent start->dissolve_sample load_sample Load Sample onto Column dissolve_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound Derivative evaporate->product

Caption: General workflow for the column chromatography purification of this compound derivatives.

Troubleshooting_Logic cluster_separation Separation Issues cluster_solutions Potential Solutions start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution fast_elution Fast Elution start->fast_elution optimize_solvent Optimize Mobile Phase poor_sep->optimize_solvent reduce_load Reduce Sample Load poor_sep->reduce_load check_stability Check Compound Stability poor_sep->check_stability no_elution->optimize_solvent Increase Polarity no_elution->check_stability fast_elution->optimize_solvent Decrease Polarity change_stationary Change Stationary Phase (e.g., Alumina) check_stability->change_stationary

Caption: A logical diagram illustrating troubleshooting steps for common purification issues.

References

avoiding decomposition during benz[a]azulene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Benz[a]azulene Synthesis: Technical Support Center

Welcome to the technical support center for this compound synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help researchers overcome common challenges, particularly the prevention of product decomposition.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Question: My final reaction mixture has turned dark brown or black, and I am observing significant precipitate formation. What is the likely cause?

Answer: This is a common indication of significant product decomposition. This compound and its precursors can be sensitive to oxidation and polymerization, especially under acidic conditions or when exposed to air and light. The formation of a tar-like substance suggests that the aromatic system is not stable under your current reaction conditions.

Recommended Actions:

  • Atmosphere Control: Ensure the reaction is conducted under a strictly inert atmosphere, such as argon or nitrogen.[1][2][3] Air exposure can lead to rapid oxidation of electron-rich aromatic compounds.

  • Solvent Purity: Use freshly distilled, anhydrous, and degassed solvents. Residual water or peroxides in the solvent can initiate decomposition pathways.

  • Temperature Management: Control the reaction temperature carefully. While some cyclization reactions require heat, excessive temperatures can accelerate decomposition. Consider running trials at lower temperatures or for shorter durations.

  • Reagent Addition: Add strong acid catalysts or other reactive reagents slowly and at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize localized heating.

Question: My purified this compound product, which is initially a vibrant blue, fades or changes color upon storage. How can I prevent this?

Answer: The color change indicates decomposition of the purified compound. The unique electronic structure of this compound that gives it its characteristic color is also susceptible to degradation.

Recommended Actions:

  • Storage Conditions: Store the purified solid under an inert atmosphere (argon is preferable to nitrogen for long-term storage), protected from light, and at low temperatures (≤ -20 °C).[2]

  • Solvent Removal: Ensure all residual solvents, especially acidic traces from chromatography, are completely removed under high vacuum.

  • Purity: Co-eluting impurities can sometimes catalyze decomposition. Verify the purity of your compound. If necessary, re-purify using a different solvent system or technique.

Frequently Asked Questions (FAQs)

What are the most critical factors leading to decomposition during this compound synthesis?

The primary factors are exposure to oxygen, light, heat, and strong acids. The non-benzenoid aromatic structure of azulene (B44059) derivatives makes them more reactive than their naphthalene (B1677914) isomers.[4][5] The seven-membered ring is electrophilic, while the five-membered ring is nucleophilic, leading to a complex reactivity profile that can result in polymerization or oxidation under harsh conditions.[4][5]

Which solvents are recommended for the purification of this compound by column chromatography?

A non-polar mobile phase is generally recommended to minimize interaction with the silica (B1680970) gel, which can be acidic and promote decomposition. A common choice is a hexane/dichloromethane or hexane/ethyl acetate (B1210297) gradient. To further mitigate decomposition, the silica gel can be pre-treated with a small amount of a neutral amine, like triethylamine (B128534), to neutralize acidic sites.

How can I effectively degas my solvents for the reaction?

There are several effective methods:

  • Freeze-Pump-Thaw: This is one of the most thorough methods. The solvent is frozen using liquid nitrogen, a vacuum is applied, and then the solvent is thawed. This cycle is typically repeated three times.

  • Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.[1]

  • Sonication under Vacuum: Placing the solvent flask in an ultrasonic bath while under vacuum can also effectively remove dissolved gases.

Data Presentation

The stability of this compound is highly dependent on environmental conditions. The following table summarizes the impact of atmosphere and temperature on the stability of a 0.1 mg/mL solution of this compound in toluene (B28343) over a 24-hour period.

Temperature (°C)AtmosphereDecomposition (%)
25Air35%
25Nitrogen5%
25Argon<1%
40Air>60%
40Argon3%
-20Argon<0.5%

Data is illustrative and based on typical observations for sensitive aromatic compounds.

Experimental Protocols

Protocol: Purification of this compound via Flash Column Chromatography under an Inert Atmosphere

This protocol is designed to minimize product decomposition on the column.

1. Slurry Preparation:

  • In a flask, add silica gel to your chosen eluent (e.g., 98:2 hexane:ethyl acetate).
  • Add triethylamine to a final concentration of 0.5% (v/v) to neutralize the silica gel.
  • Stir the slurry for 15 minutes.

2. Column Packing:

  • Pack the chromatography column with the prepared slurry.
  • Flush the column with two column volumes of eluent containing 0.5% triethylamine.

3. Sample Loading:

  • Dissolve the crude this compound product in a minimal amount of dichloromethane.
  • Adsorb this solution onto a small amount of silica gel.
  • Carefully remove the solvent in vacuo until a dry, free-flowing powder is obtained.
  • Gently layer the dry-loaded sample onto the top of the packed column.

4. Elution and Collection:

  • Begin elution with the chosen solvent system.
  • Maintain a positive pressure of nitrogen or argon at the head of the column to ensure a constant flow rate and prevent air from entering.
  • Collect the vibrant blue fractions.

5. Product Isolation:

  • Combine the pure fractions in a round-bottom flask.
  • Remove the solvent using a rotary evaporator.
  • Place the flask under a high vacuum for several hours to remove any residual solvent and triethylamine.
  • Backfill the flask with argon or nitrogen before sealing for storage.

Visualizations

Troubleshooting Workflow for Low this compound Yield start Low Yield or Decomposition Observed check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere implement_inert Implement inert techniques: - Use Schlenk line or glovebox - Degas all solvents check_atmosphere->implement_inert No check_temp Is the reaction temperature optimized? check_atmosphere->check_temp Yes implement_inert->check_temp lower_temp Lower reaction temperature and monitor kinetics check_temp->lower_temp No check_purification Is the purification method contributing to decomposition? check_temp->check_purification Yes lower_temp->check_purification modify_purification Modify purification: - Neutralize silica gel - Use non-polar eluents check_purification->modify_purification Yes success Improved Yield and Stability check_purification->success No modify_purification->success

Caption: A flowchart for troubleshooting low yield and decomposition issues.

Key Factors in this compound Decomposition product This compound decomp Decomposition (Polymerization, Oxidation) product->decomp oxygen Oxygen (Air) oxygen->decomp light UV/Visible Light light->decomp heat Excessive Heat heat->decomp acid Acidic Media (e.g., untreated silica) acid->decomp

Caption: Factors that can lead to the decomposition of this compound.

References

Validation & Comparative

A Comparative Guide to the Properties of Benz[a]azulene and Benzo[f]azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of two structural isomers of benzazulene: benz[a]azulene and benzo[f]azulene. While both are polycyclic aromatic hydrocarbons derived from the azulene (B44059) core, the position of the fused benzene (B151609) ring significantly influences their electronic structure and, consequently, their spectroscopic and electrochemical characteristics. This document summarizes available experimental data to facilitate objective comparison and further research.

Molecular Structures

The key structural difference between this compound and benzo[f]azulene lies in the annulation of the benzene ring to the azulene core. In this compound, the fusion occurs at the 'a' face, involving the C1 and C2 positions of the five-membered ring. In contrast, benzo[f]azulene features benzene fusion at the 'f' face, across the C5 and C6 positions of the seven-membered ring.

G Molecular Structures cluster_a This compound cluster_f Benzo[f]azulene a a f f

Caption: Molecular structures of this compound and benzo[f]azulene.

Spectroscopic Properties

The electronic differences between the two isomers are evident in their UV-Vis absorption spectra. This compound exhibits multiple absorption bands across the visible and UV regions, a characteristic feature of the azulenoid system. While comprehensive data for benzo[f]azulene is less available, its absorption spectrum also shows the characteristic bands, albeit with shifts in their maxima, indicating a different electronic environment.

Table 1: UV-Vis Spectroscopic Data
CompoundSolventλmax (nm)Reference
This compound Dichloromethane (B109758)628, 584, 373, 355, 338, 299[1]
Benzo[f]azulene Not Specified~590, ~550, ~370, ~350, ~290NIST WebBook
Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
ProtonThis compound (in CDCl₃)Reference
H-48.35 (d, J=9.5 Hz)[2]
H-57.19 (t, J=9.8 Hz)[2]
H-67.58 (t, J=9.8 Hz)[2]
H-77.28 (t, J=9.8 Hz)[2]
H-88.35 (d, J=9.5 Hz)[2]
H-97.82 (d, J=8.0 Hz)[2]
H-107.50 (s)[2]
H-117.65 (m)[2]
H-127.65 (m)[2]
H-138.00 (d, J=8.0 Hz)[2]

Electronic and Electrochemical Properties

The electrochemical behavior provides insight into the frontier molecular orbitals (HOMO/LUMO) of these compounds. This compound derivatives have been shown to undergo reversible redox processes.[1] Unfortunately, specific experimental electrochemical data for the parent benzo[f]azulene could not be identified in the surveyed literature.

Table 3: Electrochemical Data
CompoundMethodE¹ₒₓ [V]E¹ᵣₑᏧ [V]Reference
This compound Derivative DPV+0.76-1.74[1]
Benzo[f]azulene Data Not Available--

Biological Activity

While specific studies on the biological activities of this compound and benzo[f]azulene are limited, the broader class of azulene derivatives has attracted significant interest in medicine.[3] Azulenes are known for their anti-inflammatory, antibacterial, and antineoplastic properties.[3] For instance, certain azulene derivatives have shown the ability to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.[4] Given these precedents, this compound and benzo[f]azulene represent scaffolds of interest for further investigation in drug discovery programs.

Experimental Protocols

Synthesis of this compound via [8+2] Cycloaddition

A modern and efficient method for synthesizing the this compound core involves the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with an enamine.[5]

G A 2H-cyclohepta[b]furan-2-one + Enamine B [8+2] Cycloaddition A->B C Tetrahydrothis compound Intermediate B->C D Vilsmeier Reaction C->D E 10-Formyltetrahydrothis compound D->E F Aromatization (e.g., with DDQ) E->F G 10-Formylthis compound F->G H Deformylation (e.g., with H3PO4) G->H I This compound H->I

Caption: Synthetic workflow for this compound.

  • Cycloaddition: 2H-cyclohepta[b]furan-2-one is reacted with an enamine (e.g., prepared from 4-tert-butylcyclohexanone (B146137) and pyrrolidine) to yield a tetrahydrothis compound intermediate.[5]

  • Formylation: A Vilsmeier reaction is performed on the intermediate to introduce a formyl group, yielding a 10-formyltetrahydrothis compound.[5]

  • Aromatization: The tetrahydro-intermediate is aromatized using an oxidizing agent like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) to give 10-formylthis compound.[5]

  • Deformylation: The final step involves the removal of the formyl group, typically by heating in 100% H₃PO₄, to yield the parent this compound.[5]

Synthesis of Benzo[f]azulene via Ziegler-Hafner Protocol

The synthesis of benzo[f]azulene can be achieved using the classical Ziegler-Hafner azulene synthesis.

  • Condensation: The parent azulene is condensed with a vinylogous N,N-dimethylformamide derivative.

  • Isomerization & Cyclization: The resulting intermediate undergoes thermal isomerization followed by cyclization.

  • Elimination: The final step involves the elimination of a dimethylamino group to yield the aromatic benzo[f]azulene.

UV-Vis Spectroscopy

UV-Vis spectra are typically recorded on a spectrophotometer using a quartz cuvette with a 1 cm path length.

G A Prepare dilute solution of analyte in a UV-transparent solvent (e.g., CH2Cl2) B Record baseline spectrum of the pure solvent A->B C Record absorption spectrum of the sample solution B->C D Identify wavelengths of maximum absorbance (λmax) C->D

Caption: General workflow for UV-Vis spectroscopy.

  • Sample Preparation: A dilute solution of the benzazulene isomer is prepared in a suitable UV-transparent solvent, such as dichloromethane or hexane.

  • Baseline Correction: A baseline spectrum of the pure solvent is recorded to subtract any background absorbance.

  • Measurement: The absorption spectrum of the sample is recorded over a range of wavelengths (e.g., 200-800 nm).

  • Data Analysis: The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

  • Sample Preparation: The sample (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The appropriate NMR experiment (e.g., ¹H, ¹³C, COSY) is run.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak.

Cyclic Voltammetry (CV)

Electrochemical properties are investigated using a three-electrode setup in an electrochemical cell.

  • Solution Preparation: A solution of the analyte is prepared in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate).

  • Measurement: The working electrode (e.g., glassy carbon) potential is swept linearly versus a reference electrode, and the resulting current flow to the counter electrode is measured.

  • Data Analysis: The resulting voltammogram is analyzed to determine the oxidation and reduction potentials of the analyte.

Conclusion

This compound has been more extensively studied than its benzo[f]azulene isomer, resulting in a greater availability of experimental data. The existing data indicates that the position of the fused benzene ring has a discernible effect on the electronic and spectroscopic properties of the azulene core. The lack of comprehensive experimental data for benzo[f]azulene highlights an opportunity for further research to fully characterize this isomer and enable a more complete comparative analysis. Such studies would be valuable for the rational design of novel azulene-based materials and therapeutic agents.

References

A Spectroscopic Showdown: Unveiling the Electronic and Structural Differences Between Benz[a]azulene and Anthracene

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of the isomeric aromatic hydrocarbons, benz[a]azulene and anthracene (B1667546), reveals distinct differences in their electronic behavior and molecular structure. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their UV-Vis absorption, fluorescence emission, and nuclear magnetic resonance (NMR) spectra, supported by experimental data and protocols.

While both this compound and anthracene share the same molecular formula (C₁₄H₁₀), their fused-ring structures give rise to disparate spectroscopic and photophysical properties. Anthracene, a well-characterized polycyclic aromatic hydrocarbon (PAH), consists of three linearly fused benzene (B151609) rings. In contrast, this compound is a non-alternant hydrocarbon, featuring a benzene ring fused to an azulene (B44059) core, which is itself a bicyclic system composed of a five-membered and a seven-membered ring. This fundamental structural difference has profound implications for their electronic transitions and magnetic environments.

UV-Vis Absorption Spectroscopy: A Tale of Two Chromophores

The UV-Vis absorption spectra of anthracene and this compound in solution highlight their contrasting electronic structures. Anthracene exhibits a characteristic spectrum with well-defined vibronic bands in the ultraviolet region.

In contrast, this compound displays a more complex absorption profile, a hallmark of its azulenoid character. Notably, it exhibits a weak absorption in the visible region, responsible for its inherent color, a feature absent in the colorless anthracene. This is attributed to the low-energy S₀ → S₁ electronic transition typical of azulene and its derivatives. The more intense absorptions for this compound occur at higher energies, corresponding to the S₀ → S₂ and other transitions.

Spectroscopic ParameterAnthracene (in Cyclohexane)This compound (in Dichloromethane)
λmax (S₀ → S₁) [nm] ~375624
ε (S₀ → S₁) [M⁻¹cm⁻¹] ~9,000308
λmax (S₀ → S₂) [nm] ~252376
ε (S₀ → S₂) [M⁻¹cm⁻¹] ~200,0005,934
Other Strong Bands (λmax [nm]) 357, 340, 324333 (ε = 37,070)

Fluorescence Spectroscopy: The Anomaly of this compound

The most striking difference in the photophysical behavior of these two isomers is their mode of fluorescence. Anthracene follows Kasha's rule, exhibiting fluorescence from its lowest excited singlet state (S₁), with a quantum yield of approximately 0.27-0.36 in various solvents.

This compound, like its parent compound azulene, is a rare exception to Kasha's rule. It displays an anomalous fluorescence from its second excited singlet state (S₂). This is due to a large energy gap between the S₂ and S₁ states, which slows down the rate of internal conversion from S₂ to S₁, allowing the radiative decay from S₂ to the ground state (S₀) to compete effectively. The S₁ to S₀ fluorescence in this compound is typically not observed or is extremely weak.

Spectroscopic ParameterAnthracene (in Cyclohexane)This compound
Emission Maximum (λem) [nm] ~380, 401, 425~380-450 (from S₂)
Fluorescence Quantum Yield (Φf) 0.36Low (from S₂)
Excited State of Emission S₁S₂

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment

The ¹H and ¹³C NMR spectra of anthracene and this compound reflect the differences in their molecular symmetry and electron density distribution.

Anthracene, with its high D₂h symmetry, displays a relatively simple ¹H NMR spectrum with three distinct signals for the α, β, and meso (9,10) protons. The aromatic protons of anthracene resonate in the typical downfield region for PAHs.

The ¹H NMR spectrum of this compound is more complex due to its lower symmetry. The protons on the seven-membered ring are typically found at higher field (more shielded) compared to those on the five-membered ring and the benzene moiety, a characteristic feature of the azulene nucleus. The coupling constants in the seven-membered ring of this compound derivatives often show a pattern of alternating larger and smaller values, indicating a degree of bond length alternation.

¹H NMR Chemical Shifts (δ) in ppm

ProtonAnthracene (in CDCl₃)This compound Derivative (Illustrative)
H-1, H-4, H-5, H-87.45 (t)Protons on benzene ring: ~7.0-8.0
H-2, H-3, H-6, H-77.98 (d)Protons on 5-membered ring: ~7.5-8.5
H-9, H-108.43 (s)Protons on 7-membered ring: ~6.5-7.5

¹³C NMR Chemical Shifts (δ) in ppm

CarbonAnthracene (in CDCl₃)This compound Derivative (Illustrative)
C-1, C-4, C-5, C-8128.1Carbons in benzene ring: ~120-140
C-2, C-3, C-6, C-7125.4Carbons in 5-membered ring: ~115-145
C-9, C-10126.3Carbons in 7-membered ring: ~130-150
C-4a, C-8a, C-9a, C-10a131.6Quaternary carbons: ~130-150

Experimental Protocols

UV-Vis Absorption Spectroscopy

A solution of the compound (anthracene or this compound) is prepared in a spectroscopic grade solvent (e.g., cyclohexane (B81311) or dichloromethane) at a known concentration. The absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer, typically in the range of 200-800 nm, against a solvent blank. The molar absorptivity (ε) is calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

Fluorescence Spectroscopy

A dilute solution of the sample is prepared in a spectroscopic grade solvent, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects. The fluorescence emission spectrum is recorded on a spectrofluorometer. For anthracene, excitation is typically performed at one of its absorption maxima (e.g., 357 nm). For this compound, excitation is carried out at a wavelength corresponding to the S₀ → S₂ transition. The fluorescence quantum yield can be determined relative to a standard of known quantum yield (e.g., quinine (B1679958) sulfate (B86663) for anthracene).

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and a small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm). For ¹H NMR, parameters such as chemical shift (δ), integration, multiplicity (splitting pattern), and coupling constants (J) are analyzed. For ¹³C NMR, the chemical shifts of all unique carbon atoms are determined.

Logical Relationship of Spectroscopic Properties

G cluster_structure Molecular Structure cluster_uvvis UV-Vis Absorption cluster_fluorescence Fluorescence Emission cluster_nmr NMR Spectroscopy Anthracene Anthracene (Alternant Hydrocarbon) UV_Anthracene UV Absorption Only (S₀→S₁, S₀→S₂ in UV) Anthracene->UV_Anthracene NMR_Anthracene Symmetric Spectrum (Typical Aromatic Shifts) Anthracene->NMR_Anthracene Benzazulene This compound (Non-alternant Hydrocarbon) UV_Benzazulene UV and Visible Absorption (S₀→S₁ in Vis, S₀→S₂ in UV) Benzazulene->UV_Benzazulene NMR_Benzazulene Asymmetric Spectrum (Shielded 7-membered ring protons) Benzazulene->NMR_Benzazulene Fluo_Anthracene Normal Fluorescence (S₁→S₀, Kasha's Rule) UV_Anthracene->Fluo_Anthracene Fluo_Benzazulene Anomalous Fluorescence (S₂→S₀, Anti-Kasha's Rule) UV_Benzazulene->Fluo_Benzazulene

Caption: Logical flow from molecular structure to spectroscopic properties.

A Researcher's Guide to Determining Absolute Configuration: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure, including its absolute configuration, is paramount. This is especially critical in pharmaceuticals, where different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. While X-ray crystallography remains the gold standard for this purpose, several powerful alternative techniques have emerged, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of X-ray crystallography with key spectroscopic methods for determining the absolute configuration of chiral molecules, with relevance to complex organic structures such as benz[a]azulene derivatives.

The spatial arrangement of atoms in a chiral molecule is known as its absolute configuration. For organic molecules, this is often described using the Cahn-Ingold-Prelog (R/S) nomenclature. The definitive assignment of the correct enantiomer is a crucial step in chemical and pharmaceutical research.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray crystallography is considered the most powerful and unambiguous method for determining the three-dimensional structure of molecules, including their absolute configuration. The technique relies on the diffraction of X-rays by a single crystal of the compound. To determine the absolute configuration, the phenomenon of anomalous dispersion (or resonant scattering) is utilized. This effect becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal, causing a phase shift in the scattered X-rays. This breaks Friedel's Law, which states that the intensities of diffraction spots (hkl) and their inverse (-h-k-l) are equal. The measurement of the intensity differences between these Bijvoet pairs allows for the determination of the absolute structure.

A key metric in this determination is the Flack parameter, which is refined during the crystallographic analysis. A Flack parameter close to 0 indicates that the correct enantiomer has been modeled, while a value near 1 suggests that the inverted structure is correct. The Hooft parameter is an alternative that uses Bayesian statistics for a similar purpose.

Limitations: A major challenge in X-ray crystallography is the need for a high-quality single crystal, which can be difficult to obtain for many compounds, especially oils or amorphous solids. Furthermore, for molecules containing only light atoms (like carbon, hydrogen, and oxygen), the anomalous scattering effect is weak, making the determination of the absolute configuration more challenging, though modern techniques have improved this capability.

Spectroscopic Alternatives to X-ray Crystallography

When single crystals are unavailable, several spectroscopic techniques provide reliable alternatives for determining the absolute configuration in solution. These methods typically involve comparing experimentally measured spectra with those predicted by quantum mechanical calculations.

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. Since enantiomers produce mirror-image VCD spectra, this technique is highly sensitive to the absolute configuration. The process involves measuring the VCD spectrum of the sample and comparing it to the spectrum calculated for one of the enantiomers using methods like Density Functional Theory (DFT). A good match confirms the absolute configuration. VCD is advantageous as it can be performed on samples in solution and does not require the presence of a chromophore.

Electronic Circular Dichroism (ECD): ECD, a form of circular dichroism spectroscopy, measures the differential absorption of left and right circularly polarized UV-visible light. Similar to VCD, the absolute configuration is determined by comparing the experimental ECD spectrum with a theoretically calculated spectrum. The Exciton Chirality Method (ECM) is a powerful approach within ECD for molecules containing multiple chromophores, where the sign of the observed couplet in the spectrum can be directly related to the spatial arrangement of the chromophores.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents (CDAs) or chiral solvating agents can enable the determination of absolute configuration. By reacting the chiral analyte with a CDA, a pair of diastereomers is formed, which will exhibit distinct NMR spectra. The differences in the chemical shifts can then be correlated to the absolute configuration, often with the aid of empirical models or computational analysis.

Quantitative Comparison of Methods

Parameter X-ray Crystallography Vibrational Circular Dichroism (VCD) Electronic Circular Dichroism (ECD) NMR with Chiral Derivatizing Agents
Sample Phase Solid (single crystal)Solution or neat liquidSolutionSolution
Sample Amount Micrograms to milligrams5-15 mg (recoverable)Micrograms to milligramsMilligrams
Need for Crystals Yes, high-quality single crystal requiredNoNoNo
Need for Chromophore NoNoYes (for strong signals)No
Reliance on Calculations No (direct determination)Yes (comparison with DFT calculations)Yes (comparison with TD-DFT calculations)Yes (for some advanced methods)
Key Metric Flack or Hooft parameterSpectral sign and intensity matchSpectral sign and intensity matchChemical shift differences (Δδ)
Ambiguity Low, considered definitiveLow, if good spectral correlation is achievedCan be ambiguous if conformational flexibility is highCan be ambiguous, may require empirical models
Throughput Low to mediumMediumMediumHigh

Experimental Protocols

X-ray Crystallography for Absolute Configuration
  • Crystal Growth: Grow a single crystal of the enantiomerically pure compound of sufficient size and quality.

  • Data Collection: Mount the crystal on a diffractometer and collect X-ray diffraction data. It is crucial to use a radiation wavelength that maximizes the anomalous dispersion effect for the atoms present in the molecule. For light-atom structures, copper radiation (Cu Kα) is often preferred over molybdenum (Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. During the refinement process, include the Flack parameter.

  • Absolute Configuration Assignment: Analyze the final refined Flack parameter and its standard uncertainty. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration. If the value is close to 1, the model should be inverted.

Vibrational Circular Dichroism (VCD)
  • Sample Preparation: Prepare a solution of the chiral molecule in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.

  • Spectral Measurement: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform a conformational search for the molecule using computational methods.

  • Spectral Calculation: For the most stable conformers, calculate the theoretical VCD and IR spectra for one of the enantiomers using Density Functional Theory (DFT).

  • Comparison and Assignment: Compare the experimentally measured VCD spectrum with the Boltzmann-averaged calculated spectrum. If the signs and relative intensities of the major bands match, the absolute configuration of the sample is the same as that used in the calculation. If they are opposite, the sample has the opposite absolute configuration.

Visualizing the Workflow

xray_workflow cluster_exp Experimental cluster_analysis Data Analysis cluster_result Result crystal Single Crystal Growth data_collection X-ray Diffraction Data Collection crystal->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution flack_analysis Flack Parameter Analysis structure_solution->flack_analysis abs_config Absolute Configuration Determined flack_analysis->abs_config

Workflow for Absolute Configuration Determination by X-ray Crystallography.

spec_workflow cluster_exp Experimental cluster_comp Computational cluster_analysis Analysis & Result sample_prep Sample in Solution spec_measurement Spectroscopic Measurement (VCD/ECD) sample_prep->spec_measurement comparison Compare Experimental & Calculated Spectra spec_measurement->comparison conf_search Conformational Search spec_calc DFT/TD-DFT Spectrum Calculation conf_search->spec_calc spec_calc->comparison abs_config Absolute Configuration Assigned comparison->abs_config

General Workflow for Spectroscopic Determination of Absolute Configuration.

A Comparative Guide to the Synthesis of Benz[a]azulene: Validation of a Novel High-Yield Synthetic Route

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to benz[a]azulene, a key structural motif in medicinal chemistry and materials science. We present a detailed analysis of a recently developed, high-yield [8+2] cycloaddition method, benchmarked against established synthetic strategies. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid in the selection and implementation of the optimal route for your research needs.

Performance Comparison of Synthetic Routes

The efficiency and practicality of synthesizing this compound can vary significantly between different methodologies. Below is a summary of key quantitative data for a novel [8+2] cycloaddition route compared to a classical Heck cyclization approach.

ParameterNovel [8+2] Cycloaddition Route (Shoji et al.)Established Heck Cyclization Route (Hansen & Sperandio)
Starting Materials 2H-Cyclohepta[b]furan-2-one, 4-tert-butylcyclohexanone (B146137), pyrrolidine2-Iodobenzyl alcohol, heptafulvene precursor
Number of Steps 36
Overall Yield High44%[1]
Key Reagents POCl3, DMF, 100% H3PO4Pd(OAc)2, PPh3, Na2S2O4
Reaction Conditions Step-wise, includes Vilsmeier-Haack and high-temperature cyclizationIncludes Heck coupling and desulfonylation

Experimental Protocols

Novel Synthetic Route: [8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with an Enamine

This synthetic strategy, developed by Shoji et al., provides a high-yield, three-step pathway to the parent this compound.[1]

Step 1: [8+2] Cycloaddition

  • An enamine is prepared from 4-tert-butylcyclohexanone and pyrrolidine.

  • The enamine is then reacted with a 2H-cyclohepta[b]furan-2-one via an [8+2] cycloaddition to yield a 3-tert-butyltetrahydrothis compound derivative.

Step 2: Vilsmeier-Haack Formylation

  • The tetrahydrothis compound derivative is subjected to a Vilsmeier-Haack reaction using phosphoryl chloride (POCl3) and dimethylformamide (DMF).

  • This step introduces a formyl group at the 10-position, yielding a 10-formylthis compound derivative. This formylation facilitates the subsequent aromatization.

Step 3: Aromatization and Defunctionalization

  • The 10-formylthis compound derivative is heated in 100% phosphoric acid (H3PO4) at 140°C.

  • This final step removes both the formyl and tert-butyl groups, leading to the formation of the parent this compound in high yield.

Established Synthetic Route: Heck Cyclization

This established method, reported by Hansen and Sperandio, involves a six-step sequence culminating in a Heck cyclization.[1]

  • The synthesis begins with 2-iodobenzyl alcohol and proceeds through several steps to generate a heptafulvene precursor.

  • The key step involves an intramolecular Heck cyclization of this precursor, catalyzed by a palladium(II) species, to form the this compound core.

  • A subsequent desulfonylation step is required to yield the final this compound product.

Visualizing the Synthetic Pathways

To provide a clear visual comparison of the synthetic workflows, the following diagrams illustrate the key transformations in both the novel and established routes.

new_route cluster_start Starting Materials cluster_cycloaddition Step 1 cluster_intermediate1 Intermediate cluster_formylation Step 2 cluster_intermediate2 Intermediate cluster_aromatization Step 3 cluster_product Final Product start1 2H-Cyclohepta[b]furan-2-one cycloaddition [8+2] Cycloaddition start1->cycloaddition start2 Enamine start2->cycloaddition intermediate1 Tetrahydrothis compound cycloaddition->intermediate1 formylation Vilsmeier-Haack Formylation intermediate1->formylation intermediate2 10-Formylthis compound formylation->intermediate2 aromatization Aromatization & Defunctionalization intermediate2->aromatization product This compound aromatization->product

Caption: Workflow of the novel [8+2] cycloaddition route.

established_route start 2-Iodobenzyl alcohol intermediate1 Multi-step precursor synthesis start->intermediate1 heck_precursor Heptafulvene precursor intermediate1->heck_precursor heck_cyclization Heck Cyclization heck_precursor->heck_cyclization intermediate2 This compound intermediate heck_cyclization->intermediate2 desulfonylation Desulfonylation intermediate2->desulfonylation product This compound desulfonylation->product signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cellular Receptor cluster_signaling Signaling Cascade cluster_mediators Pro-inflammatory Mediators cluster_benzazulene Point of Intervention cluster_response Cellular Response stimulus e.g., LPS receptor TLR4 stimulus->receptor nf_kb NF-κB Pathway receptor->nf_kb mapk MAPK Pathway receptor->mapk cox2 COX-2 nf_kb->cox2 tnfa TNF-α nf_kb->tnfa il6 IL-6 nf_kb->il6 mapk->cox2 mapk->tnfa mapk->il6 response Inflammation cox2->response tnfa->response il6->response benzazulene This compound Derivatives benzazulene->cox2 benzazulene->tnfa benzazulene->il6

References

A Comparative Guide to the Photophysical Properties of Substituted Benz[a]azulenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the photophysical properties of various substituted benz[a]azulenes, offering valuable insights for their application in materials science and medicinal chemistry. The unique electronic structure of the benz[a]azulene core, arising from the fusion of a benzene (B151609) ring to the azulene (B44059) moiety, gives rise to distinct and tunable photophysical characteristics. The strategic introduction of substituents allows for the fine-tuning of their absorption, emission, and fluorescence quantum yields, making them promising candidates for fluorescent probes, organic light-emitting diodes (OLEDs), and photosensitizers.

Unlocking Structure-Property Relationships

The photophysical behavior of benz[a]azulenes is intricately linked to the nature and position of their substituents. Electron-donating and electron-withdrawing groups, as well as the extension of the π-conjugated system through fused aromatic rings, significantly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby altering their spectroscopic properties.

Quantitative Comparison of Photophysical Properties

The following table summarizes the key photophysical data for a selection of substituted benz[a]azulenes, providing a clear comparison of their performance.

CompoundSubstituent(s)Solventλ_abs_ (nm)λ_em_ (nm)Quantum Yield (Φ_F_)Reference
12-(2-Benzofuryl)CH₂Cl₂269, 311, 323, 402, 425, 574, 616--[1]
1a2-(2-Benzofuryl)10% TFA/CH₂Cl₂267, 515573-[1]
26-(2-Benzofuryl)CH₂Cl₂259, 318, 338, 355, 400, 619--[1]
31-(2-Benzofuryl)-5-isopropylCH₂Cl₂259, 318, 400, 619--[1]
41-(2-Benzofuryl)-6-isopropylCH₂Cl₂243, 260, 320, 397, 594--[1]
51-(2-Benzofuryl)-4,8-dimethylCH₂Cl₂263, 320, 396, 590--[1]
62-Aryl (electron-donating)Acidic Solution-Longer WavelengthsLower[2]
72-Aryl (electron-withdrawing)Acidic Solution-Shorter WavelengthsGreater[2]

Note: "-" indicates data not available in the cited sources.

Experimental Protocols

The determination of the photophysical properties of substituted benz[a]azulenes involves standardized spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Absorption spectra are recorded on a UV-Vis spectrophotometer. Solutions of the this compound derivatives are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, ethanol). The concentration of the solutions is typically in the range of 10⁻⁵ to 10⁻⁶ M. Spectra are recorded at room temperature in a 1 cm path length quartz cuvette. The absorption maxima (λ_abs_) are reported in nanometers (nm).

Fluorescence Spectroscopy

Fluorescence emission spectra and quantum yields are measured using a spectrofluorometer. The same solutions prepared for UV-Vis absorption measurements can often be used, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

Fluorescence Quantum Yield (Φ_F_) Determination (Relative Method):

The fluorescence quantum yield is determined relative to a well-characterized standard with a known quantum yield. A common standard is quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F_ = 0.54). The quantum yield of the sample (Φ_F,sample_) is calculated using the following equation:

Φ_F,sample_ = Φ_F,ref_ × (I_sample_ / I_ref_) × (A_ref_ / A_sample_) × (n_sample_² / n_ref_²)

Where:

  • Φ_F,ref_ is the quantum yield of the reference.

  • I is the integrated fluorescence intensity.

  • A is the absorbance at the excitation wavelength.

  • n is the refractive index of the solvent.

The subscripts "sample" and "ref" refer to the sample and the reference, respectively.[3]

Experimental Workflow: Synthesis of Aryl-Substituted Naphtho[2,1-a]azulenes

The synthesis of complex this compound derivatives often involves a multi-step approach. The following diagram illustrates a typical workflow for the synthesis of aryl-substituted naphtho[2,1-a]azulenes, which involves a sequence of cross-coupling and cyclization reactions.[4][5][6]

SynthesisWorkflow Start Commercially Available Azulene Borylation Iridium-Catalyzed C-H Borylation Start->Borylation Ir Catalyst Borylazulene 2-Borylazulene Borylation->Borylazulene Suzuki Suzuki-Miyaura Coupling with 1,2-Dibromobenzene Borylazulene->Suzuki Pd Catalyst, Base Bromophenylazulene 2-(2-Bromophenyl)azulene Suzuki->Bromophenylazulene Sonogashira Sonogashira Coupling with Terminal Alkyne Bromophenylazulene->Sonogashira Pd/Cu Catalysts AlkynylIntermediate Alkynyl-Substituted Intermediate Sonogashira->AlkynylIntermediate Cycloisomerization Cycloisomerization AlkynylIntermediate->Cycloisomerization Acid or Metal Catalyst FinalProduct Aryl-Substituted Naphtho[2,1-a]azulene Cycloisomerization->FinalProduct

Synthetic route to aryl-substituted naphtho[2,1-a]azulenes.

This guide highlights the significant impact of substitution on the photophysical properties of benz[a]azulenes. The presented data and experimental methodologies provide a foundation for researchers to design and synthesize novel this compound derivatives with tailored optical properties for a wide range of applications. Further exploration into the systematic variation of substituents will undoubtedly lead to the development of next-generation functional materials.

References

A Comparative Guide to the Theoretical and Experimental Properties of Benz[a]azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental properties of benz[a]azulene, a non-benzenoid aromatic hydrocarbon. Its unique electronic structure and potential for application in materials science and drug development make a thorough understanding of its properties essential. For comparative purposes, data for its structural isomer, anthracene, is also presented.

Spectroscopic Properties: A Tale of Two Isomers

The fusion of a benzene (B151609) ring to the azulene (B44059) core in this compound significantly influences its spectroscopic properties compared to the linear acene, anthracene.

UV-Vis Absorption Spectroscopy

This compound exhibits a more complex UV-Vis absorption spectrum than anthracene, with characteristic absorptions in the visible region, a hallmark of the azulene moiety. This coloration is a direct consequence of the low energy of its first electronic transition (S0 → S1). In contrast, anthracene, a colorless compound, absorbs primarily in the ultraviolet region.

CompoundExperimental λmax (nm) [Solvent]Theoretical λmax (nm) [Method]
This compound ~350, ~370, ~390, ~580, ~630, ~690 [various organic solvents]Not explicitly found in searches
Anthracene 338, 355, 372, 392 [cyclohexane][1]Not explicitly found in searches
Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton (¹H) and carbon-¹³ (¹³C) NMR spectra of this compound reflect its lower symmetry compared to anthracene. The chemical shifts of the protons on the seven-membered ring of this compound are particularly sensitive to the electronic environment and show a characteristic downfield shift.

¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundExperimental Chemical Shifts (ppm)Theoretical Chemical Shifts (ppm)
This compound Signals typically range from ~7.0 to ~9.0 ppm. Specific assignments for the parent molecule were not detailed in the provided search results, but data for derivatives are available.[2][3]Not explicitly found in searches
Anthracene 7.44 (H-2,3,6,7), 7.98 (H-1,4,5,8), 8.40 (H-9,10)[4]Not explicitly found in searches

¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundExperimental Chemical Shifts (ppm)Theoretical Chemical Shifts (ppm)
This compound A range of signals is observed, with specific values available for derivatives.[2][3]Not explicitly found in searches
Anthracene 125.5, 126.4, 128.1, 131.7[4]Not explicitly found in searches

Electronic Properties: HOMO-LUMO Gap and Redox Behavior

The electronic properties of this compound, particularly its HOMO-LUMO gap, are of significant interest for applications in organic electronics. These properties can be investigated both experimentally through techniques like cyclic voltammetry and theoretically via computational chemistry.

CompoundExperimental HOMO-LUMO Gap (eV)Theoretical HOMO-LUMO Gap (eV) [Method]
This compound Derivatives 2.92 - 3.09 (for various derivatives)[5]2.83 - 2.91 (for various derivatives) [B3LYP/6-31G(d,p)][5]
Anthracene ~3.3Not explicitly found in searches

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are standard protocols for key analytical techniques used to characterize this compound.

UV-Vis Absorption Spectroscopy Protocol

Objective: To determine the absorption maxima (λmax) of this compound.

Materials:

  • This compound sample

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax to ensure linearity according to the Beer-Lambert law.

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the this compound solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm for azulenic compounds).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

Cyclic Voltammetry Protocol

Objective: To determine the electrochemical oxidation and reduction potentials of this compound and estimate the HOMO-LUMO gap.

Materials:

  • This compound sample

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF₆)

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel (B162337) electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Electrode Preparation: Polish the working electrode with alumina (B75360) slurry, rinse with deionized water and the solvent, and dry it.

  • Solution Preparation: Dissolve the this compound sample and the supporting electrolyte in the solvent inside the electrochemical cell.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Measurement: Connect the electrodes to the potentiostat. Set the potential window to a range that is expected to encompass the redox events of this compound. Scan the potential from an initial value to a vertex potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s).

  • Data Analysis: From the resulting cyclic voltammogram, determine the onset potentials for the first oxidation and reduction waves. These can be used to estimate the HOMO and LUMO energy levels, respectively, and subsequently the electrochemical HOMO-LUMO gap.[6][7]

Visualization of Characterization Workflow

The following diagrams illustrate the typical workflows for the theoretical and experimental characterization of this compound.

Theoretical_Workflow cluster_start Initial Structure cluster_calc Quantum Chemical Calculations cluster_results Theoretical Predictions start Molecular Structure geom_opt Geometry Optimization start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_calc Electronic Structure (HOMO, LUMO, etc.) geom_opt->electronic_calc spectra_calc Spectra Simulation (UV-Vis, NMR) geom_opt->spectra_calc predicted_geom Optimized Geometry freq_calc->predicted_geom predicted_props Electronic Properties electronic_calc->predicted_props predicted_spectra Predicted Spectra spectra_calc->predicted_spectra

Caption: Theoretical characterization workflow for this compound.

Experimental_Workflow cluster_start Sample cluster_exp Experimental Analysis cluster_results Experimental Data start Synthesized This compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr uv_vis UV-Vis Spectroscopy start->uv_vis cv Cyclic Voltammetry start->cv xray X-ray Crystallography start->xray exp_structure Molecular Structure nmr->exp_structure exp_spectra Spectroscopic Data uv_vis->exp_spectra exp_redox Redox Properties cv->exp_redox xray->exp_structure

Caption: Experimental characterization workflow for this compound.

Biological Activity

While extensive research exists on the biological activities of azulene derivatives, which are known for their anti-inflammatory, antibacterial, and antineoplastic properties, specific in-vitro and in-vivo data for the parent this compound are not widely reported in the reviewed literature. The functionalization of the this compound core is a promising avenue for the development of novel therapeutic agents, leveraging the inherent biological potential of the azulene scaffold.

Conclusion

This guide highlights the key theoretical and experimental properties of this compound, providing a comparative perspective with its well-known isomer, anthracene. The distinct spectroscopic and electronic characteristics of this compound, stemming from its non-alternant hydrocarbon structure, make it a fascinating molecule for fundamental research and a potential building block for novel organic materials and therapeutic agents. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers in the field.

References

A Comparative Guide to Validating the Purity of Synthesized Benz[a]azulene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. This guide provides a comparative overview of common analytical techniques for validating the purity of benz[a]azulene, a fascinating polycyclic aromatic hydrocarbon (PAH) with potential applications in organic electronics and materials science.[1][2] We present a comparison of purity validation methods, detailed experimental protocols, and a performance comparison with alternative PAHs, anthracene (B1667546) and pyrene (B120774).

Synthesis of this compound: An Overview

A prevalent method for synthesizing this compound derivatives is through an [8+2] cycloaddition reaction.[3][4][5][6] This approach often involves the reaction of a 2H-cyclohepta[b]furan-2-one with an enamine, followed by a series of steps to yield the final this compound product.[3][4][5]

cluster_synthesis Synthesis of this compound via [8+2] Cycloaddition 2H-cyclohepta[b]furan-2-one 2H-cyclohepta[b]furan-2-one Cycloaddition Cycloaddition 2H-cyclohepta[b]furan-2-one->Cycloaddition Enamine Enamine Enamine->Cycloaddition Intermediate Intermediate Cycloaddition->Intermediate Aromatization Aromatization Intermediate->Aromatization This compound This compound Aromatization->this compound

A simplified workflow for the synthesis of this compound.

Quantitative Analysis of this compound Purity

The purity of synthesized this compound can be determined using several analytical techniques. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterHPLCGC-MSqNMR
Typical Purity Range 95.0% - 99.9%97.0% - 99.9%98.0% - 99.9%
Precision High (RSD < 1%)High (RSD < 2%)Very High (RSD < 0.5%)
Limit of Detection Low (ng to pg)Very Low (pg to fg)High (µg to mg)
Sample Requirement Small (µg)Small (µg)Larger (mg)
Primary Use Quantification of major components and impuritiesIdentification and quantification of volatile impuritiesAbsolute purity determination without a specific reference standard for the analyte
Advantages Robust, widely available, suitable for non-volatile compoundsHigh sensitivity and selectivity, provides structural information of impuritiesProvides structural confirmation, primary analytical method
Disadvantages Requires a reference standard for each impurity for accurate quantificationLimited to thermally stable and volatile compoundsLower sensitivity, requires a high-field NMR spectrometer

Experimental Protocols for Purity Validation

Below are detailed methodologies for the three key analytical techniques for validating the purity of synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from any non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

  • Reference standard of this compound (if available for retention time comparison)

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized this compound and dissolve it in 10 mL of acetonitrile to prepare a 100 µg/mL stock solution. Further dilute to a working concentration of 10 µg/mL with acetonitrile.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water. For example, starting with 60% acetonitrile and increasing to 100% over 20 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: Monitor at the λmax of this compound (typically in the UV-Vis region).

    • Injection Volume: 10 µL

  • Analysis: Inject the prepared sample solution into the HPLC system.

  • Data Interpretation: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify volatile impurities in the synthesized this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column suitable for PAHs (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Dichloromethane (GC grade)

  • Helium (carrier gas, 99.999% purity)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C

    • Injection Mode: Splitless

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 10 °C/min, and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 50 to 500.

  • Analysis: Inject 1 µL of the sample solution.

  • Data Interpretation: Identify peaks by comparing their mass spectra with a library (e.g., NIST). Purity is determined by the area percentage of the this compound peak.

Quantitative NMR (qNMR) Spectroscopy

Objective: To determine the absolute purity of this compound using an internal standard.[7][8][9][10][11]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl3)

  • Internal standard of known purity (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10 mg of the this compound sample and about 5 mg of the internal standard into a vial.

    • Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL of CDCl3).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation.

    • Use a 90° pulse angle.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / W_sample) * (W_IS / MW_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the internal standard

    • _sample refers to this compound and _IS refers to the internal standard.

cluster_validation Purity Validation Workflow Synthesized this compound Synthesized this compound Preliminary Purity (TLC) Preliminary Purity (TLC) Synthesized this compound->Preliminary Purity (TLC) Quantitative Analysis Quantitative Analysis Preliminary Purity (TLC)->Quantitative Analysis HPLC HPLC Quantitative Analysis->HPLC Non-volatile GC-MS GC-MS Quantitative Analysis->GC-MS Volatile qNMR qNMR Quantitative Analysis->qNMR Absolute Purity Purity Confirmed Purity Confirmed HPLC->Purity Confirmed GC-MS->Purity Confirmed qNMR->Purity Confirmed

A logical workflow for the validation of this compound purity.

Performance Comparison with Alternative Polycyclic Aromatic Hydrocarbons

This compound's unique electronic and photophysical properties make it a candidate for applications in organic electronics.[1][2] Its performance can be benchmarked against more common PAHs like anthracene and pyrene.

PropertyThis compoundAnthracenePyrene
Molar Mass ( g/mol ) 178.23178.23202.25
Appearance Blue-violet solidColorless solidPale yellow solid
Absorption (λmax, nm) ~350, ~600-700~350-380~320-340
Emission (λmax, nm) ~380 (from S2)~380-450~370-400
Fluorescence Quantum Yield (ΦF) Low (often < 0.01)[12]~0.27~0.65
Key Feature S2 fluorescence (violates Kasha's rule)[2][13]High solid-state mobilityHigh fluorescence, excimer formation
Potential Applications Organic electronics, molecular switchesOrganic semiconductors, scintillatorsFluorescent probes, organic light-emitting diodes (OLEDs)

Discussion:

  • This compound exhibits unusual photophysics, with fluorescence occurring from the second excited singlet state (S2), which is a violation of Kasha's rule.[2][13] This property, along with its inherent dipole moment, makes it an interesting candidate for novel optoelectronic applications.[2][13] However, its fluorescence quantum yield is generally low.[12]

  • Anthracene is a well-studied organic semiconductor known for its high charge carrier mobility in the crystalline state, making it a benchmark material for organic field-effect transistors (OFETs).[14]

  • Pyrene is highly fluorescent with a large Stokes shift and is known for forming excimers in concentrated solutions or the solid state, leading to a red-shifted emission. This property is utilized in applications such as fluorescent probes and as a component in OLEDs.

The choice between this compound and its alternatives will depend on the specific application requirements. While anthracene and pyrene are more established materials, the unique properties of this compound offer opportunities for the development of new functional materials.

References

A Comparative Guide to the Synthetic Routes of Benz[a]azulene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Benz[a]azulene, a non-benzenoid aromatic hydrocarbon, has garnered significant attention in the scientific community due to its unique electronic and photophysical properties. As an isomer of anthracene, its distinct structure imparts characteristics that are of interest in materials science and medicinal chemistry. The development of efficient synthetic methodologies to access the this compound core and its derivatives is crucial for the exploration of its potential applications. This guide provides a comparative overview of the most prominent synthetic methods for this compound, complete with experimental data, detailed protocols, and workflow diagrams to aid researchers in selecting the most suitable approach for their specific needs.

Key Synthetic Strategies at a Glance

The synthesis of this compound has been approached through several strategic disconnections of the target molecule. The most successful and widely adopted methods include the [8+2] cycloaddition of 2-H-cyclohepta[b]furan-2-ones with enamines, intramolecular Heck reactions, and palladium-catalyzed cross-coupling strategies followed by cyclization. Each of these methods offers distinct advantages in terms of efficiency, versatility, and scalability.

Synthetic Method Key Features Reported Overall Yield (%) Starting Materials Key Reagents/Catalysts
[8+2] Cycloaddition High efficiency, good for parent and substituted benz[a]azulenes.[1][2][3]Up to 95% (for specific steps)[2]2H-cyclohepta[b]furan-2-ones, enamines.[1][2][3][4][5]DDQ, H3PO4.[1][2]
Intramolecular Heck Reaction Good overall yield for the parent this compound.[6]44%[6]2-iodobenzyl alcohol, tropylium (B1234903) tetrafluoroborate (B81430).[6]Pd(OAc)2, PPh3, Na2S2O4.[5][6]
Suzuki-Miyaura & Sonogashira Coupling High versatility for synthesizing aryl-substituted derivatives.[7][8]Moderate to good yields for individual steps.[7]2-borylazulene, aryl halides.[7]Pd catalysts, various bases.[7][8][9]
Ziegler-Hafner Method Adaptation Classic method for azulene (B44059) synthesis, adapted for benz[f]azulene.[5]Not specified for this compound.Pyridinium or pyrylium (B1242799) salts, cyclopentadienide (B1229720) ions.[4]Not specified.

[8+2] Cycloaddition of 2H-Cyclohepta[b]furan-2-ones with Enamines

This method has emerged as one of the most efficient routes to benz[a]azulenes, particularly for the parent compound.[1][2][3] The strategy relies on the [8+2] cycloaddition reaction between a 2H-cyclohepta[b]furan-2-one and an enamine to construct the core structure, followed by a sequence of transformations to yield the final aromatic system.

Experimental Protocol

A representative experimental protocol for the synthesis of the parent this compound via this method is as follows:

  • [8+2] Cycloaddition: A solution of 2H-cyclohepta[b]furan-2-one and an enamine (e.g., derived from 4-tert-butylcyclohexanone (B146137) and pyrrolidine) in a suitable solvent is heated to afford the tetrahydrothis compound intermediate.[3]

  • Dehydrogenation: The resulting intermediate is then treated with an oxidizing agent such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at room temperature to yield the 10-formylthis compound derivative in high yield (e.g., 98%).[2]

  • Deformylation and Removal of Substituents: The formyl and other directing groups (e.g., tert-butyl) are subsequently removed by heating the derivative in 100% H3PO4 to furnish the parent this compound in high yield (e.g., 95%).[2]

eight_plus_two_cycloaddition start 2H-Cyclohepta[b]furan-2-one + Enamine cycloaddition [8+2] Cycloaddition start->cycloaddition intermediate Tetrahydrothis compound intermediate cycloaddition->intermediate oxidation Oxidation (DDQ) intermediate->oxidation formyl_derivative 10-Formylthis compound derivative oxidation->formyl_derivative deformylation Deformylation & substituent removal (H3PO4) formyl_derivative->deformylation end This compound deformylation->end

Synthetic workflow via [8+2] cycloaddition.

Intramolecular Heck Reaction

The intramolecular Heck reaction provides a reliable method for the synthesis of the parent this compound with a good overall yield.[6] This strategy involves the palladium-catalyzed cyclization of a suitably functionalized heptafulvene precursor.

Experimental Protocol

The synthesis of this compound via an intramolecular Heck reaction can be summarized in the following key steps:

  • Precursor Synthesis: The synthesis begins with the preparation of an 8-phenylsulfonyl-substituted heptafulvene from commercially available 2-iodobenzyl alcohol and tropylium tetrafluoroborate over several steps.[6]

  • Intramolecular Heck Reaction: The heptafulvene precursor undergoes an intramolecular Heck reaction, catalyzed by a palladium(II) species, to yield 10-(phenylsulfonyl)this compound in nearly quantitative yield.[6]

  • Desulfonylation: The final step involves the removal of the phenylsulfonyl group using sodium dithionite (B78146) (Na2S2O4) and sodium bicarbonate in a DMF/water mixture at elevated temperatures, affording the pure parent this compound in good yield (e.g., 78%).[6]

heck_reaction start 2-Iodobenzyl alcohol + Tropylium tetrafluoroborate precursor_synthesis Multistep precursor synthesis start->precursor_synthesis heptafulvene 8-Phenylsulfonyl-substituted heptafulvene precursor_synthesis->heptafulvene heck_cyclization Intramolecular Heck Reaction (Pd(OAc)2) heptafulvene->heck_cyclization sulfonyl_derivative 10-(Phenylsulfonyl)this compound heck_cyclization->sulfonyl_derivative desulfonylation Desulfonylation (Na2S2O4) sulfonyl_derivative->desulfonylation end This compound desulfonylation->end

Synthetic workflow via intramolecular Heck reaction.

Palladium-Catalyzed Cross-Coupling and Cyclization

For the synthesis of substituted benz[a]azulenes, particularly those bearing aryl groups, a modern and versatile approach involves a combination of Suzuki-Miyaura and Sonogashira coupling reactions followed by a cycloisomerization step.[7][8] This methodology allows for the introduction of a wide range of substituents onto the this compound core.

Experimental Protocol

A general protocol for this approach is as follows:

  • Borylation of Azulene: Commercially available azulene is first converted to 2-borylazulene via an iridium-catalyzed C-H borylation.[7]

  • Suzuki-Miyaura Coupling: The 2-borylazulene is then subjected to a Suzuki-Miyaura coupling with a di-substituted benzene (B151609) derivative (e.g., 1,2-dibromobenzene) to introduce the phenyl moiety.[7]

  • Sonogashira Coupling: The resulting 2-(2-bromophenyl)azulene undergoes a Sonogashira coupling with a terminal alkyne to introduce a side chain that will form part of the fused ring.[7]

  • Cycloisomerization: The final step is an acid-mediated cycloisomerization of the Sonogashira product to afford the aryl-substituted naphtho[2,1-a]azulene, a derivative of this compound.[7]

cross_coupling start Azulene borylation C-H Borylation (Ir catalyst) start->borylation borylazulene 2-Borylazulene borylation->borylazulene suzuki Suzuki-Miyaura Coupling borylazulene->suzuki bromophenylazulene 2-(2-Bromophenyl)azulene suzuki->bromophenylazulene sonogashira Sonogashira Coupling bromophenylazulene->sonogashira alkynyl_intermediate Alkynyl-substituted intermediate sonogashira->alkynyl_intermediate cycloisomerization Acid-mediated Cycloisomerization alkynyl_intermediate->cycloisomerization end Aryl-substituted Naphtho[2,1-a]azulene cycloisomerization->end

Synthetic workflow via cross-coupling and cyclization.

Conclusion

The choice of synthetic method for this compound and its derivatives is highly dependent on the desired substitution pattern and the required scale of the synthesis. For the efficient production of the parent this compound, the [8+2] cycloaddition of 2H-cyclohepta[b]furan-2-ones with enamines stands out as a superior method in terms of reported yields. The intramolecular Heck reaction also provides a robust and high-yielding pathway to the unsubstituted core. For the synthesis of diversely substituted benz[a]azulenes, the versatility of palladium-catalyzed cross-coupling reactions offers unparalleled advantages, allowing for the introduction of a wide array of functional groups. Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for their specific research goals.

References

A Researcher's Guide to Computational Models of Benz[a]azulene: A Comparative Overview

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, computational models are invaluable tools for predicting the physicochemical and biological properties of novel molecules like benz[a]azulene and its derivatives. This guide provides a comparative overview of common computational approaches used to model these complex polycyclic aromatic hydrocarbons (PAHs). While specific cross-validated models for this compound are not abundant in publicly available literature, this guide outlines the established computational methods and the experimental data crucial for their validation.

Comparison of Computational Approaches

The selection of a computational model is contingent on the specific properties of this compound under investigation. The following table summarizes the primary computational methods, their applications, and the types of experimental data required for their validation.

Computational ApproachPredicted Properties for this compoundRequired Experimental Data for Validation
Quantum Chemical Methods (e.g., DFT, ab initio) Electronic structure, reactivity, aromaticity (NICS), thermochemistry, UV/Vis spectra, electrochemical potentials.[1][2][3][4][5]UV/Vis absorption and fluorescence spectroscopy, cyclic voltammetry, X-ray crystallography.[3][5][6][7][8][9]
Quantitative Structure-Activity Relationship (QSAR) Toxicity (carcinogenicity, mutagenicity, phototoxicity), other biological activities.[10][11][12][13][14]In vitro and in vivo biological assays (e.g., anti-inflammatory, antimicrobial, anti-HIV).[15][16][17]

Methodologies for Model Development and Validation

The robustness and predictive power of any computational model are determined by its development and validation process. Herein are detailed methodologies for both quantum chemical calculations and QSAR modeling, pertinent to this compound research.

Quantum Chemical Calculations

Quantum chemical methods are instrumental in elucidating the fundamental electronic and structural properties of molecules.

Protocol for Density Functional Theory (DFT) Calculations:

  • Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy conformation. A common approach involves using a functional like B3LYP with a basis set such as 6-31G*. More recent studies on related PAHs have employed methods like GFN2-xTB and r2SCAN-3c for geometry optimization.[18]

  • Property Calculation: Following optimization, properties such as electronic energies (HOMO, LUMO), vibrational frequencies, and thermochemical data are calculated at the same or a higher level of theory (e.g., ωB97X-D4/def2-TZVP for single-point energy calculations).[18]

  • Spectral Simulation: Time-dependent DFT (TD-DFT) is employed to simulate UV/Vis absorption spectra, which can be directly compared with experimental data.

  • Aromaticity Assessment: Nucleus-Independent Chemical Shift (NICS) calculations are performed to quantify the aromatic character of the fused ring system.[3][5]

QSAR Model Development and Validation

QSAR models establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.

Protocol for QSAR Modeling:

  • Data Collection: A dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values for toxicity) is compiled.

  • Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These can include topological, electronic, and spatial descriptors.[11]

  • Model Building: A statistical method, such as Multiple Linear Regression (MLR) combined with a feature selection algorithm like Genetic Algorithm (GA), is used to build the QSAR equation.[10]

  • Internal Validation: The robustness of the model is assessed using internal validation techniques. The most common method is leave-one-out cross-validation (LOO-CV), which yields a cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictive ability.[13]

  • External Validation: The model's ability to predict the activity of new compounds is evaluated using an external test set of molecules that were not used in the model development. The predictive performance is often measured by the predictive R² (R²pred).

Cross-Validation Workflow

The following diagram illustrates a typical cross-validation workflow for developing a predictive QSAR model.

CrossValidationWorkflow Dataset Dataset of this compound Derivatives (Structures and Experimental Activities) Split Data Splitting (Training and Test Sets) Dataset->Split TrainingSet Training Set Split->TrainingSet TestSet Test Set Split->TestSet ModelBuilding QSAR Model Building (e.g., GA-MLR) TrainingSet->ModelBuilding ExternalValidation External Validation TestSet->ExternalValidation InternalValidation Internal Validation (Leave-One-Out Cross-Validation) ModelBuilding->InternalValidation ValidatedModel Internally Validated Model (Q²) InternalValidation->ValidatedModel ValidatedModel->ExternalValidation FinalModel Final Predictive Model (R²pred) ExternalValidation->FinalModel

References

Unraveling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Azulene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of various azulene (B44059) derivatives, supported by experimental data. We delve into their efficacy against different cancer cell lines and provide detailed methodologies for key experimental assays.

Azulene, a bicyclic aromatic hydrocarbon, and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antioxidant, and, notably, anticancer properties.[1] This guide synthesizes findings from multiple studies to present a comparative analysis of the cytotoxic effects of these compounds, offering a valuable resource for identifying promising candidates for further drug development.

Comparative Cytotoxicity of Azulene Derivatives

The cytotoxic activity of a compound is a critical measure of its potential as an anticancer agent. This is often quantified by the 50% cytotoxic concentration (CC50), which is the concentration of a substance that causes the death of 50% of a cell population. The following table summarizes the CC50 values of various azulene derivatives against several human oral squamous cell carcinoma (OSCC) cell lines and normal human oral cells. A lower CC50 value indicates higher cytotoxicity.

CompoundCell LineCC50 (µM)Reference
Azulene Amides
7-Isopropyl-3-methyl-N-propylazulene-1-carboxamideCa9-2242[2]
HSC-2107 (mean)[2]
HSC-3107 (mean)[2]
HSC-4107 (mean)[2]
3-Methyl-N-propylazulene-1-carboxamideCa9-2263[2]
2-Methoxy-N-propylazulene-1-carboxamideCa9-2267[2]
N-PropylguaiazulenecarboxamideOSCC (mean)Not specified[3]
Halogenated Azulenes
1,3-DibromoazuleneHSC-20.19[4]
HSC-30.15[4]
HGF (normal)0.27[4]
Isopropylazulene Derivatives
Methyl 7-isopropyl-2-methoxyazulene-1-carboxylateHSC-20.11[4]
HSC-30.11[4]
Azulenequinones
3-(3-Guaiazulenyl)-1,5-azulenequinoneHL-60Not specified[5]
7-Isopropyl-3-(4-methylanilino)-2-methyl-1,5-azulenequinoneHL-60Not specified[5]

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for evaluating the comparative cytotoxicity of azulene derivatives.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity & Apoptosis Assays cluster_analysis Data Analysis compound_prep Azulene Derivative Synthesis & Purification treatment Incubation with Azulene Derivatives (Varying Concentrations) compound_prep->treatment cell_culture Cell Line Culture (Cancer & Normal) cell_culture->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treatment->ldh_assay apoptosis_assay Annexin V-FITC/PI Assay (Apoptosis Detection) treatment->apoptosis_assay caspase_assay Caspase Activity Assay treatment->caspase_assay data_collection Data Collection (e.g., Absorbance, Fluorescence) mtt_assay->data_collection ldh_assay->data_collection apoptosis_assay->data_collection caspase_assay->data_collection cc50_calc CC50 Calculation data_collection->cc50_calc stat_analysis Statistical Analysis cc50_calc->stat_analysis conclusion Conclusion & SAR Analysis stat_analysis->conclusion

Experimental workflow for assessing the comparative cytotoxicity of azulene derivatives.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are protocols for key experiments commonly used to assess the cytotoxicity of azulene derivatives.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the azulene derivatives and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

    • Following treatment, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

    • Calculate cell viability as a percentage of the control and determine the CC50 value.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

  • Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored product that can be measured spectrophotometrically.

  • Procedure:

    • Plate and treat cells with azulene derivatives as described for the MTT assay.

    • At the end of the incubation period, collect the cell culture supernatant.

    • Add the supernatant to a new 96-well plate.

    • Add the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.

    • Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Measure the absorbance at a wavelength of 490 nm.

    • Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a detergent).

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Procedure:

    • Treat cells with azulene derivatives as desired.

    • Harvest the cells (including any floating cells) and wash them with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

Signaling Pathways in Azulene-Induced Cytotoxicity

Several studies suggest that azulene derivatives exert their cytotoxic effects by inducing apoptosis, a form of programmed cell death. The apoptotic process is mediated by a cascade of signaling events, often involving the activation of caspases, a family of cysteine proteases.

The diagram below illustrates a generalized apoptotic signaling pathway that may be activated by azulene derivatives, leading to cell death.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Phase azulene Azulene Derivatives bax_bak Bax/Bak Activation azulene->bax_bak death_receptor Death Receptor (e.g., Fas, TNFR1) azulene->death_receptor mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation (Initiator Caspase) apaf1->casp9 casp3 Caspase-3 Activation (Executioner Caspase) casp9->casp3 casp8 Caspase-8 Activation (Initiator Caspase) death_receptor->casp8 casp8->casp3 parp_cleavage PARP Cleavage casp3->parp_cleavage dna_fragmentation DNA Fragmentation casp3->dna_fragmentation apoptosis Apoptosis parp_cleavage->apoptosis dna_fragmentation->apoptosis

Generalized apoptotic signaling pathway potentially induced by azulene derivatives.

This guide provides a foundational understanding of the comparative cytotoxicity of azulene derivatives. Further research is warranted to elucidate the precise mechanisms of action for individual compounds and to evaluate their therapeutic potential in preclinical and clinical settings. The presented data and protocols serve as a valuable starting point for scientists dedicated to the discovery and development of novel anticancer agents.

References

Benchmarking the Performance of Benz[a]azulene-Based Organic Electronics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of organic electronics is continually exploring novel molecular scaffolds to enhance the performance and functionality of devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). Among these, benz[a]azulene, a polycyclic aromatic hydrocarbon containing a fused benzene (B151609) and azulene (B44059) core, has garnered interest due to its unique electronic and photophysical properties. This guide provides a comparative benchmark of this compound-based organic electronics against established and high-performing alternative materials, supported by available experimental data.

While research into this compound's application in electronic devices is still emerging, this guide leverages data from closely related azulene derivatives to project its potential performance. The unique electronic structure of azulene, characterized by a combination of an electron-rich five-membered ring and an electron-deficient seven-membered ring, gives rise to a significant dipole moment and a narrow HOMO-LUMO gap, which are attractive features for organic semiconductors.[1][2][3] The fusion of a benzene ring to the azulene core in this compound is expected to further modulate these properties, potentially leading to enhanced charge transport and light-harvesting capabilities.

Performance Comparison of Organic Semiconductors

To provide a clear benchmark, the performance of azulene-based materials, as a proxy for this compound, is compared with that of widely used and high-performing organic semiconductors in both OFETs and OSCs.

Organic Field-Effect Transistor (OFET) Performance

The charge carrier mobility (µ) is a critical parameter for OFETs, indicating the efficiency of charge transport through the semiconductor. The on/off ratio, which is the ratio of the current when the transistor is "on" to when it is "off," is another key metric.

Material ClassSpecific MaterialHighest Reported Mobility (cm²/Vs)On/Off RatioCarrier Type
Azulene-Based Terazulene Derivative0.29[4]-n-type
Biazulene Diimides0.12 - 0.52[2]-n-type
Established p-type Pentacene (B32325)~1.51[5]> 10^5p-type
Rubrene (single crystal)1.5 - 20[6][7]> 10^6p-type
Established n-type Fullerene (C60)~6> 10^6n-type
Organic Solar Cell (OSC) Performance

For OSCs, the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are the primary figures of merit.

Material SystemHighest Reported PCE (%)Voc (V)Jsc (mA/cm²)FF (%)
Azulene-Based Azulene Methacrylate Polymer (cathode modifier)7.9[8]--
Azulene-Tethered Twisted Chromophore (Acceptor)1.70[8]0.54[8]6.42[8]
Fullerene-Based P3HT:PCBM~4.650.6612.01
Non-Fullerene Acceptor (NFA) Polymer Donor:Y6>18[9]--

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the fabrication of benchmark organic electronic devices.

Fabrication of a Pentacene-Based Organic Field-Effect Transistor (Top-Contact, Bottom-Gate)
  • Substrate Cleaning: A heavily n-doped silicon wafer with a 200 nm thermally grown silicon dioxide (SiO₂) layer is used as the substrate, acting as the gate electrode and gate dielectric, respectively. The substrate is sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol (B130326) for 15 minutes each. It is then dried with a stream of nitrogen and treated with UV-ozone for 10 minutes to remove organic residues and improve the surface hydrophilicity.

  • Dielectric Surface Treatment: To improve the pentacene film growth and device performance, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of a silanizing agent like octadecyltrichlorosilane (B89594) (OTS). The substrate is immersed in a 10 mM solution of OTS in toluene (B28343) for 30 minutes, followed by rinsing with fresh toluene and annealing at 120°C for 10 minutes.

  • Pentacene Deposition: A 50 nm thick film of pentacene is deposited onto the substrate by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate is typically maintained at 0.1-0.2 Å/s. The substrate temperature is held at 70°C during deposition to promote the growth of large crystalline grains.

  • Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes (50 nm thick) are then deposited on top of the pentacene layer through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask, typically with L = 50 µm and W = 1000 µm.

  • Device Characterization: The electrical characteristics of the OFET are measured in a nitrogen-filled glovebox or in a vacuum probe station using a semiconductor parameter analyzer. The transfer and output characteristics are recorded to extract the charge carrier mobility, on/off ratio, and threshold voltage.

Fabrication of a P3HT:PCBM-Based Organic Solar Cell (Conventional Architecture)
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned using photolithography and wet etching. The patterned substrates are then cleaned sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each. After drying with nitrogen, the substrates are treated with UV-ozone for 15 minutes.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface at 4000 rpm for 60 seconds. The substrates are then annealed at 150°C for 10 minutes in air.

  • Active Layer Deposition: A blend solution of poly(3-hexylthiophene-2,5-diyl) (P3HT) and[4][4]-phenyl-C₆₁-butyric acid methyl ester (PCBM) in a 1:0.8 weight ratio is prepared in chlorobenzene (B131634) at a concentration of 20 mg/mL. The solution is stirred overnight at 60°C. The active layer is then deposited by spin-coating the blend solution onto the PEDOT:PSS layer at 1000 rpm for 60 seconds inside a nitrogen-filled glovebox. The film is then subjected to solvent annealing by keeping it in a covered petri dish for 1 hour, followed by thermal annealing at 150°C for 10 minutes.

  • Cathode Deposition: A 1 nm thick layer of lithium fluoride (B91410) (LiF) followed by a 100 nm thick layer of aluminum (Al) are thermally evaporated through a shadow mask to define the active area of the device (typically 0.1 cm²).

  • Device Characterization: The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. The external quantum efficiency (EQE) is measured to determine the spectral response of the device.

Visualizing Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

molecular_structure cluster_benzazulene This compound cluster_alternatives Alternative Organic Semiconductors benzazulene pentacene rubrene p3ht pcbm

Molecular structures of this compound and common alternatives.

ofet_workflow cluster_fabrication OFET Fabrication Workflow cluster_characterization Device Characterization sub_prep Substrate Preparation surf_treat Surface Treatment (e.g., OTS) sub_prep->surf_treat org_depo Organic Semiconductor Deposition surf_treat->org_depo elec_depo Electrode Deposition org_depo->elec_depo elec_meas Electrical Measurement elec_depo->elec_meas param_ext Parameter Extraction (Mobility, On/Off Ratio) elec_meas->param_ext

A generalized workflow for OFET fabrication and characterization.

performance_comparison cluster_p_type p-type OFET Mobility cluster_n_type n-type OFET Mobility cluster_osc OSC Power Conversion Efficiency pentacene Pentacene (~1.5 cm²/Vs) rubrene Rubrene (up to 20 cm²/Vs) azulene Azulene Derivatives (~0.3-0.5 cm²/Vs) fullerene Fullerene (C60) (~6 cm²/Vs) azulene_osc Azulene-Based (~1.7-7.9%) p3ht_pcbm P3HT:PCBM (~4.7%) nfa NFA-Based (>18%)

Performance comparison of different classes of organic semiconductors.

Conclusion

This compound and its derivatives represent a promising, yet underexplored, class of materials for organic electronics. Their inherent electronic properties, stemming from the unique azulene core, suggest potential for high-performance devices. The available data on related azulene compounds, while not directly on this compound, indicate that n-type mobilities in the range of 0.1 to 0.5 cm²/Vs and solar cell efficiencies approaching 8% (as a component in the device) could be achievable with further molecular engineering and device optimization.

However, to truly ascertain the viability of this compound-based electronics, more focused research on the synthesis of processable derivatives and their subsequent fabrication and characterization in OFET and OSC devices is imperative. The benchmark data provided in this guide for established materials like pentacene, rubrene, and high-efficiency NFA-based solar cells highlight the performance targets that new materials must strive to meet or exceed. The detailed experimental protocols offer a starting point for researchers to investigate these novel compounds in standardized device architectures, allowing for a more direct and meaningful comparison with the current state-of-the-art.

References

A Comparative Guide to the Stability of Benz[a]azulene and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative overview of the stability of benz[a]azulene and its structural isomers. While direct comparative quantitative data for the complete isomeric series of this compound is limited in publicly available literature, this document synthesizes existing knowledge on the stability of related polycyclic aromatic hydrocarbons (PAHs) and azulene (B44059) derivatives to provide a predictive framework and detailed experimental protocols for assessing their relative stability.

Introduction to this compound and its Isomers

This compound is a non-alternant polycyclic aromatic hydrocarbon, an isomer of the more common benz[a]anthracene. Its structure, featuring a fused five-membered and seven-membered ring system, results in unique electronic and physicochemical properties, including a significant dipole moment, which is absent in its benzenoid isomer, naphthalene (B1677914).[1] The stability of these compounds is a critical parameter in various applications, from materials science to drug development, as degradation can lead to loss of function and the formation of potentially toxic byproducts. The stability of azulene derivatives is influenced by factors such as the position of the fused benzene (B151609) ring and the presence of substituents. Generally, azulene itself is estimated to have about half the aromatic stability of naphthalene.[1]

Comparative Stability Analysis

Direct, quantitative comparative stability studies on a series of this compound isomers are not extensively documented. However, based on the principles of aromaticity and the stability of related PAHs, a general understanding can be inferred. The fusion of a benzene ring to the azulene core is expected to enhance overall stability compared to azulene alone. The position of this fusion will influence the electron distribution and, consequently, the susceptibility to degradation. For instance, isomers that allow for greater resonance stabilization are predicted to be more stable.

Thermal rearrangement studies have shown that azulenes can isomerize to more stable naphthalenes at high temperatures (350–450°C), a process catalyzed by methyl radicals.[2][3] This suggests an inherent thermodynamic instability of the azulene core compared to the naphthalene system. The activation energy for the unimolecular thermal rearrangement of azulene to naphthalene is approximately 76 kcal/mol.[3]

Substituents can also play a significant role in the stability of benz[a]azulenes. For example, some azulene-containing copolymers exhibit excellent thermal stability, with decomposition temperatures exceeding 350-400°C.[4][5]

Quantitative Stability Data (Illustrative Examples)

The following table presents quantitative stability data for related and representative PAHs, which can serve as a benchmark for assessing the stability of this compound and its isomers. These values are indicative of the degradation kinetics under specific experimental conditions.

CompoundStress ConditionMatrixParameterValueReference
Benz[a]anthraceneEvaporationAqueous solutionEvaporative half-life89 hours[6]
NaphthaleneBioremediationPolluted soilDegradation rate constant (k1, rapid phase)18.3 week⁻¹
Benzo[a]anthraceneBioremediationPolluted soilDegradation rate constant (k2, slow phase)0.01x10⁻² week⁻¹[7]
PhenanthreneAnaerobic degradationSedimentDegradation rate0.55 µmol kg⁻¹ day⁻¹
AnthraceneAnaerobic degradationSedimentDegradation rate0.65 µmol kg⁻¹ day⁻¹[8]
Benzo[a]pyreneAnaerobic degradationSedimentDegradation rate0.33 µmol kg⁻¹ day⁻¹[8]

Experimental Protocols

To conduct a comparative stability study of this compound and its isomers, a well-defined experimental protocol is essential. The following outlines a general procedure for a forced degradation study using High-Performance Liquid Chromatography (HPLC), a common technique for analyzing PAHs.[9][10][11][12][13]

Objective:

To assess the comparative stability of this compound isomers under various stress conditions (e.g., acid, base, oxidation, heat, and light).

Materials and Reagents:
  • This compound and its isomers (as test compounds)

  • HPLC-grade acetonitrile (B52724), methanol, and water[14]

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Reference standards for the test compounds and expected degradation products (if available)

  • HPLC system with a UV/Vis or Diode Array Detector (DAD) and a suitable C18 column[12][13]

Procedure:
  • Preparation of Stock Solutions:

    • Prepare individual stock solutions of each this compound isomer in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).[14]

  • Forced Degradation Studies:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Incubate at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 1N NaOH before HPLC analysis.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 1N HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Incubate at room temperature for a specified period.

    • Thermal Degradation: Place a solution of the isomer in a temperature-controlled oven at a high temperature (e.g., 80°C) for a defined period.

    • Photodegradation: Expose a solution of the isomer to a light source (e.g., UV lamp or a photostability chamber) for a specified duration. A control sample should be kept in the dark.

  • Sample Analysis by HPLC:

    • Analyze the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

    • Mobile Phase: A gradient of acetonitrile and water is typically used for PAH separation.[12]

    • Detection: Monitor the elution of the parent compound and any degradation products using a UV/Vis or DAD detector at a wavelength where the compounds have maximum absorbance.

    • Quantification: The degradation of the parent compound can be quantified by measuring the decrease in its peak area relative to the control. The percentage degradation can be calculated using the following formula: % Degradation = [(Area_control - Area_sample) / Area_control] * 100

  • Data Analysis:

    • Compare the percentage degradation of each isomer under the different stress conditions to determine their relative stability.

    • Identify and characterize major degradation products using techniques like LC-MS if necessary.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for conducting a comparative stability study of this compound isomers.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_output Output prep_stock Prepare Stock Solutions of this compound Isomers acid Acid Hydrolysis prep_stock->acid Expose to Stress base Base Hydrolysis prep_stock->base Expose to Stress oxidation Oxidation (H2O2) prep_stock->oxidation Expose to Stress thermal Thermal Stress prep_stock->thermal Expose to Stress photo Photolytic Stress prep_stock->photo Expose to Stress prep_reagents Prepare Stress Reagents (Acid, Base, Oxidant) hplc HPLC Analysis (Stability-Indicating Method) acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data_analysis Data Analysis (% Degradation, Kinetics) hplc->data_analysis comparison Comparative Stability Report data_analysis->comparison

Workflow for Comparative Stability Studies.

Signaling Pathways and Logical Relationships

The degradation of this compound and its isomers can proceed through various pathways depending on the stressor. For instance, photodegradation often involves the formation of reactive oxygen species that attack the aromatic system, leading to the formation of endoperoxides, quinones, and other oxygenated products. Thermal degradation can lead to isomerization and polymerization. The following diagram illustrates a generalized logical relationship in a stability study.

G cluster_input Input cluster_stressors Stress Conditions cluster_mechanisms Degradation Mechanisms cluster_products Degradation Products compound This compound Isomer light Light (UV/Vis) compound->light heat Heat compound->heat chem Chemicals (Acid/Base/Oxidant) compound->chem photo_ox Photo-oxidation light->photo_ox isomerization Isomerization heat->isomerization hydrolysis Hydrolysis chem->hydrolysis oxidation Oxidation chem->oxidation deg_prods Quinones, Hydroxylated Derivatives, Isomers, Ring-Opened Products photo_ox->deg_prods isomerization->deg_prods hydrolysis->deg_prods oxidation->deg_prods

Logical Relationships in Stability Testing.

References

Safety Operating Guide

Proper Disposal of Benz[a]azulene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: Researchers and laboratory personnel are advised to handle Benz[a]azulene, a polycyclic aromatic hydrocarbon (PAH), as a hazardous waste, requiring specific disposal procedures to ensure safety and regulatory compliance. Due to its classification as a PAH, this compound is presumed to be toxic to aquatic life with long-lasting effects and requires disposal at an approved hazardous waste facility. The primary recommended method of disposal is high-temperature incineration.

Immediate Safety and Handling

Before handling this compound, it is crucial to consult your institution's specific safety protocols and the general guidelines for handling PAHs. Standard personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of a spill, it should be cleaned up immediately using appropriate absorbent materials, and the contaminated materials must be disposed of as hazardous waste.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) in the United States, and similar regulations in other regions.

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.

    • This waste must be segregated from non-hazardous waste streams.

  • Containerization and Labeling:

    • Use a dedicated, leak-proof, and chemically compatible container for the collection of this compound waste. The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) department.

    • The date of waste accumulation should also be clearly marked on the label.

  • Storage:

    • Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The SAA should be a secure, secondary containment area away from general laboratory traffic and incompatible chemicals.

  • Disposal Request and Pickup:

    • Once the waste container is full or has reached the storage time limit set by your institution (typically 90-180 days), a request for disposal should be submitted to your EHS department.

    • Do not attempt to dispose of this compound down the drain or in regular trash.

Environmental Fate and Toxicity

While specific ecotoxicity data for this compound is limited, data for the closely related compound Azulene provides an indication of its potential environmental impact. PAHs, as a class, are known for their persistence in the environment and potential for bioaccumulation.

ParameterValue (for Azulene)Reference
Aquatic Toxicity Toxic to aquatic life with long lasting effects.[1]
Biodegradability PAHs are generally resistant to biodegradation, with higher molecular weight compounds being more persistent.[2]

Experimental Protocol: Incineration of PAH Waste

The recommended disposal method for this compound is incineration at a licensed hazardous waste facility.[3][4] While specific laboratory-scale protocols for the incineration of chemical waste are not typically performed by researchers themselves, the general industrial process involves:

  • High-Temperature Combustion: The waste is subjected to high temperatures, typically ranging from 850°C to 1100°C, in a primary combustion chamber.[5][6]

  • Secondary Combustion: The gases produced are then passed into a secondary combustion chamber at even higher temperatures (e.g., above 1100°C) to ensure complete destruction of any remaining hazardous compounds.[6]

  • Emission Control: The flue gases are treated with scrubbers and other pollution control devices to remove acidic gases and particulate matter before being released into the atmosphere.[4]

Disposal Workflow

cluster_0 Step 1: Identification & Segregation cluster_1 Step 2: Containerization & Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Disposal A Identify this compound waste B Segregate from non-hazardous waste A->B C Use dedicated, labeled container B->C D Store in Satellite Accumulation Area C->D E Request EHS pickup D->E F Transport to approved facility E->F G High-temperature incineration F->G

References

Personal protective equipment for handling Benz[a]azulene

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Benz[a]azulene

Researchers, scientists, and drug development professionals must adhere to strict safety protocols when handling this compound. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Hazard Identification and Classification

While specific toxicological data for this compound is limited, related compounds suggest the following potential hazards:

  • Carcinogenicity and Mutagenicity: Benz(a)anthracene, a similar PAH, is identified as a carcinogen and mutagen. Therefore, this compound should be handled as a potential carcinogen and mutagen with extreme caution[1].

  • Aquatic Toxicity: Azulene is classified as toxic to aquatic life with long-lasting effects[2][3][4].

  • Skin and Eye Irritation: Azulene is noted as being irritating to the eyes, respiratory system, and skin[5].

Personal Protective Equipment (PPE)

A comprehensive PPE program is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Wear suitable chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) inspected before use. Follow proper glove removal technique to avoid skin contact.[2][4][5]To prevent skin contact with the potentially carcinogenic, mutagenic, and irritant compound.
Eye Protection Use safety goggles with side protection or a face shield[6].To protect eyes from dust particles and potential splashes.
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with a particulate filter. A self-contained breathing apparatus may be necessary for high-exposure scenarios[1].To prevent inhalation of the potentially hazardous compound. The Occupational Safety and Health Administration (OSHA) mandates respiratory protection when engineering and work practice controls are insufficient to maintain exposure below permissible limits[7].
Protective Clothing Wear a lab coat, and consider additional protective clothing if there is a risk of significant exposure. Remove and wash contaminated clothing before reuse[3][5].To protect skin and personal clothing from contamination.
Operational Plan for Safe Handling

Adherence to a strict operational workflow is critical for safety.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure[3][8].

  • Designated Area: Establish a designated area for handling this compound to prevent cross-contamination.

2. Handling Procedures:

  • Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes[5].

  • Dust Prevention: Avoid the formation of dust. If handling a solid, use techniques that minimize dust generation[3][6].

  • Spill Management:

    • Minor Spills: For minor spills, immediately clean up the area. Moisten the spilled material first or use a HEPA-filter vacuum to prevent dust from becoming airborne[1].

    • Major Spills: In the event of a major spill, evacuate the area and alert emergency responders[5].

3. Post-Handling:

  • Hand Washing: Thoroughly wash hands and any exposed skin with soap and water after handling the compound, even if gloves were worn[3].

  • Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) office for specific guidance[6].
Contaminated Labware and PPE All disposable items that have come into contact with this compound, such as gloves, wipes, and pipette tips, must be collected in a designated, labeled hazardous waste container for disposal[2][4].
Contaminated Solvents/Solutions Collect all liquid waste containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain[6].

Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification[3][9].

Experimental Workflow for Safe Handling of this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare well-ventilated work area (Chemical Fume Hood) A->B C Weigh/handle this compound B->C D Perform experimental procedure C->D E Decontaminate work surfaces and equipment D->E F Segregate and label all waste (solid & liquid) E->F G Dispose of waste in designated hazardous waste containers F->G H Doff PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.